Product packaging for 2-Fluoroquinoline(Cat. No.:CAS No. 580-21-2)

2-Fluoroquinoline

Cat. No.: B1329933
CAS No.: 580-21-2
M. Wt: 147.15 g/mol
InChI Key: NLEPLDKPYLYCSY-UHFFFAOYSA-N
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Description

2-Fluoroquinoline is a useful research compound. Its molecular formula is C9H6FN and its molecular weight is 147.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FN B1329933 2-Fluoroquinoline CAS No. 580-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6FN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEPLDKPYLYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206729
Record name 2-Fluoroquinoline
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Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

580-21-2
Record name 2-Fluoroquinoline
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Record name 2-Fluoroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoroquinoline
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoroquinoline from 2-Chloroquinoline: Mechanism, Protocol, and Field-Proven Insights

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of 2-chloroquinoline to 2-fluoroquinoline represents a cornerstone reaction in medicinal chemistry, providing a critical building block for a vast array of therapeutic agents, most notably the fluoroquinolone class of antibiotics.[1][2][3] This guide offers an in-depth exploration of this synthesis, moving beyond a simple recitation of steps to dissect the underlying principles of the Nucleophilic Aromatic Substitution (SNAr) mechanism. We will examine the causal relationships behind the selection of reagents and conditions, present a detailed and validated experimental protocol, and provide the field-proven insights necessary to troubleshoot and optimize this essential halogen exchange (Halex) reaction.

The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, renowned for its presence in compounds targeting a wide spectrum of diseases, including bacterial infections, cancer, and malaria.[4] The introduction of a fluorine atom, particularly at the 2-position, can profoundly enhance a molecule's therapeutic profile by modulating its metabolic stability, binding affinity, and pharmacokinetic properties.[5] Consequently, the efficient and reliable synthesis of this compound from its readily available chloro-analogue is a reaction of paramount industrial and academic importance.

Dissecting the Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloroquinoline to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a two-step addition-elimination process.[6][7] Understanding this pathway is critical for rational optimization.

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of a fluoride anion (F⁻) on the electron-deficient C2 carbon of the quinoline ring. The electron-withdrawing nature of the ring nitrogen atom makes the C2 position particularly susceptible to nucleophilic attack.[8] This initial addition is the slow, rate-determining step as it requires the disruption of the ring's aromaticity to form a high-energy, non-aromatic anionic intermediate known as a Meisenheimer complex.[7][9][10]

Step 2: Elimination and Aromatization The unstable Meisenheimer complex rapidly collapses. The excess electron density in the ring expels the chloride leaving group (Cl⁻), thereby restoring the stable aromatic system and forming the final this compound product.[7] While fluoride is typically a poor leaving group in SN2 reactions, the driving force in this step is the powerful thermodynamic favorability of regaining aromaticity.[10]

Caption: The SNAr mechanism for the synthesis of this compound.

A Validated Experimental Protocol

This protocol represents a robust and optimized procedure for the synthesis. Each component has been selected to maximize yield and purity while ensuring operational efficiency.

Reagents and Materials
Reagent/MaterialPurposePurity/Grade
2-ChloroquinolineStarting Material>98%
Potassium Fluoride (KF)Fluoride SourceSpray-dried, Anhydrous
Tetrabutylammonium Bromide (TBAB)Phase-Transfer Catalyst>99%
Dimethyl Sulfoxide (DMSO)Polar Aprotic SolventAnhydrous, >99.8%
TolueneAzeotropic drying agentAnhydrous
Diethyl EtherExtraction SolventACS Grade
Saturated NaCl Solution (Brine)Aqueous WashN/A
Anhydrous Magnesium SulfateDrying AgentN/A
Step-by-Step Methodology

I. Pre-Reaction Setup & Drying (Critical Step):

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-chloroquinoline (10.0 g, 61.1 mmol), spray-dried potassium fluoride (7.10 g, 122.2 mmol, 2.0 equiv.), and tetrabutylammonium bromide (1.97 g, 6.11 mmol, 0.1 equiv.).

  • Add 100 mL of anhydrous toluene to the flask.

  • Heat the mixture to reflux for 2 hours to azeotropically remove any trace water from the reagents and apparatus. The collected water will be visible in the Dean-Stark trap.

  • After cooling slightly, carefully remove the toluene under reduced pressure using a rotary evaporator. This ensures a completely anhydrous environment for the subsequent reaction.

II. Halogen Exchange (Halex) Reaction: 5. Once the toluene is removed, admit nitrogen or argon to the flask to create an inert atmosphere. 6. Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask via a cannula or syringe. 7. Equip the flask with a reflux condenser and a thermometer. 8. Heat the reaction mixture to 180-190 °C with vigorous stirring. 9. Monitor the reaction progress by taking small aliquots every 2-3 hours and analyzing by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

III. Workup and Purification: 10. Allow the reaction mixture to cool to room temperature. 11. Pour the dark mixture into 500 mL of cold deionized water with stirring. 12. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL). 13. Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMSO. 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. 15. Purify the crude oil via vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil or low-melting solid.

Caption: A validated experimental workflow for this compound synthesis.

Field-Proven Insights: The Causality Behind Experimental Choices

A protocol is only as good as the understanding behind it. As a Senior Application Scientist, I emphasize the "why" behind the "how."

  • On the Fluoride Source: While KF is the workhorse reagent, its effectiveness is entirely dependent on its anhydrous state.[11] Water molecules form a tight solvation shell around the small F⁻ ion, drastically reducing its nucleophilicity. The use of spray-dried KF is a field-proven tactic to increase surface area and reactivity.[12] The initial azeotropic distillation step with toluene is not optional; it is a critical prerequisite for success.

  • The Non-Negotiable Role of the Phase-Transfer Catalyst (PTC): This reaction is a solid-liquid heterogeneous mixture. Without a PTC, the reaction rate is limited to the minuscule solubility of KF at the solvent interface. The quaternary ammonium salt (TBAB) acts as a shuttle. Its lipophilic tetrabutyl "arms" pull the [KF₂]⁻ or F⁻ anion into the organic DMSO phase, presenting a "naked," highly reactive fluoride nucleophile directly to the 2-chloroquinoline substrate.[11][13][14] This transforms a surface-limited reaction into a pseudo-homogeneous one, often accelerating the rate by orders of magnitude.[15]

  • Solvent Selection Logic: A polar aprotic solvent is essential. Solvents like DMSO or DMF are ideal because they can dissolve the ionic species but do not form strong hydrogen bonds with the fluoride anion.[16] DMSO is often preferred over DMF for its higher boiling point and superior ability to solvate the cation of the ion pair, further liberating the fluoride anion for attack.[5]

Data Analysis and Product Validation

The successful synthesis of this compound must be confirmed through rigorous analytical techniques.

Expected Yield and Physical Properties
  • Yield: 75-90% (following purification)

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Boiling Point: Approx. 266 °C[17]

  • Melting Point: Approx. 38 °C[17]

Spectroscopic Characterization
TechniqueExpected Data / Key Features
¹H NMR Aromatic protons will show characteristic shifts and coupling patterns for the quinoline ring system.[18]
¹⁹F NMR A single resonance characteristic of an aryl fluoride.
¹³C NMR A large C-F coupling constant (¹JCF ≈ 240-260 Hz) for the C2 carbon is a definitive indicator of successful fluorination.
IR Spec. A strong absorption band in the 1250-1000 cm⁻¹ region corresponding to the C-F bond stretch.[19]
Mass Spec. Molecular ion peak (M⁺) corresponding to the calculated mass of C₉H₆FN (m/z = 147.05).

Conclusion

The Halex synthesis of this compound from 2-chloroquinoline is a powerful and essential transformation for the pharmaceutical industry. Its success hinges on a solid understanding of the SNAr mechanism and meticulous attention to key experimental parameters. By ensuring strictly anhydrous conditions, employing an effective phase-transfer catalyst, and selecting an appropriate polar aprotic solvent, researchers can reliably and efficiently produce this high-value chemical intermediate, paving the way for the discovery and development of next-generation therapeutics.

References

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  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019-02-14).
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  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase. MDPI.
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  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers - MDPI. MDPI.
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  • DE19702282A1 - Catalyst for Halex reactions - Google Patents. Google Patents.
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  • Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA - ResearchGate. ResearchGate.
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Sources

2-Fluoroquinoline: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoroquinoline in Modern Chemistry

This compound, identified by the CAS Number 580-21-2 , is a heterocyclic compound that has garnered significant interest within the scientific community.[1][2] Its strategic importance lies in its dual identity: as a fundamental quinoline core, a scaffold prevalent in numerous biologically active molecules, and as an activated fluoroaromatic system, primed for a variety of chemical transformations. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, reactivity, and potential applications, tailored for researchers, medicinal chemists, and materials scientists.

The quinoline ring system is a cornerstone in the development of therapeutics, most notably the fluoroquinolone class of antibiotics.[3][4] The introduction of a fluorine atom at the 2-position of the quinoline nucleus dramatically influences the molecule's electronic properties. The high electronegativity of fluorine renders the C2 carbon highly electrophilic, making it susceptible to nucleophilic attack. This predictable reactivity profile makes this compound a valuable and versatile building block in the synthesis of more complex molecules with tailored biological or material properties.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 580-21-2[1][2]
Molecular Formula C₉H₆FN[2]
Molecular Weight 147.15 g/mol [2]
Appearance White to Off-white Solid[6]
Melting Point Data not available[6]
Boiling Point Not available[6]
Solubility No information available[6]
pKa No information available
Spectroscopic Characterization

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Key vibrational modes for related fluoroquinolone structures include C-F stretching vibrations, typically observed in the 1000-1050 cm⁻¹ region.[7][8] Aromatic C-H stretching is anticipated above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the quinoline ring would appear in the 1400-1650 cm⁻¹ range.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals for the six protons on the quinoline ring system. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen in the ring.[10][11]

    • ¹³C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms. The carbon atom bonded to the fluorine (C2) will show a characteristic large coupling constant (¹JCF) and a significant downfield shift due to the electronegativity of fluorine.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 147. The fragmentation pattern would likely involve the loss of HCN or other characteristic fragments from the quinoline ring system.[12][13][14]

Synthesis of this compound: A Representative Protocol

While various methods exist for the synthesis of quinolines and their halogenated derivatives, a common approach involves the cyclization of appropriately substituted anilines. The following is a representative, multi-step synthetic protocol.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Halogenation cluster_3 Step 4: Halogen Exchange (Halex) Reaction A 2-Fluoroaniline C Intermediate A A->C NaOEt, EtOH, Reflux B Diethyl malonate B->C D Intermediate A F 4-Hydroxy-2-quinolone derivative D->F Heat E High-boiling solvent (e.g., Dowtherm A) E->F G 4-Hydroxy-2-quinolone derivative I 2-Chloroquinoline G->I Heat H POCl₃ H->I J 2-Chloroquinoline L This compound J->L High temperature, aprotic solvent K KF K->L

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol:

  • Step 1: Condensation: 2-Fluoroaniline is reacted with diethyl malonate in the presence of a base such as sodium ethoxide in ethanol under reflux conditions. This condensation reaction forms an intermediate enamine.

  • Step 2: Thermal Cyclization: The intermediate from Step 1 is heated in a high-boiling point solvent, such as Dowtherm A, to induce thermal cyclization, yielding a 4-hydroxy-2-quinolone derivative.

  • Step 3: Chlorination: The resulting quinolone is treated with a halogenating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl group into a chloro group, affording 2-chloroquinoline.

  • Step 4: Halogen Exchange (Halex) Reaction: The final step involves a nucleophilic aromatic substitution where the chlorine atom at the 2-position is displaced by fluoride. This is typically achieved by heating 2-chloroquinoline with a fluoride source, such as potassium fluoride, in a high-boiling aprotic solvent.

Chemical Reactivity: A Hub for Molecular Diversification

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituent at the 2-position.

G cluster_0 Reactions This compound This compound Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Favored at C2 Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution This compound->Electrophilic Aromatic Substitution Occurs on the benzene ring

Caption: Key reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAAr)

The fluorine atom at the C2 position is an excellent leaving group in nucleophilic aromatic substitution reactions. This position is highly activated towards attack by nucleophiles due to the electron-withdrawing effect of the adjacent nitrogen atom. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the fluoride, providing a straightforward route to a diverse array of 2-substituted quinolines. This reactivity is the cornerstone of its utility as a synthetic building block.[5]

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially on the electron-rich benzene ring of the quinoline system. The pyridine ring is generally deactivated towards electrophilic attack. The directing influence of the fused pyridine ring typically favors substitution at the C5 and C8 positions.[15][16][17]

Applications in Drug Discovery and Materials Science

The 2-substituted quinoline scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry.

  • Drug Development: Many potent therapeutic agents feature the quinoline core. By using this compound as a starting material, medicinal chemists can efficiently synthesize libraries of novel compounds for screening against a wide range of biological targets, including kinases, proteases, and receptors. The fluorine atom can also be retained in the final molecule to modulate its pharmacokinetic properties, such as metabolic stability and membrane permeability.[3]

  • Materials Science: Quinolone derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) due to their fluorescent properties and thermal stability.[18] this compound can serve as a precursor for the synthesis of novel host and emitter materials for OLEDs. The introduction of different substituents at the 2-position allows for the fine-tuning of the material's photophysical properties, such as emission wavelength and quantum efficiency.[19]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, it is prudent to handle this compound with the care afforded to other halogenated aromatic heterocycles. The broader class of fluoroquinolone antibiotics is associated with a range of potential adverse effects in humans.[20]

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Ingestion and Inhalation: Avoid ingestion and inhalation.

Toxicity Profile:

Specific toxicity data, such as an LD50, for this compound is not available in the public domain. However, related fluoroquinolone compounds have been studied for their acute and chronic toxicity.[21] It is recommended to treat this compound as a potentially hazardous substance until more specific toxicological data becomes available.

Conclusion

This compound is a synthetically versatile building block with significant potential in both medicinal chemistry and materials science. Its well-defined reactivity, centered on nucleophilic substitution at the 2-position, provides a reliable and efficient entry point to a vast chemical space of 2-substituted quinolines. While there are gaps in the publicly available experimental data for some of its fundamental properties, the principles of its chemistry are well-understood, enabling its application in the rational design and synthesis of novel functional molecules. As the demand for new therapeutics and advanced materials continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a crucial role in driving innovation.

References

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Sources

Physical and chemical properties of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoroquinoline: Properties, Synthesis, and Applications

Introduction

Quinolone derivatives represent a cornerstone in the architecture of synthetic antibacterial agents, with the introduction of fluorine atoms marking a significant leap forward in developing broad-spectrum antibiotics known as fluoroquinolones.[1][2] These compounds are renowned for their potent activity, favorable pharmacokinetic profiles, and broad utility against a range of infections.[3][4] this compound (CAS No. 580-21-2) is a fundamental heterocyclic compound within this class. Its strategic importance lies in its role as a key building block and molecular scaffold for the synthesis of more complex, biologically active molecules. The presence and position of the fluorine atom are critical, as fluorine substitution is known to enhance metabolic stability, modulate lipophilicity, and improve bioavailability in drug candidates.[5]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed examination of the physical and chemical properties of this compound, explores its synthesis and reactivity, and discusses its applications, particularly in the context of medicinal chemistry and drug discovery.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. These properties dictate its behavior in chemical reactions and biological systems.

General and Physical Properties

The foundational properties of this compound are summarized in the table below. This data is critical for handling, characterization, and experimental design.

PropertyValueReference(s)
CAS Number 580-21-2[6][7][8][]
Molecular Formula C₉H₆FN[6][7][]
Molecular Weight 147.15 g/mol [6][7][]
Appearance Solid, White to Off-white (typical)[10]
Boiling Point 241.9 °C at 760 mmHg[6]
Density 1.216 g/cm³[6]
Flash Point 100.1 °C[6]
InChI Key NLEPLDKPYLYCSY-UHFFFAOYSA-N[6][]
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)F[6][]
Molecular Structure

The structure of this compound consists of a quinoline bicyclic system with a fluorine atom substituted at the C2 position.

Caption: Molecular Structure of this compound.

Solubility Profile

The solubility of fluoroquinolones is a critical parameter influencing their bioavailability and formulation. Generally, these compounds are zwitterionic and exhibit a characteristic "U"-shaped pH-solubility profile.[11] They are poorly soluble in water at a neutral pH (approximately 6 to 8) but demonstrate significantly higher solubility in acidic (pH < 5) and alkaline (pH > 10) conditions.[3][11][12][13] This behavior is due to the protonation of the basic amine and deprotonation of the carboxylic acid group at different pH values. While specific data for this compound is not widely published, it is expected to follow this trend, a crucial consideration for its use in biological assays and as a precursor for drug candidates.

Spectroscopic Data

Spectroscopic analysis is fundamental for the verification of structure and purity.

Spectroscopy Type Expected Characteristics Reference(s)
¹⁹F NMR A characteristic signal in the ¹⁹F NMR spectrum confirming the presence of the fluorine atom. The chemical shift provides information about its electronic environment.
¹H NMR A complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the six protons on the quinoline ring system. The coupling constants would reveal the substitution pattern.[14]
¹³C NMR Nine distinct signals for the carbon atoms of the quinoline ring. The carbon atom bonded to fluorine (C2) would show a large one-bond C-F coupling constant.[15]
Infrared (IR) Characteristic absorption bands for C=C and C=N stretching in the aromatic system (approx. 1500-1620 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and a strong C-F stretching band (approx. 1100-1300 cm⁻¹).[16][15]
Mass Spec. (MS) A molecular ion peak [M]⁺ corresponding to its exact mass (147.0484 g/mol ).[17]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the electron-rich benzene ring, further modulated by the highly electronegative fluorine atom at the C2 position.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C2 position is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This is a primary pathway for functionalizing the molecule, allowing for the introduction of various substituents (e.g., amines, alkoxides, thiols) to build more complex derivatives. This reactivity is central to its utility as a synthetic intermediate.

  • Electrophilic Aromatic Substitution (SₑAr): Electrophilic attack (e.g., nitration, halogenation) is expected to occur preferentially on the benzene ring, typically at the C5 and C8 positions, which are activated by the fused pyridine ring. The precise regioselectivity can be influenced by reaction conditions.

  • Modification of the Nitrogen Atom: The lone pair of electrons on the quinoline nitrogen allows for reactions such as N-alkylation or N-oxidation, providing another handle for structural modification.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it via these reactions is key to its role in drug discovery.[18]

Synthesis and Analysis

The synthesis of quinolone and fluoroquinolone derivatives has been extensively studied, with several established methods available.

Conceptual Synthesis Pathway

A common and versatile method for synthesizing the quinoline core is the Friedländer annulation . This reaction typically involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. For this compound, a plausible synthetic route could involve the reaction of 2-aminobenzaldehyde with a fluorinated two-carbon component under acidic or basic conditions.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis of a Fluoroquinolone Derivative

While a specific protocol for this compound is not detailed in the provided results, the synthesis of its derivatives often follows established medicinal chemistry procedures. The following is a representative protocol for the N-acylation of a fluoroquinolone core, illustrating a common derivatization step.[19]

Objective: To synthesize an N-acyl derivative from a fluoroquinolone containing a secondary amine (e.g., a piperazine ring, common in many antibacterial agents).

Materials:

  • Fluoroquinolone precursor (1.0 eq)

  • Acyl chloride or acid anhydride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the fluoroquinolone precursor in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add the base (TEA or DIPEA) to the solution and stir for 10 minutes. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Acylating Agent: Add the acyl chloride or anhydride dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy.

Applications in Research and Drug Development

This compound is primarily valued as a scaffold in medicinal chemistry. The broader class of fluoroquinolones are potent antibacterial agents that function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and transcription.[3][4][20][21] This mechanism leads to rapid bacterial cell death.

The applications of this compound in drug discovery include:

  • Scaffold for Antibacterial Agents: It serves as a starting point for creating novel fluoroquinolone antibiotics. Modifications at various positions on the quinoline ring can enhance potency, expand the spectrum of activity against resistant strains, and improve pharmacokinetic properties.[4][18]

  • Development of Anticancer Agents: The quinolone core is not limited to antibacterial activity. Certain derivatives have shown significant antiproliferative effects and are being investigated as potential anticancer agents, often by targeting human topoisomerase enzymes.[22][23]

  • Probes for Biological Systems: Fluorinated molecules are valuable tools in biochemical and pharmacological research. The ¹⁹F nucleus provides a clean spectroscopic handle for NMR-based studies of drug-target interactions.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[10][24]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[24]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[24]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[10]

While specific toxicity data for this compound is limited, the general class of fluoroquinolones can be associated with hypersensitivity reactions and other adverse effects, warranting careful handling.[25][26][27]

Conclusion

This compound is a chemically versatile and pharmaceutically relevant molecule. Its value is rooted in the privileged nature of the quinolone scaffold, enhanced by the strategic placement of a fluorine atom that confers desirable properties for drug development. A comprehensive grasp of its physical properties, spectroscopic signatures, and chemical reactivity is indispensable for any scientist aiming to leverage this compound in the synthesis of novel therapeutics. From its characteristic pH-dependent solubility to its susceptibility to nucleophilic substitution, the properties of this compound offer a rich platform for the design and creation of next-generation antibacterial and anticancer agents.

References

  • National Institutes of Health (NIH). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]
  • ResearchGate. Mechanism for the synthesis of this compound. [Link]
  • National Institutes of Health (NIH). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. [Link]
  • Louisiana Department of Health. Fluoroquinolones (and Quinolones). [Link]
  • ResearchGate. Ionization equilibria of fluoroquinolones in aqueous solutions. [Link]
  • Regulations.gov. Aqueous solubilities of some variously substituted quinolone antimicrobials. [Link]
  • ResearchGate. Some pharmacologically important fluoroquinolone drugs. [Link]
  • SpectraBase. This compound - Optional[19F NMR] - Chemical Shifts. [Link]
  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. flu-ant.pdf. [Link]
  • National Institutes of Health (NIH). Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. [Link]
  • MDPI. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. [Link]
  • National Institutes of Health (NIH). Metal(II)
  • Semantic Scholar. Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. [Link]
  • National Genomics Data Center (CNCB-NGDC). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. [Link]
  • PubMed Central. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. [Link]
  • Scilit. Hypersensitivity reactions to fluoroquinolones. [Link]
  • MDPI. Metal(II)
  • YouTube. Fluoroquinolones | 2nd vs 3rd vs 4th Generation | Targets, Mechanism of Action. [Link]
  • National Institutes of Health (NIH). Fluoroquinolone antimicrobial drugs. [Link]
  • ResearchGate. NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. [Link]
  • MDPI.

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Navigating the Solvent Landscape: A Technical Guide to the Organic Solubility of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoroquinoline in Modern Research

This compound, a halogenated derivative of the quinoline scaffold, is a molecule of significant interest in contemporary chemical and pharmaceutical research. The quinoline ring system is a foundational structural motif in a vast array of biologically active compounds, including antimalarial agents, antibacterials, and anticancer drugs. The introduction of a fluorine atom at the 2-position can profoundly alter the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. Consequently, understanding the solubility of this compound in organic solvents is a critical prerequisite for its effective utilization in organic synthesis, drug formulation, and various screening assays. This guide provides an in-depth exploration of the principles governing the solubility of this compound, offers practical methodologies for its experimental determination, and discusses the implications of its solubility profile in a research and development context.

Theoretical Framework: Predicting the Solubility of this compound

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in a given solvent. This principle is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility in an organic solvent is primarily dictated by a balance of several factors:

  • Polarity: Quinoline itself is a polar molecule due to the presence of the nitrogen atom, which imparts a dipole moment. The addition of a highly electronegative fluorine atom at the 2-position further enhances the molecule's polarity. Therefore, this compound is expected to exhibit favorable solubility in polar organic solvents.

  • Hydrogen Bonding: While this compound does not possess a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. This suggests that it will have a degree of solubility in protic solvents (e.g., alcohols) that can donate a hydrogen bond.

  • Van der Waals Forces: As an aromatic compound, this compound has a significant nonpolar surface area, allowing for van der Waals interactions. This contributes to its solubility in nonpolar organic solvents, although to a lesser extent than in polar solvents.

Based on these principles, it can be predicted that this compound will be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in polar protic solvents like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents like hexane.

Illustrative Solubility Data for a Halo-Substituted Quinoline

While specific quantitative solubility data for this compound is not extensively available in the public domain, the solubility of a related compound, 4,7-dichloroquinoline, in various organic solvents has been reported and is presented below as an illustrative example.[1] This data provides valuable insight into how a halo-substituted quinoline behaves in different solvent systems.

SolventTemperature (°C)Molar Solubility (mol·L⁻¹)
Ethanol250.045
400.082
600.185
Tetrahydrofuran250.251
400.428
600.865
Acetonitrile250.068
400.115
600.243
Acetone250.138
400.231
600.472

Data for 4,7-dichloroquinoline, presented as an example for a halo-quinoline.[1]

Experimental Determination of this compound Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

Step-by-Step Protocol
  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that the solution reaches equilibrium at saturation.

    • Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled and recorded.

    • Agitate the mixture for a sufficient period to allow for equilibration. A typical duration is 24-48 hours, although the exact time may need to be determined empirically.

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the withdrawn solution through a syringe filter (e.g., a 0.22 µm PTFE filter) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification of the Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal and agitate at constant temperature prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 sep1 Cease agitation and allow solid to settle prep3->sep1 Equilibrium reached sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 quant1 Dilute filtered solution sep3->quant1 Clear filtrate quant2 Analyze by HPLC or MS quant1->quant2 quant3 Use calibration curve quant2->quant3 calc1 Calculate concentration in saturated solution quant3->calc1 Concentration data calc2 Express solubility in mg/mL, g/L, or mol/L calc1->calc2

Sources

A Comprehensive Spectroscopic Guide to 2-Fluoroquinoline: Elucidating Molecular Structure through NMR, IR, and MS

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Fluoroquinoline, a key heterocyclic compound relevant in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights into nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization. We will explore not only the spectral data itself but also the causality behind the experimental choices and the logic of spectral interpretation, ensuring a robust and validated understanding of the molecule's structural identity.

Introduction: The Significance of this compound

This compound is a fluorinated derivative of quinoline. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, most notably the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the 2-position significantly alters the electronic properties of the heterocyclic ring, influencing its reactivity, metabolic stability, and potential biological interactions.[1] Accurate and unambiguous structural confirmation is therefore paramount, and this is achieved through a synergistic application of modern spectroscopic techniques. This guide details the expected spectral signatures of this compound and provides the procedural framework for their acquisition and interpretation.

First, we visualize the molecule's structure, which serves as the basis for all subsequent spectral assignments.

G M This compound M+• m/z = 147 F1 Loss of HCN (m/z = 27) P1 [C8H5F]+• m/z = 120 M->P1 - HCN F2 Loss of F• (m/z = 19) P2 [C9H6N]+• m/z = 128 M->P2 - F• F1->P1 - HCN F2->P2 - F•

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-Fluoroquinoline, a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical principles governing the spectral features, including the profound influence of the fluorine substituent on chemical shifts and coupling constants. This document is intended for researchers, scientists, and drug development professionals, providing both a detailed interpretation of the NMR data and a practical, field-proven protocol for its acquisition.

Introduction: The Significance of this compound and the Role of NMR

Quinoline and its derivatives are heterocyclic compounds that form the core scaffold of numerous pharmacologically active molecules and functional materials.[1] The introduction of a fluorine atom at the 2-position of the quinoline ring system dramatically alters its electronic properties, and consequently, its biological activity and chemical reactivity. Fluorine's high electronegativity and its ability to participate in hydrogen bonding can significantly impact drug-receptor interactions and metabolic stability.[2]

Understanding the precise molecular structure and electronic environment of this compound is paramount for rational drug design and the development of novel materials. NMR spectroscopy serves as the primary tool for this purpose, offering a non-destructive method to elucidate the connectivity of atoms and the subtle electronic nuances within the molecule. This guide will provide a detailed roadmap for interpreting the ¹H and ¹³C NMR spectra of this compound, with a particular focus on the diagnostic spectral signatures imparted by the fluorine atom.

Theoretical Framework: Predicting the NMR Spectra of this compound

The interpretation of NMR spectra begins with a theoretical prediction of chemical shifts and coupling patterns based on fundamental principles of organic chemistry and spectroscopy.

The Influence of the Fluorine Substituent

The fluorine atom at the C2 position is a strongly electron-withdrawing group. This has two major consequences for the NMR spectra:

  • Inductive Effect: Fluorine's high electronegativity withdraws electron density from the quinoline ring system, particularly from the adjacent C2 and neighboring atoms. This deshielding effect generally leads to downfield shifts (higher ppm values) for nearby nuclei.[3]

  • Through-Bond Coupling (J-coupling): The ¹⁹F nucleus has a spin of I = ½, similar to ¹H. This allows it to couple with other NMR-active nuclei, such as ¹H and ¹³C, through the bonding network. This coupling provides invaluable structural information, as the magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region. The fluorine substituent will induce significant changes in the chemical shifts of the protons on the pyridine ring (H3 and H4) and to a lesser extent, the protons on the benzene ring.

Key Predicted Features:

  • H3 and H4: These protons will be the most affected by the fluorine at C2. H3 will experience a strong through-space and through-bond deshielding effect, shifting it downfield. Furthermore, it will exhibit a characteristic doublet splitting due to coupling with the ¹⁹F nucleus (³JHF). H4 will also be shifted downfield and will appear as a doublet due to coupling with H3 (³JHH).

  • Benzene Ring Protons (H5, H6, H7, H8): These protons will be less affected by the fluorine substituent. Their chemical shifts will be similar to those in unsubstituted quinoline, though minor shifts can be expected. The coupling patterns will be complex, arising from ortho (³JHH), meta (⁴JHH), and para (⁵JHH) couplings.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a detailed map of the carbon framework. The fluorine atom will have a dramatic effect on the chemical shifts of the carbon atoms, particularly those in close proximity.

Key Predicted Features:

  • C2: This carbon, directly bonded to the fluorine atom, will exhibit a very large one-bond carbon-fluorine coupling constant (¹JCF). Its chemical shift will be significantly downfield due to the strong deshielding effect of the fluorine.

  • C3 and C4: These carbons will show smaller, two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine, respectively. Their chemical shifts will also be influenced by the electron-withdrawing nature of the substituent.

  • Other Aromatic Carbons: The remaining carbon signals will be less affected by the fluorine, but subtle shifts and smaller long-range C-F couplings may be observable, providing further structural confirmation.

Spectral Data Summary

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are based on the analysis of related substituted quinolines and general principles of NMR spectroscopy.[5][6]

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.2 - 7.5dd³JHF ≈ 8-10, ³JHH ≈ 5
H-48.0 - 8.3d³JHH ≈ 8-9
H-57.7 - 7.9d³JHH ≈ 8-9
H-67.5 - 7.7ddd³JHH ≈ 7-8, ³JHH ≈ 7-8, ⁴JHH ≈ 1-2
H-77.6 - 7.8ddd³JHH ≈ 7-8, ³JHH ≈ 7-8, ⁴JHH ≈ 1-2
H-88.0 - 8.2d³JHH ≈ 8-9

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Coupling to ¹⁹F (JCF, Hz)
C-2160 - 165¹JCF ≈ 240-260
C-3110 - 115²JCF ≈ 35-45
C-4138 - 142³JCF ≈ 10-15
C-4a127 - 130⁴JCF ≈ 2-4
C-5128 - 131
C-6126 - 129
C-7129 - 132
C-8127 - 130
C-8a147 - 150³JCF ≈ 5-8

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[5] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.[5]

Instrument Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Insert Sample: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Standard ¹H Pulse Program: Select a standard one-pulse ¹H acquisition experiment.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

    • Acquisition Time: Use an acquisition time of at least 2-3 seconds to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Acquisition:

  • Pulse Program: Select a standard proton-decoupled ¹³C pulse program (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 2 seconds.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be required to obtain a good spectrum.

  • Data Processing: Similar to ¹H NMR, process the FID with a Fourier transform, phasing, and baseline correction. An exponential multiplication with a line broadening of 1-2 Hz can be applied to improve the signal-to-noise ratio.

Visualizing the Analysis Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR spectral analysis.

Caption: Molecular structure and atom numbering of this compound.

G cluster_workflow NMR Spectral Analysis Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl3) B 1H NMR Acquisition (400 MHz, 16 scans) A->B C 13C NMR Acquisition (100 MHz, 128+ scans) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E 1H Spectrum Interpretation (Chemical Shifts, Multiplicity, JHH, JHF) D->E F 13C Spectrum Interpretation (Chemical Shifts, JCF) D->F G Structural Elucidation (Assignment of all signals) E->G F->G

Caption: Workflow for the NMR spectral analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound provides a wealth of information crucial for its characterization and for understanding its chemical properties. The presence of the fluorine atom at the 2-position serves as a powerful diagnostic tool, inducing characteristic downfield shifts and observable J-couplings that facilitate unambiguous structural assignment. By following the detailed experimental protocol and interpretive guidelines presented in this guide, researchers can confidently acquire and analyze high-quality NMR data for this compound and its derivatives, accelerating research and development in their respective fields.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. ResearchGate.
  • Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. HETEROCYCLES.
  • Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry.
  • An Overview of Fluorine NMR. ResearchGate.
  • The Effect of Fluorine in 1H NMR. Reddit.

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pattern of 2-Fluoroquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of mass spectrometry with fragmentation behaviors of analogous chemical structures to offer a predictive yet robust analysis.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for elucidating molecular structures. Under the high-energy conditions of electron ionization (EI), a molecule not only ionizes to form a molecular ion (M•+) but also fragments into smaller, charged species. This fragmentation is not random; it follows predictable pathways governed by the molecule's inherent chemical stability, bond strengths, and the ability to form stable cationic or radical species. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For a molecule like this compound (C₉H₆FN), understanding its fragmentation is crucial. As a halogenated heterocyclic aromatic compound, its fragmentation pattern provides key insights for its identification in complex matrices, such as in metabolite identification studies or environmental sample analysis. The quinoline core is a prevalent scaffold in numerous pharmaceuticals, making the characterization of its derivatives a vital aspect of drug discovery and development.[1]

Predicted Electron Ionization Mass Spectrum of this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its fragmentation with a high degree of confidence by examining the known fragmentation of quinoline, halogenated aromatics, and substituted quinolines.

The molecular weight of this compound is 147.15 g/mol . The molecular ion peak (M•+) is therefore expected at m/z 147 . Aromatic systems like quinoline are known to produce a prominent molecular ion peak due to their stability.[2]

Table 1: Predicted Key Fragment Ions for this compound
m/z Proposed Ion Structure Proposed Neutral Loss Significance
147[C₉H₆FN]•+-Molecular Ion (M•+)
120[C₉H₆N]+•FLoss of Fluorine Radical
119[C₉H₅N]•+HFLoss of Hydrogen Fluoride
93[C₈H₅]•+HCN from m/z 120Ring Contraction
77[C₆H₅]+C₂H₂ from m/z 103 (not listed)Aromatic Fragment

Core Fragmentation Pathways

The fragmentation of this compound is anticipated to be dominated by processes that lead to stable aromatic cations. The presence of the electronegative fluorine atom and the nitrogen-containing heterocyclic ring are the primary drivers of the fragmentation pathways.

Pathway A: Loss of the Fluorine Substituent

The C-F bond is strong, but upon ionization, the loss of a fluorine radical (•F, 19 Da) or a neutral hydrogen fluoride molecule (HF, 20 Da) are common fragmentation channels for fluoroaromatic compounds.[3][4]

  • Loss of a Fluorine Radical: Cleavage of the C-F bond would result in a quinolinyl cation at m/z 127 ([M-F]+). However, given the high stability of the quinoline ring, this may not be the most dominant initial fragmentation. A more likely scenario involves the loss of a fluorine radical from the molecular ion, leading to an ion at m/z 128 . This is analogous to the observed loss of a chlorine radical in 2-chloroquinoline, which shows a prominent [M-Cl]+ peak.[5]

  • Loss of Hydrogen Fluoride (HF): The elimination of HF is a characteristic fragmentation for many fluorine-containing organic compounds. This pathway often involves a rearrangement where a hydrogen atom, likely from an adjacent carbon, is transferred to the fluorine atom prior to elimination. This would result in a dehydro-quinoline radical cation at m/z 127 .

Pathway B: Fragmentation of the Quinoline Ring

The fundamental fragmentation of the quinoline ring system itself is a well-documented process, primarily involving the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[1] This pathway typically follows an initial fragmentation, such as the loss of the fluorine substituent.

  • Loss of HCN from the [M-F]•+ Ion: Following the initial loss of a fluorine radical to form the ion at m/z 128, the subsequent expulsion of HCN is highly probable. This would lead to the formation of an indenyl-like cation at m/z 101 .

  • Loss of HCN from the Molecular Ion: While less common as an initial step for substituted quinolines, direct loss of HCN from the molecular ion could occur, yielding a fragment at m/z 120 .

Visualization of Predicted Fragmentation Pathways

The following diagrams illustrate the proposed primary fragmentation pathways for this compound under electron ionization.

G M This compound [C₉H₆FN]•+ m/z 147 F1 [C₉H₅N]•+ m/z 120 M->F1 - HCN F2 [C₉H₆N]+ m/z 127 M->F2 - •F F3 [C₈H₅]+ m/z 101 F2->F3 - HCN

Caption: Primary fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally validate the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

Objective: To acquire the electron ionization mass spectrum of this compound and identify its characteristic fragment ions.

Materials:

  • This compound standard (high purity)

  • Suitable solvent (e.g., Dichloromethane or Methanol, GC grade)

  • GC-MS system equipped with an electron ionization source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in splitless mode at 250 °C.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-300.

      • Scan Rate: 2 scans/second.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and the mass spectra across the chromatographic peak corresponding to this compound.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

    • Utilize spectral libraries (e.g., NIST) to search for matches, though a match for this specific compound may not be present.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Prepare 100 µg/mL This compound Solution B Filter Sample A->B C Inject 1 µL B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H I Compare with Predictions H->I

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation of this compound is predicted to be characterized by a stable molecular ion at m/z 147, with primary fragmentation pathways involving the loss of a fluorine radical (to m/z 128) or hydrogen fluoride (to m/z 127). Subsequent fragmentation of the quinoline ring, primarily through the loss of HCN, will lead to further characteristic ions. This in-depth guide provides a robust framework for the identification and structural elucidation of this compound and related compounds, serving as a valuable resource for researchers in analytical chemistry and drug development. The provided experimental protocol offers a clear path to the empirical validation of these predictions.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • Schröder, D., Oref, I., Hrušák, J., Weiske, T., Nikitin, E. E., Zummack, W., & Schwarz, H. (1999). Revisiting the Mechanism of the Unimolecular Fragmentation of Protonated Fluorobenzene. The Journal of Physical Chemistry A, 103(23), 4609-4620.
  • Harrison, A. G., & Lin, P. H. (1975). The chemical ionization mass spectra of fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1320.
  • Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
  • PubChem. (n.d.). 2-Chloroquinoline. National Center for Biotechnology Information.
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
  • Chemistry LibreTexts. (2022, May 26). 3.7.2: Mass Spectrometry - Fragmentation Patterns.

Sources

An In-Depth Technical Guide to 2-Fluoroquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoroquinoline, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. While its history is less documented than that of its parent quinoline, the strategic placement of a fluorine atom at the 2-position imparts unique chemical properties that are ripe for exploration. This document delves into the historical context of quinoline chemistry, details plausible synthetic routes to this compound, presents its physicochemical and spectroscopic data, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its current and potential applications as a versatile building block in the development of novel chemical entities.

Introduction: The Significance of the Quinoline Scaffold and the Influence of Fluorine

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties. The high electronegativity and small size of fluorine can influence a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of the quinoline nucleus, the position of the fluorine substituent is crucial in determining its impact. While the 6-fluoro substitution is a hallmark of the highly successful fluoroquinolone antibiotics, the placement of fluorine at the 2-position creates a unique chemical entity with distinct reactivity and potential applications.

Historical Context: From Quinine to Fluoroquinolones

The story of quinoline chemistry begins with the isolation of quinine from cinchona bark in the 19th century, a pivotal moment in the fight against malaria. This discovery spurred intensive research into the synthesis of quinoline and its derivatives. Several classic named reactions were developed during this period to construct the quinoline core, including:

  • Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[1]

  • Friedländer Synthesis (1882): This method consists of the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.

  • Combes Quinoline Synthesis (1888): This synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

  • Doebner-von Miller Reaction (1881): This reaction is a modification of the Skraup synthesis and uses α,β-unsaturated carbonyl compounds to produce quinoline derivatives.

The era of fluorinated quinolines began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, which, although a naphthyridine, is considered the first quinolone antibiotic.[1][2] A significant breakthrough occurred in the 1980s with the introduction of a fluorine atom at the 6-position of the quinolone ring, leading to the development of the first fluoroquinolone, norfloxacin.[2] This modification dramatically enhanced the antibacterial spectrum and potency, paving the way for a new generation of antibiotics. While the history of this compound itself is not as prominently documented, its emergence is a logical progression in the systematic exploration of fluorinated heterocycles.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. Two of the most plausible and chemically sound methods are the Balz-Schiemann reaction starting from 2-aminoquinoline and halogen exchange from 2-chloroquinoline.

Balz-Schiemann Reaction from 2-Aminoquinoline

The Balz-Schiemann reaction is a classic method for the introduction of fluorine onto an aromatic ring.[3][4] It proceeds through the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.

Reaction Scheme:

Balz_Schiemann 2-Aminoquinoline 2-Aminoquinoline Diazonium Tetrafluoroborate Diazonium Tetrafluoroborate 2-Aminoquinoline->Diazonium Tetrafluoroborate NaNO2, HBF4 This compound This compound Diazonium Tetrafluoroborate->this compound Heat (Δ)

A schematic of the Balz-Schiemann reaction for this compound synthesis.

Experimental Protocol (Proposed):

  • Diazotization: 2-Aminoquinoline is dissolved in an aqueous solution of fluoroboric acid (HBF4) at a low temperature (typically 0-5 °C). A solution of sodium nitrite (NaNO2) in water is then added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

  • Isolation of the Diazonium Salt: The precipitated diazonium tetrafluoroborate salt is collected by filtration and washed with cold water, followed by a cold organic solvent like ethanol or diethyl ether.

  • Thermal Decomposition: The dried diazonium salt is then heated, either neat or in an inert high-boiling solvent, to induce decomposition, which releases nitrogen gas and boron trifluoride, yielding this compound.

  • Purification: The crude product is purified by distillation or chromatography.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are often unstable and can decompose explosively. Performing the reaction at low temperatures minimizes decomposition and improves the yield of the desired salt.

  • Fluoroboric Acid: HBF4 serves as both the acid for the diazotization reaction and the source of the tetrafluoroborate counterion, which is crucial for the subsequent fluorination step.

  • Thermal Decomposition: The thermal decomposition of the diazonium tetrafluoroborate is the key step that introduces the fluorine atom onto the quinoline ring. The stability of the diazonium salt and the required decomposition temperature can vary depending on the substrate.

Halogen Exchange from 2-Chloroquinoline

Halogen exchange (HALEX) reactions, such as the Finkelstein reaction, provide another viable route to this compound. This method involves the substitution of a chlorine or bromine atom with fluorine, typically using an alkali metal fluoride like potassium fluoride (KF).

Reaction Scheme:

Halogen_Exchange 2-Chloroquinoline 2-Chloroquinoline This compound This compound 2-Chloroquinoline->this compound KF, High-boiling polar aprotic solvent (e.g., DMSO, Sulfolane), Heat (Δ)

A schematic of the halogen exchange reaction for this compound synthesis.

Experimental Protocol (Proposed):

  • Reaction Setup: 2-Chloroquinoline and an excess of anhydrous potassium fluoride are combined in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane. The use of a phase-transfer catalyst may enhance the reaction rate.

  • Heating: The reaction mixture is heated to a high temperature (typically in the range of 150-250 °C) for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is purified by distillation or chromatography.

Causality Behind Experimental Choices:

  • Potassium Fluoride: KF is a common and cost-effective source of fluoride ions for halogen exchange reactions.

  • Polar Aprotic Solvent: Solvents like DMSO and sulfolane are used because they can dissolve the ionic fluoride salt and have high boiling points, allowing the reaction to be carried out at the necessary high temperatures.

  • High Temperature: The carbon-chlorine bond in an aromatic system is strong, and a significant amount of thermal energy is required to facilitate the nucleophilic aromatic substitution by the fluoride ion.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
Molecular Formula C₉H₆FN
Molecular Weight 147.15 g/mol
Appearance (Expected) Colorless to pale yellow liquid or low-melting solid
Boiling Point (Predicted) ~230-240 °C
Melting Point (Predicted) ~20-30 °C
¹H NMR (CDCl₃) (Predicted) δ 7.0-8.2 ppm (aromatic protons)
¹³C NMR (CDCl₃) (Predicted) Aromatic region with a C-F coupled carbon at ~160-165 ppm
¹⁹F NMR (CDCl₃) (Reported) Chemical shift value available in spectral databases
IR (Neat) (Predicted) C=N, C=C stretching, C-H bending, and a prominent C-F stretching band
Mass Spectrum (EI) (Predicted) Molecular ion peak at m/z 147, with fragmentation patterns corresponding to the loss of HCN and other fragments

Reactivity of this compound

The fluorine atom at the 2-position of the quinoline ring significantly influences its reactivity. The high electronegativity of fluorine makes the C2 carbon electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr):

The 2-fluoro group is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens like chlorine. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing inductive effect of the fluorine atom.

Reaction Scheme:

SNAr_Reaction This compound This compound 2-Substituted Quinoline 2-Substituted Quinoline This compound->2-Substituted Quinoline Nucleophile (e.g., R-OH, R-NH2, R-SH)

Sources

The Electronic Architecture of the 2-Fluoroquinoline Ring System: A Guide for Drug and Materials Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, but the introduction of a single fluorine atom at the 2-position fundamentally alters its electronic character and chemical reactivity. This guide provides a detailed examination of the electronic properties of the 2-Fluoroquinoline (2-FQ) ring system. We will dissect the interplay of fluorine's powerful inductive electron withdrawal and its subtler resonance donation, which creates a unique electronic landscape. This landscape renders the C2 position highly susceptible to nucleophilic attack, a property that is invaluable for late-stage functionalization in drug discovery.[1][2] Furthermore, we will explore how this substitution impacts the molecule's spectroscopic signatures, molecular orbital energies, and ultimately, its utility in tuning molecular interactions and pharmacokinetic properties. This document serves as a technical resource for researchers aiming to leverage the distinct electronic features of the 2-FQ core in the design of advanced functional molecules.

The Strategic Importance of the this compound Scaffold

The Quinoline Core: A Privileged Heterocycle

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous motif in a vast array of biologically active compounds and functional materials. Its rigid, planar structure and the presence of a nitrogen heteroatom provide an ideal framework for molecular recognition, making it a "privileged scaffold" in drug discovery.

Fluorine: The Subtle Architect of Molecular Properties

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. A fluorine substituent can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets.[3][4] Its high electronegativity introduces strong electronic perturbations, which can be exploited to fine-tune the properties of a parent scaffold.[3][5]

The 2-Position: A Locus of Unique Reactivity

Placing a fluorine atom at the 2-position of the quinoline ring creates a molecule with a distinct and highly useful reactivity profile. The proximity of the fluorine atom to the ring nitrogen activates this position, making the C-F bond susceptible to specific chemical transformations that are otherwise difficult to achieve. This unique characteristic is central to the utility of the 2-FQ system.

Decoding the Electronic Landscape of this compound

The electronic character of 2-FQ is dominated by the powerful electronegativity of the fluorine atom, which modulates the electron density distribution across the entire heterocyclic system.

A Duality of Effects: Induction vs. Resonance

The net electronic effect of the fluorine at C2 is a combination of two opposing forces:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect. This effect polarizes the C2-F sigma bond, significantly decreasing electron density at the C2 carbon and, to a lesser extent, at other positions in the pyridine ring, particularly C4.[6] This makes the C2 and C4 positions more electrophilic.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can participate in resonance, donating electron density into the π-system of the quinoline ring. While this mesomeric effect is weaker than the inductive effect for fluorine, it is a crucial factor in understanding the overall electronic distribution.

The dominance of the inductive withdrawal over resonance donation is what ultimately defines the reactivity of the 2-FQ system, especially concerning its susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO & LUMO)

Computational studies, particularly Density Functional Theory (DFT), provide critical insights into the frontier molecular orbitals that govern reactivity and spectroscopic behavior.[7]

  • LUMO (Lowest Unoccupied Molecular Orbital): In the 2-FQ system, the LUMO is significantly stabilized (lowered in energy) compared to unsubstituted quinoline. DFT calculations show that the LUMO has a large coefficient at the C4 position, followed by the C2 position.[6] This indicates that these sites are the most susceptible to attack by nucleophiles.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO energy is also lowered, making the molecule more resistant to oxidation compared to its non-fluorinated counterpart.

The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic absorption properties, as discussed in the spectroscopy section.

Reactivity Profile: A Tale of Two Pathways

Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway The most significant chemical property of 2-FQ is its high reactivity towards nucleophiles at the C2 position. The reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, highlighting the superior nature of fluorine as a leaving group in this specific context.[1][2] This enhanced reactivity is due to two factors:

  • Activation: The strong inductive withdrawal by fluorine makes the C2 carbon highly electron-deficient and thus an excellent electrophilic site.

  • Leaving Group Ability: The high electronegativity of fluorine stabilizes the transition state of the SNAr reaction, facilitating the departure of the fluoride ion.

This reactivity makes 2-FQ an exceptional building block for introducing a wide variety of functional groups (amines, alcohols, thiols, etc.) at a late stage of a synthetic sequence.

Electrophilic Aromatic Substitution The 2-FQ ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen. When forced, substitution typically occurs on the benzene ring (the carbocyclic portion), with the precise location influenced by the reaction conditions and any other substituents present.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is essential for fully characterizing the electronic properties of 2-FQ derivatives.

Spectroscopic Signatures
  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The presence of the fluorine atom has a predictable effect on NMR spectra. Protons and carbons near the C2 position will experience significant changes in their chemical shifts. ¹⁹F NMR is a particularly powerful tool, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, providing a direct probe of the electronic changes within the molecule.[8][9]

  • UV-Vis and Fluorescence Spectroscopy: Quinolines are known for their fluorescent properties.[10][11] The electronic perturbations caused by the 2-fluoro substituent influence the absorption and emission maxima. Many quinoline derivatives exhibit solvatochromism, where the emission wavelength changes with solvent polarity.[12] Furthermore, protonation of the quinoline nitrogen can lead to a significant enhancement of fluorescence intensity.[13]

Spectroscopic ParameterTypical Observation for this compoundCausality
¹H NMR (H3, H4) Downfield shift compared to quinolineDeshielding due to the inductive effect of fluorine.
¹³C NMR (C2, C4) Significant downfield shift for C2 (due to direct attachment) and C4Strong deshielding from fluorine's -I effect.
¹⁹F NMR Characteristic chemical shift sensitive to substituentsProvides a direct measure of the electronic environment.
UV-Vis λmax Shift in absorption maximaAlteration of HOMO-LUMO energy gap.
Fluorescence Quantum Yield Variable, often enhanced upon protonationChanges in non-radiative decay pathways.[13]
Standard Protocols for Characterization

Protocol 3.2.1: A General Method for ¹⁹F NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~20-50 mM in a standard NMR tube.

  • Internal Standard: Add a known amount of an internal standard, such as trifluorotoluene, if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup: Use a multinuclear NMR spectrometer (≥400 MHz for ¹H). Tune the probe to the ¹⁹F frequency.

  • Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. A simple pulse-acquire sequence is usually sufficient. Ensure the spectral width is adequate to cover the expected chemical shift range for fluoroaromatics.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor. Reference the spectrum to a known standard (e.g., CFCl₃ at 0 ppm).

  • Analysis: Analyze the chemical shift, multiplicity (coupling to nearby protons), and integration to confirm the structure and purity.

Computational Modeling Workflow

Density Functional Theory (DFT) is an indispensable tool for predicting and rationalizing the electronic properties of molecules like 2-FQ.

Workflow 3.3.1: DFT for Electronic Property Prediction

DFT_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis & Output mol_structure Define Initial Molecular Structure (e.g., from Sketch) basis_set Select Basis Set (e.g., 6-311G(d,p)) functional Choose DFT Functional (e.g., B3LYP) geom_opt Geometry Optimization functional->geom_opt Submit Job freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc homo_lumo HOMO/LUMO Energies & Visualization freq_calc->homo_lumo Analyze Output mep Molecular Electrostatic Potential (MEP) Map homo_lumo->mep nmr_shifts NMR Chemical Shift Calculation (GIAO) mep->nmr_shifts

Caption: A typical workflow for predicting electronic properties using DFT.

Applications in Drug Development and Materials Science

The unique electronic features of the 2-FQ moiety make it a valuable component in the design of functional molecules.

A Tool for Late-Stage Functionalization

The high reactivity of the C2-F bond towards SNAr allows chemists to introduce diverse chemical functionalities late in a synthetic route. This strategy is highly advantageous in drug discovery for rapidly generating a library of analogues from a common intermediate to explore the structure-activity relationship (SAR).

SNAr_Strategy cluster_nucleophiles Diverse Nucleophiles (Nu-H) core This compound Core product Library of 2-Substituted Quinolines (Core-Nu) core->product SNAr Reaction (Base, Solvent) amine R-NH₂ alcohol R-OH amine->product thiol R-SH alcohol->product thiol->product

Caption: Late-stage functionalization of the 2-FQ core via SNAr.

Modulating Target Binding and Pharmacokinetics

The C-F bond is not just a reactive handle; it is also a key player in molecular recognition. It can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity.[14][15] Furthermore, the introduction of fluorine can block sites of metabolism, increasing the metabolic stability and half-life of a drug candidate.[3]

Conclusion and Future Outlook

The this compound ring system is far more than a simple halogenated heterocycle. The electronic tug-of-war between fluorine's inductive and resonance effects creates a scaffold with a predictable and exploitable reactivity profile, primarily characterized by its high susceptibility to nucleophilic aromatic substitution at the C2 position. This feature, combined with the beneficial effects of fluorine on pharmacokinetic properties and target binding, solidifies the 2-FQ moiety as a powerful tool in the arsenal of medicinal and materials chemists. Future research will likely focus on developing novel catalytic methods for C-F bond functionalization and exploring the properties of polyfluorinated quinoline systems to further modulate their electronic landscapes for tailored applications.

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  • ACS Publications. (2021, November 23). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
  • National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.
  • Semantic Scholar. (2013, December 13). Spectroscopic Studies on the Binding of Some Fluoroquinolones with DNA.
  • ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • National Center for Biotechnology Information. (n.d.). Functionalities of electrochemical fluoroquinolone sensors and biosensors. PMC.
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  • Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • YouTube. (2021, July 25). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline.

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Tautomerism in fluoroquinolone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Fluoroquinolone Derivatives

Introduction: Beyond the Static Structure

Fluoroquinolones (FQNs) represent a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, is a well-established principle in medicinal chemistry.[3][4][5] However, to truly understand their behavior in biological systems, one must look beyond the static chemical structures often depicted in textbooks. Fluoroquinolones are dynamic molecules, existing as an equilibrium of different structural isomers known as tautomers.

Tautomerism, the interconversion of constitutional isomers through the migration of a proton, is a fundamental concept in organic chemistry.[6] In the context of fluoroquinolones, this phenomenon is not a mere chemical curiosity; it is a critical determinant of their physicochemical properties and, consequently, their biological fate and efficacy. The specific tautomeric form present dictates a molecule's solubility, lipophilicity, ability to cross biological membranes, and its precise interaction with target enzymes.[7][8] This guide provides an in-depth exploration of the tautomeric landscape of FQN derivatives, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to characterize and leverage this crucial aspect of their chemistry.

Section 1: The Chemical Landscape of Fluoroquinolone Tautomers

The tautomerism exhibited by fluoroquinolones is primarily of two types: prototropic tautomerism, driven by changes in protonation state, and the classical keto-enol tautomerism inherent to their core structure.

Prototropic Tautomerism: The Influence of pH

The amphoteric nature of fluoroquinolones, stemming from the acidic carboxylic acid group at the C3-position and the basic nitrogen-containing heterocycle (commonly a piperazine ring) at the C7-position, makes their structure exquisitely sensitive to pH.[1] This gives rise to several distinct prototropic forms, or "protomers," in aqueous solution.[7]

  • Cationic Form (FQ⁺): At low pH (typically below pKₐ₁), the piperazinyl nitrogen is protonated, while the carboxylic acid group remains in its neutral form. This species carries a net positive charge.[7][8]

  • Zwitterionic/Neutral Form (FQ±): In the intermediate pH range between pKₐ₁ and pKₐ₂, the carboxylic acid deprotonates to a carboxylate, and the piperazinyl nitrogen is protonated.[7][9] This results in a zwitterion, which has both a positive and a negative charge but is neutral overall.[10][11] This form is crucial as it often exhibits the lipophilicity required for passive diffusion across cell membranes.[7]

  • Anionic Form (FQ⁻): At high pH (above pKₐ₂), both the carboxylic acid and the piperazinyl nitrogen are deprotonated, yielding a species with a net negative charge.[7][8]

The precise pH ranges for these forms depend on the specific fluoroquinolone's pKₐ values. For instance, norfloxacin has pKₐ values of approximately 6.2 and 8.5, while levofloxacin's are around 6.02 and 8.15.[7][9]

G cationic Cationic (FQ⁺) Predominant at pH < pKₐ₁ zwitterionic Zwitterionic (FQ±) Predominant at pKₐ₁ < pH < pKₐ₂ cationic->zwitterionic +OH⁻ -H₂O pKₐ₁ zwitterionic->cationic +H⁺ anionic Anionic (FQ⁻) Predominant at pH > pKₐ₂ zwitterionic->anionic +OH⁻ -H₂O pKₐ₂ anionic->zwitterionic +H⁺

Caption: pH-dependent prototropic tautomerism in fluoroquinolones.

Keto-Enol Tautomerism: The Core Equilibrium

The fundamental quinolone scaffold contains a 4-oxo group, which can exist in equilibrium with its 4-hydroxy (enol) tautomer.[12][13] This keto-enol tautomerism involves the migration of a proton from the C3-position to the C4-carbonyl oxygen, accompanied by a shift of the C3-C4 double bond.[13]

For most biologically active fluoroquinolones, the 4-oxo (keto) form is overwhelmingly favored.[14][15] This structural feature is considered critical for their antibacterial activity, as the keto group and the adjacent C3-carboxyl group are essential for binding to the DNA-gyrase complex.[12][16] Theoretical studies using Density Functional Theory (DFT) have confirmed the higher stability of the keto form.[12] While less prevalent, understanding this equilibrium is vital, as shifts towards the enol form, potentially induced by specific microenvironments or substituents, could dramatically impact target binding and biological activity.

G cluster_keto Keto Form (4-Oxoquinoline) cluster_enol Enol Form (4-Hydroxyquinoline) keto_img keto_img enol_img enol_img keto_img->enol_img Tautomerization

Caption: Keto-enol tautomeric equilibrium in the quinolone core.

Section 2: Factors Influencing Tautomeric Equilibria

The delicate balance between different tautomeric forms is not static; it is dynamically influenced by a range of environmental and structural factors. A deep understanding of these factors is paramount for predicting drug behavior and designing derivatives with optimal properties.

The Primacy of pH

As established, pH is the most dominant factor governing the prototropic equilibrium. The pKₐ values are intrinsic properties of each FQN derivative, determined by its unique electronic and structural features. These values directly inform which tautomeric species will predominate in a given physiological compartment, from the acidic environment of the stomach (favoring the cationic form) to the near-neutral pH of the bloodstream (favoring the zwitterionic form).[7][9]

Solvent and Supramolecular Environment

The nature of the solvent plays a significant role. In aqueous solution, the various ionized forms are stabilized.[1] However, in the crystalline state, neutral molecules are often preferred over zwitterions for many FQNs.[17] This highlights the importance of considering the physical state during formulation and analysis.

Furthermore, the microenvironment of a protein's binding pocket can profoundly alter the equilibrium. Studies have shown that binding to a protein like lysozyme can preferentially stabilize the zwitterionic form of norfloxacin, even shifting the equilibrium from the anionic form towards the more active zwitterion.[7][8] This demonstrates that the local dielectric constant and specific interactions (like hydrogen bonding and van der Waals forces) within a biological target can select for a specific tautomer, a crucial aspect of drug-target recognition.[8]

Structural Modifications and Substituent Effects

Modifications to the core FQN structure can significantly impact tautomeric equilibria, primarily by altering the pKₐ values of the ionizable groups.

  • C7-Substituent: The basicity of the nitrogenous heterocycle at C7 is a key determinant of pKₐ₁. Different piperazine derivatives or other heterocyclic rings will modulate the ease of protonation.[18]

  • N1-Substituent: The group at the N1 position (e.g., cyclopropyl, ethyl) influences the overall electron distribution of the quinolone ring system, which can have a subtle but measurable effect on the acidity of the C3-carboxylic acid.[18]

  • C8-Substituent: Introducing substituents at C8 can also alter electronic properties and, consequently, the pKₐ values.[19]

This relationship between structure and tautomeric preference is a key axis for optimization in medicinal chemistry, allowing for the fine-tuning of a drug's properties.[19][20]

Section 3: Analytical and Computational Characterization

Identifying and quantifying the tautomeric species present under various conditions is an essential task in FQN research. A multi-pronged approach combining spectroscopic, chromatographic, and computational methods provides the most comprehensive picture.[21]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[22] Proton (¹H) and Carbon-13 (¹³C) NMR spectra are sensitive to the electronic environment of each nucleus. The interconversion between tautomers results in distinct chemical shifts for the involved atoms.[23] For example, the protonation state of the piperazine ring and the carboxylic acid group leads to significant changes in the chemical shifts of adjacent protons and carbons, allowing for the identification of the dominant species.[11][24] In some cases where interconversion is fast on the NMR timescale, an averaged signal is observed, the position of which can provide information on the relative populations of the tautomers.[25]

  • UV/Vis Spectroscopy: The electronic transitions of the quinolone chromophore are sensitive to its protonation state.[26] By monitoring the changes in the UV/Vis absorption spectrum as a function of pH, one can precisely determine the pKₐ values of a fluoroquinolone derivative.[27] This method is robust, relatively simple, and provides the foundational data for understanding pH-dependent tautomerism.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the separation and quantification of FQNs in various matrices.[28][29] While HPLC itself does not directly observe tautomers in equilibrium, the separation conditions (especially mobile phase pH) can be manipulated to favor a specific ionic form, aiding in analysis. Coupling HPLC with detectors like UV/Vis, fluorescence, or mass spectrometry (MS) allows for highly sensitive and specific quantification.[21][30]

Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[31] DFT calculations can:

  • Predict the relative thermodynamic stabilities of different tautomers (e.g., keto vs. enol) in the gas phase or with solvent models.[12][15]

  • Calculate theoretical NMR and vibrational spectra to aid in the assignment of experimental data.[10][11]

  • Model the interactions between a specific tautomer and its biological target, providing insights into the structural basis for activity.[32][33]

These computational tools provide a mechanistic understanding that complements experimental observations, explaining why a particular tautomer is favored under certain conditions.

G cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_out Integrated Understanding NMR NMR Spectroscopy (Structure, Quantification) UV_Vis UV/Vis Spectroscopy (pKₐ Determination) Understanding Tautomeric Profile & Biological Relevance NMR->Understanding HPLC HPLC-MS (Separation, Quantification) UV_Vis->Understanding HPLC->Understanding DFT DFT Calculations (Stability, Spectra Prediction) Docking Molecular Docking (Target Interaction) DFT->Understanding Docking->Understanding

Caption: Workflow for the integrated analysis of FQN tautomerism.

Section 4: Functional Consequences in Drug Development

The tautomeric state of a fluoroquinolone is not an abstract concept; it has profound and direct consequences on its journey through the body and its interaction with bacterial pathogens.

Impact on Pharmacokinetics (ADME)
  • Absorption & Solubility: The equilibrium between ionized and un-ionized forms is a classic determinant of drug absorption. The ionized (cationic, anionic) forms are generally more water-soluble, which is important for formulation, while the neutral zwitterionic form is more lipophilic.[1] This lipophilicity is critical for passive diffusion across the lipid bilayers of the gastrointestinal tract and other cellular membranes.[7]

  • Distribution: Once absorbed, the ability of an FQN to penetrate various tissues and fluids is also governed by its tautomeric state.[7] The zwitterionic form's ability to cross membranes allows for good distribution into tissues, a hallmark of the FQN class.[1]

  • Metabolism & Excretion: While less directly studied, the specific tautomer present could influence recognition by metabolic enzymes or renal transporters, affecting the drug's half-life and clearance pathways.

Impact on Pharmacodynamics (Antibacterial Activity)

The interaction between an FQN and its target enzymes, DNA gyrase and topoisomerase IV, is a highly specific, three-dimensional process.[4][34] The correct tautomeric and protonation state is essential for forming the key interactions—including hydrogen bonds and coordination with a magnesium ion—within the enzyme's active site.[3] It is widely held that the zwitterionic form is the biologically active species that binds to the enzyme-DNA complex.[7][8] Therefore, ensuring a sufficient population of this tautomer at the site of infection is crucial for potent antibacterial activity.[8] Any structural modification that shifts the equilibrium away from this active form, even if it improves other properties, risks compromising the drug's efficacy.

Tautomerism and Drug Resistance

While mutations in the target enzymes are the primary driver of FQN resistance, tautomerism can play a subtle role.[34][35] The development of new FQN derivatives aims to overcome resistance. This involves designing molecules that can effectively bind to mutated targets. Understanding how the tautomeric preferences of these new derivatives influence their binding affinity to both wild-type and resistant enzyme forms is a critical component of this design process.[16]

Data Summary

The acid dissociation constants (pKₐ) are fundamental to predicting the tautomeric profile of fluoroquinolones in different environments.

FluoroquinolonepKₐ₁ (Carboxylic Acid)pKₐ₂ (Piperazine Ring)Predominant form at pH 7.4Reference(s)
Norfloxacin~6.2~8.5Zwitterionic[7]
Ciprofloxacin~6.1~8.7Zwitterionic[10]
Levofloxacin~6.02~8.15Zwitterionic[9]

Experimental Protocols

Protocol 1: Determination of pKₐ Values by UV/Vis Spectrophotometry

This protocol outlines a standard method for determining the acid dissociation constants of a fluoroquinolone derivative.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the fluoroquinolone in a suitable solvent (e.g., methanol or DMSO). Ensure complete dissolution.

  • Preparation of Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with increments of 0.5 pH units. Use appropriate buffer systems (e.g., phosphate, borate) and verify the final pH of each buffer with a calibrated pH meter.

  • Sample Preparation: For each buffer, prepare a sample by diluting a small, constant volume of the FQN stock solution into a larger, constant volume of the buffer to achieve a final concentration suitable for UV/Vis analysis (e.g., 10-20 µM). The percentage of organic solvent from the stock should be kept low (<1%) to minimize its effect on pH and pKₐ.

  • Spectroscopic Measurement: Record the UV absorption spectrum (e.g., from 200 to 450 nm) for each sample against its corresponding buffer as a blank.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will contain inflection points corresponding to the pKₐ values.

    • Alternatively, use specialized software to perform a non-linear regression fit of the data to the Henderson-Hasselbalch equation to calculate the pKₐ values more accurately.

Protocol 2: Qualitative Analysis of Tautomers by ¹H NMR

This protocol describes how to use ¹H NMR to observe the influence of pH on the tautomeric state of a fluoroquinolone.

  • Sample Preparation: Prepare three samples of the fluoroquinolone (e.g., 5 mg/mL) in deuterated solvents buffered to different pD values (note: pD ≈ pH + 0.4).

    • Sample A: Acidic (e.g., D₂O + DCl, pD ~2) to favor the cationic form.

    • Sample B: Neutral (e.g., D₂O with phosphate buffer, pD ~7) to favor the zwitterionic form.

    • Sample C: Basic (e.g., D₂O + NaOD, pD ~11) to favor the anionic form.

  • NMR Acquisition: Acquire a ¹H NMR spectrum for each sample on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Compare the three spectra, paying close attention to the chemical shifts of protons on the quinolone core and the C7-substituent.

    • Rationale: Expect significant downfield shifts for protons adjacent to the piperazine nitrogen in the cationic and zwitterionic forms (due to protonation) compared to the anionic form.

    • Observe changes in the chemical shifts of aromatic protons (e.g., H5, H8) which are sensitive to the overall electronic structure changes between the different tautomers.

    • The presence of distinct sets of signals or significant, predictable shifts in proton resonances across the pD range provides direct evidence of the different prototropic tautomers.[23]

Conclusion and Future Perspectives

Tautomerism is an indispensable concept in the study of fluoroquinolone derivatives. The dynamic equilibrium between cationic, zwitterionic, anionic, and keto-enol forms governs the ADME properties, target engagement, and ultimate therapeutic success of these vital antibiotics. For researchers in drug discovery and development, a thorough characterization of a new derivative's tautomeric profile is not optional—it is a prerequisite for rational drug design.

Future research will likely focus on designing FQN derivatives with tailored pKₐ values to optimize their concentration in specific body compartments or to enhance activity against resistant pathogens. Furthermore, advanced analytical techniques, such as solid-state NMR and sophisticated computational models, will continue to provide deeper insights into the subtle interplay between tautomerism, the solid-state structure of formulations, and the dynamic environment of biological targets. By embracing the chemical dynamism of these molecules, the scientific community can continue to innovate and extend the therapeutic life of the invaluable fluoroquinolone class.

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A Methodological and Application Guide to CRISPR-Cas9 in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of drug discovery and development has been fundamentally reshaped by the advent of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) technology.[1][2][3] Originally identified as an adaptive immune system in bacteria and archaea, this powerful gene-editing tool has been repurposed to allow for precise and efficient manipulation of genomic sequences in a vast array of organisms and cell types.[3][4] For researchers, scientists, and drug development professionals, CRISPR-Cas9 has transitioned from a novel technology to an indispensable tool, accelerating the pipeline from target identification to therapeutic strategy development.[2][4][5]

This guide provides an in-depth technical overview of the core CRISPR-Cas9 system, focusing on the methodological considerations and pivotal applications that drive modern drug discovery. We will move beyond simple protocols to explore the causality behind experimental choices, emphasizing the self-validating systems required for scientific rigor. From the fundamental principles of gene editing to the complexities of high-throughput screening and the generation of next-generation disease models, this document serves as a comprehensive resource for harnessing the full potential of CRISPR-Cas9.

Part 1: The Core CRISPR-Cas9 System: Mechanisms and Components

Understanding the mechanism of the Type II CRISPR-Cas9 system is foundational to its effective application. The system's power lies in its simplicity and programmability, relying on just two core components to induce a targeted double-strand break (DSB) in DNA.[6][]

  • Cas9 Nuclease: Often described as "molecular scissors," the Cas9 protein is an RNA-guided DNA endonuclease.[8] Its function is to cleave the DNA at a specific location.

  • Single Guide RNA (sgRNA): This is an engineered RNA molecule that combines two natural RNA components: the CRISPR RNA (crRNA) and the trans-activating crRNA (tracrRNA).[6][9] The sgRNA has two key parts: a ~20-nucleotide "spacer" region at the 5' end, which is complementary to the target DNA sequence, and a "scaffold" region that binds to the Cas9 protein.[8][9]

The process begins when the sgRNA guides the Cas9 nuclease to the desired genomic locus through Watson-Crick base pairing between the spacer region and the target DNA.[6][8] For the Cas9 protein to bind and cut, it must first recognize a specific, short DNA sequence known as the Protospacer Adjacent Motif (PAM) immediately downstream of the target sequence.[10] For the most commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3'.[11]

Once the Cas9-sgRNA complex is bound to the target DNA and the PAM sequence is verified, the Cas9 nuclease undergoes a conformational change and cleaves both strands of the DNA, creating a DSB.[10][12] The cell's natural DNA repair machinery is then activated to resolve this break through one of two major pathways:

  • Non-Homologous End Joining (NHEJ): This is the cell's primary and more efficient repair mechanism. It often results in small, random insertions or deletions (indels) at the cut site.[13] These indels can cause a frameshift mutation, leading to the creation of a premature stop codon and effectively knocking out the target gene.[14]

  • Homology Directed Repair (HDR): This pathway is less frequent and occurs primarily in dividing cells.[15] It uses a homologous DNA template to precisely repair the break. Scientists can exploit this by co-delivering an exogenous DNA repair template containing a desired sequence (e.g., a specific mutation or a new gene). This allows for precise gene edits, corrections, or insertions (knock-ins).[13][15]

CRISPR_Mechanism cluster_complex 1. Complex Formation & Targeting cluster_binding 2. DNA Binding & Cleavage cluster_repair 3. DNA Repair Pathways Cas9 Cas9 Nuclease sgRNA sgRNA DNA Target DNA Cas9->DNA Binds & Cleaves sgRNA->DNA Guides PAM PAM DSB Double-Strand Break DNA->DSB Results in NHEJ NHEJ Pathway (Gene Knockout - Indels) DSB->NHEJ HDR HDR Pathway (Precise Editing - Knock-in) DSB->HDR Template Donor Template Template->HDR Requires CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_selection 2. Selection cluster_analysis 3. Analysis Library Pooled sgRNA Lentiviral Library Transduction Transduction (1 sgRNA per cell) Library->Transduction Cells Population of Cancer Cells Cells->Transduction Control Control Population (No Drug) Transduction->Control Treated Treated Population (+ Drug) Transduction->Treated gDNA Extract Genomic DNA Control->gDNA Treated->gDNA Sequencing Amplify & Sequence sgRNA Cassettes gDNA->Sequencing Analysis Bioinformatic Analysis: Compare sgRNA Abundance Sequencing->Analysis Hits Identify Enriched sgRNAs (Resistance Genes) Analysis->Hits

Workflow of a Pooled CRISPR-Cas9 Screen.
Generation of Advanced Disease Models

The ability to precisely engineer genomes has revolutionized the creation of disease models that more accurately mimic human pathology. [16][17][18]This allows for more predictive preclinical testing of drug candidates.

  • In Vitro Models: CRISPR makes it easy to introduce specific disease-causing mutations into human cell lines, including induced pluripotent stem cells (iPSCs), which can then be differentiated into disease-relevant cell types (e.g., neurons for neurodegenerative disease). [19][18]This technology is also used to create more complex 3D organoid models that better recapitulate tissue architecture. [19][17]* In Vivo Models: Genetically engineered animal models can now be created rapidly and efficiently by directly injecting CRISPR components into single-cell embryos. [16][17][20]This avoids the lengthy and complex processes previously required. Furthermore, direct in vivo delivery using vectors like AAVs can be used to model diseases in specific tissues of adult animals, providing insights into somatic mutations and age-related diseases. [13][17]

Part 4: Bridging Discovery to Therapeutics: Ex Vivo vs. In Vivo Strategies

Beyond its use as a research tool, CRISPR-Cas9 is at the forefront of a new class of genetic medicines. [3][21]Therapeutic applications are generally pursued via two distinct strategies: ex vivo and in vivo editing. [15][22][23]

  • Ex Vivo Therapy: This approach involves harvesting cells from a patient, editing them in a laboratory setting, and then re-infusing the modified cells back into the patient. [15][24]This strategy offers a high degree of control and safety, as the cells can be thoroughly analyzed for correct editing and off-target effects before administration. A prime example is in CAR-T cell therapy, where a patient's T cells are engineered to express a Chimeric Antigen Receptor (CAR) that targets their cancer. [15][21]* In Vivo Therapy: This strategy involves the direct administration of the CRISPR-Cas9 system into the patient's body to edit cells in situ. [15][21][22]This is necessary for diseases affecting tissues where cells cannot be easily removed and returned, such as the liver or brain. This approach relies heavily on safe and efficient delivery vehicles, like LNPs or AAVs, to carry the CRISPR components to the target organ. [22]

Therapeutic_Strategies cluster_ex_vivo Ex Vivo Strategy cluster_in_vivo In Vivo Strategy Patient Patient Harvest 1. Harvest Cells (e.g., T Cells) Patient->Harvest Edit 2. Edit Cells in Lab (CRISPR-Cas9) Harvest->Edit Expand 3. Expand & Validate Modified Cells Edit->Expand Infuse 4. Infuse Cells Back into Patient Expand->Infuse Infuse->Patient Package 1. Package CRISPR (e.g., in LNP) Administer 2. Administer Directly to Patient Package->Administer Target 3. In Situ Editing in Target Organ (e.g., Liver) Administer->Target

Comparison of Ex Vivo and In Vivo Therapeutic Strategies.

Conclusion and Future Perspectives

CRISPR-Cas9 technology has unequivocally catalyzed a paradigm shift in drug discovery, providing tools of unprecedented precision and scale. We have moved from the slow, laborious process of single-gene analysis to the era of genome-wide functional screening, from imperfect animal models to precisely engineered humanized systems, and from concept to clinical application of gene-editing therapies.

However, challenges remain. Optimizing delivery systems for in vivo therapies, further minimizing and detecting off-target effects, and navigating the ethical landscape of germline editing are critical areas of ongoing research. [4]The future will likely see the adoption of newer CRISPR systems with different properties (e.g., base and prime editors that avoid DSBs) and the integration of CRISPR screening with other 'omics' technologies to build even more comprehensive models of disease biology. [25]For the drug development professional, a deep, mechanistic understanding of this technology is not just an advantage—it is essential for pioneering the next generation of therapeutics.

References

  • Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications. (n.d.). National Center for Biotechnology Information.
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  • CRISPR gene editing - Wikipedia. (n.d.). Wikipedia.
  • CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. (2024). Frontiers in Pharmacology.
  • Applications of CRISPR genome editing technology in drug target identification and validation. (2017). Expert Opinion on Drug Discovery.
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A Senior Application Scientist's Guide to 2-Fluoroquinoline: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 2-fluoroquinoline, a pivotal heterocyclic building block. We will move beyond simple reaction schemes to dissect the underlying principles that make this molecule a powerful tool for researchers in medicinal chemistry and materials science. Our focus is on the causality behind experimental choices, offering field-proven insights into its synthesis, reactivity, and strategic application in the development of complex molecular architectures.

Core Attributes of this compound

This compound belongs to the quinoline family, a privileged scaffold found in numerous natural products and pharmaceuticals, including kinase inhibitors and antimalarial agents.[1][2][3] The strategic introduction of a fluorine atom at the C2 position dramatically enhances its synthetic utility. This is not merely an arbitrary substitution; the high electronegativity of fluorine, combined with the electron-withdrawing nature of the quinoline ring's nitrogen atom, renders the C2 position highly electrophilic and primed for nucleophilic attack.

This unique electronic profile makes the fluoride an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, a characteristic that forms the cornerstone of its application.[4][5]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueSource
CAS Number 580-21-2[6][7]
Molecular Formula C₉H₆FN[6][7][8][]
Molecular Weight 147.15 g/mol [8][]
Boiling Point 241.9°C at 760 mmHg[6]
Density 1.216 g/cm³[6]
Appearance Not specified, typically a liquid or low-melting solid
¹⁹F NMR A characteristic singlet is expected in a region typical for aryl fluorides.General Spectroscopic Principles
¹H & ¹³C NMR Complex aromatic signals, with C-F and C-N coupling constants providing key structural information.General Spectroscopic Principles[10][11]

Synthesis of the this compound Core

While commercially available, understanding the synthesis of the this compound core provides context for its derivatization. A common conceptual approach involves the cyclization of appropriately substituted anilines, such as the Conrad-Limpach or related syntheses.[12][13] For instance, a reaction sequence could begin with 2-fluoroaniline, which is condensed with a β-ketoester. The resulting enamine or anilide intermediate is then subjected to thermal or acid-catalyzed cyclization to construct the quinoline ring system. The choice of conditions dictates the final regiochemistry (i.e., formation of a 2- or 4-quinolone), requiring careful process optimization.[13]

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its exceptional reactivity in SNAr reactions. The C2-F bond is significantly activated towards displacement by a wide range of nucleophiles.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this intermediate is the kinetic driver of the reaction. The quinoline nitrogen acts as a powerful electron sink, delocalizing the negative charge and lowering the activation energy for this step.[5]

  • Elimination: Aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group. The C-F bond is the most polarized carbon-halogen bond, making the carbon highly electrophilic and susceptible to attack, and while the C-F bond itself is strong, the rate-determining step is typically the formation of the stabilized Meisenheimer complex, not the C-F bond cleavage.[5] This is why fluoroarenes are often more reactive in SNAr than their chloro- or bromo- counterparts.[5][14]

This high reactivity allows for the facile synthesis of diverse 2-substituted quinolines, including:

  • 2-Aminoquinolines: By reaction with primary or secondary amines. These are crucial pharmacophores in many bioactive molecules.[15][16][17]

  • 2-Alkoxy/Aryloxyquinolines: Using alcohols or phenols.

  • 2-Thioetherquinolines: Using thiols.

SNAr_Mechanism

Caption: SNAr Mechanism on this compound

Experimental Protocol 1: Synthesis of a 2-Aminoquinoline Derivative via SNAr

This protocol describes a general, self-validating procedure for the synthesis of an N-substituted 2-aminoquinoline.

Objective: To synthesize N-benzylquinolin-2-amine from this compound and benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized water

  • Magnesium Sulfate (MgSO₄), anhydrous

Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add this compound (e.g., 1.0 mmol, 147 mg).

  • Solvent and Reagents: Add anhydrous DMSO (5 mL) to dissolve the starting material. Add anhydrous potassium carbonate (2.0 mmol, 276 mg) followed by benzylamine (1.2 mmol, 129 mg).

    • Scientist's Insight: DMSO is an ideal solvent as its polar, aprotic nature effectively solvates the potassium cation and accelerates SNAr reactions. K₂CO₃ is a mild, effective base to deprotonate the amine nucleophile in situ and neutralize the HF byproduct. An excess of the amine is used to ensure complete consumption of the limiting reagent, this compound.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound spot is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Scientist's Insight: This aqueous workup removes the high-boiling DMSO solvent and inorganic salts.

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylquinolin-2-amine. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Advanced Transformations: Expanding the Synthetic Toolkit

Beyond SNAr, the this compound scaffold can be further elaborated using modern synthetic methods.

Palladium-Catalyzed Cross-Coupling Reactions

While direct C-F bond activation for cross-coupling is challenging and often requires harsh conditions, a powerful strategy involves using a di-halogenated quinoline.[18][19][20] For example, a 2-fluoro-X-haloquinoline (where X > 2 and halo = Br or I) allows for selective cross-coupling at the more reactive C-Br or C-I position, leaving the C-F bond intact for a subsequent SNAr reaction.[21] This orthogonal reactivity is a cornerstone of efficient molecular construction.

Common Cross-Coupling Reactions:

  • Suzuki Coupling: Forms C-C bonds with boronic acids/esters.[22]

  • Buchwald-Hartwig Amination: Forms C-N bonds.

  • Sonogashira Coupling: Forms C-C triple bonds with terminal alkynes.

Suzuki_Cycle

Caption: Palladium-Catalyzed Suzuki Coupling Cycle

C-H Functionalization

Direct C-H functionalization is an atom-economical strategy to install new functional groups on the quinoline core.[23] Transition metal catalysis can be employed to selectively activate specific C-H bonds (e.g., at C8 or other distal positions), often guided by directing groups.[1][24] This allows for late-stage modification of the molecule, providing rapid access to analogues for structure-activity relationship (SAR) studies without altering the crucial C2-fluoro handle.

Applications in Drug Discovery and Materials Science

The true power of this compound is realized in its application as a gateway to complex, high-value molecules.

Workflow

Caption: this compound as a Central Synthetic Hub

  • Medicinal Chemistry: The fluoroquinolone core is famous for its role in antibiotics that inhibit bacterial DNA gyrase.[25][26][27] Furthermore, modern drug discovery has leveraged the quinoline scaffold to develop potent kinase inhibitors for oncology.[3][28] this compound is an ideal starting point for generating libraries of 2-aminoquinoline derivatives, where the amine substituent can be varied to probe the binding pockets of target enzymes.[29][30][31]

  • Materials Science: The rigid, planar, and electron-deficient nature of the quinoline system makes it an attractive component for organic light-emitting diodes (OLEDs), sensors, and other functional materials. The synthetic handles provided by this compound allow for the systematic tuning of electronic and photophysical properties.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a strategically activated and highly versatile platform for chemical innovation. Its reactivity is dominated by facile and predictable Nucleophilic Aromatic Substitution, providing a reliable entry point to a vast chemical space of 2-substituted quinolines. When combined with orthogonal strategies like palladium-catalyzed cross-coupling and C-H functionalization, the synthetic possibilities become nearly limitless. For researchers aiming to accelerate drug development or design novel functional materials, a thorough understanding of the principles governing the reactivity of this compound is not just advantageous—it is essential.

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Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoroquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Modern Chemistry and the Unique Challenge of the C-F Bond

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. As a "privileged" structure, its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3][4] The ability to precisely functionalize the quinoline ring at various positions is therefore of paramount importance for the development of novel therapeutics and advanced materials.[4][5]

Traditionally, palladium-catalyzed cross-coupling reactions have been the gold standard for forging new carbon-carbon and carbon-heteroatom bonds. However, the use of fluoro-substituted heterocycles like 2-fluoroquinoline introduces a unique set of challenges and opportunities. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation in a catalytic cycle significantly more demanding than its heavier halogen counterparts (C-Cl, C-Br, C-I).[6] This inherent stability, however, also offers the potential for orthogonal reactivity in polyhalogenated systems.

This guide provides an in-depth technical overview of palladium-catalyzed cross-coupling reactions with this compound. We will delve into the mechanistic nuances of activating the C(2)-F bond, explore key reaction classes, and provide field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Central Challenge: Activating the C(2)-F Bond in this compound

The success of any palladium-catalyzed cross-coupling reaction hinges on the initial oxidative addition of the catalyst to the carbon-halogen bond. With this compound, the high bond dissociation energy of the C-F bond presents a significant kinetic barrier. Furthermore, the electron-deficient nature of the quinoline ring at the 2-position can influence the electron density around the C-F bond, adding another layer of complexity.

Key strategies to overcome this challenge include:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium(0) center, promoting oxidative addition, and can influence the electronics of the metal center to facilitate C-F bond cleavage.[7][8]

  • Reaction Conditions: Higher reaction temperatures and the use of specific bases and solvents are often necessary to drive the reaction forward.

  • Catalyst System: The choice of palladium precursor and the overall catalytic system can significantly impact the efficiency of C-F activation.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures.[9] Its tolerance of a wide range of functional groups makes it a highly valuable tool in drug discovery.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-F bond of this compound. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the 2-arylquinoline and regenerate the active palladium(0) species.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound This compound This compound->Oxidative_Addition Intermediate_1 L2Pd(II)(Quinolyl)(F) Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation ArB(OH)2 ArB(OH)2 + Base ArB(OH)2->Transmetalation Intermediate_2 L2Pd(II)(Quinolyl)(Ar) Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 2-Arylquinoline 2-Arylquinoline Reductive_Elimination->2-Arylquinoline

Suzuki-Miyaura coupling mechanism.
Key Experimental Considerations
  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often effective for activating C-F bonds.[10]

  • Base: Strong bases like K₃PO₄ or Cs₂CO₃ are typically required to facilitate the transmetalation step.

  • Solvent: Aprotic polar solvents such as dioxane, toluene, or DMF, often with a small amount of water, are commonly used.

Experimental Protocol: Synthesis of 2-Phenylquinoline

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of challenging heteroaryl halides.

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Stir the mixture at 100-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling with this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane11075-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene12070-80
33-Thienylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane/H₂O11065-75

Yields are estimated based on reactions with analogous challenging substrates and are for illustrative purposes.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to synthesize arylalkynes, which are valuable intermediates in organic synthesis and materials science.[11][12]

Mechanism of the Sonogashira Coupling

The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Intermediate_Pd L2Pd(II)(Quinolyl)(F) Oxidative_Addition->Intermediate_Pd Reductive_Elimination Reductive Elimination Intermediate_Pd->Reductive_Elimination Transmetalation Transmetalation Intermediate_Pd->Transmetalation Reductive_Elimination->Pd(0)L2 2-Alkynylquinoline 2-Alkynylquinoline Reductive_Elimination->2-Alkynylquinoline Terminal_Alkyne Terminal_Alkyne Copper_Acetylide Copper(I) Acetylide Terminal_Alkyne->Copper_Acetylide Cu(I) Cu(I) Cu(I)->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation Transmetalation->Reductive_Elimination This compound This compound This compound->Oxidative_Addition

Sonogashira coupling mechanism.
Key Experimental Considerations
  • Catalyst System: A palladium source such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is often used in conjunction with a copper(I) co-catalyst like CuI.

  • Base: An amine base, typically triethylamine or diisopropylethylamine, is used, which also often serves as the solvent.

  • Solvent: The reaction is commonly run in the amine base, sometimes with a co-solvent like THF or DMF.

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring a different choice of palladium catalyst and base.[11]

Experimental Protocol: Synthesis of 2-(Phenylethynyl)quinoline

This protocol is based on general procedures for Sonogashira coupling with heteroaryl halides.

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (2 mL) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Stir the mixture at 60-80 °C for 6-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling with this compound
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF7070-80
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF8065-75
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NTHF6575-85

Yields are estimated based on reactions with analogous challenging substrates and are for illustrative purposes.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines from aryl halides.[3][4] This reaction is of great importance in the pharmaceutical industry, where the arylamine motif is prevalent.[13]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of palladium(0) to the C-F bond of this compound, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and subsequent reductive elimination to afford the 2-aminoquinoline product and regenerate the palladium(0) catalyst.[3][4]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound This compound This compound->Oxidative_Addition Intermediate_1 L2Pd(II)(Quinolyl)(F) Oxidative_Addition->Intermediate_1 Amine_Coordination_Deprotonation Amine Coordination & Deprotonation Intermediate_1->Amine_Coordination_Deprotonation Amine R2NH Amine->Amine_Coordination_Deprotonation Base Base Base->Amine_Coordination_Deprotonation Intermediate_2 L2Pd(II)(Quinolyl)(NR2) Amine_Coordination_Deprotonation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 2-Aminoquinoline 2-Aminoquinoline Reductive_Elimination->2-Aminoquinoline

Sources

Buchwald-Hartwig amination of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 2-Fluoroquinoline

Abstract: The synthesis of 2-aminoquinolines is of paramount importance in medicinal chemistry and materials science, as this scaffold is a core component of numerous biologically active compounds and functional materials.[1][2] The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing C–N bonds.[3][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a challenging substrate: this compound. We will delve into the mechanistic nuances, strategic optimization of reaction parameters, a detailed experimental protocol, and practical troubleshooting advice to enable the successful synthesis of 2-aminoquinoline derivatives.

The quinoline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][5] Specifically, the 2-aminoquinoline moiety is a key pharmacophore in various therapeutic agents.[1] Traditional methods for synthesizing these compounds often require harsh conditions and have limited functional group tolerance. The palladium-catalyzed Buchwald-Hartwig amination offers a milder, more general, and efficient alternative.[3][6]

However, the use of aryl fluorides, such as this compound, as electrophilic partners presents a significant challenge. The carbon-fluorine (C–F) bond is the strongest carbon-halogen bond, making its activation in the oxidative addition step of the catalytic cycle kinetically demanding.[7] Overcoming this hurdle requires a carefully optimized catalytic system, making a deep understanding of the reaction's core components essential for success.

The Catalytic Cycle: A Mechanistic Blueprint

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8][9] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C–F bond of this compound to form a Pd(II) complex. This is often the rate-determining step, especially for robust C–F bonds.[8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[10][11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C–N bond of the 2-aminoquinoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12][13]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OA_Complex Pd(II) Oxidative Addition Complex Pd(0)L->OA_Complex Oxidative Addition (this compound) Amido_Complex Pd(II) Amido Complex OA_Complex->Amido_Complex Amine Coordination + Base Deprotonation Product 2-Aminoquinoline Product Amido_Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Core Components: A Guide to Rational Optimization

The success of the amination of this compound hinges on the judicious selection of each reaction component. The inertness of the C–F bond necessitates the use of highly active catalytic systems.

Palladium Precatalyst

While Pd(0) sources like Pd₂(dba)₃ can be used, modern Buchwald-Hartwig reactions often employ sophisticated, air-stable Pd(II) precatalysts. These are designed to reliably and cleanly generate the active Pd(0) species in situ.

  • Buchwald Precatalysts (G2, G3, G4, G6): These are highly recommended.[14] They are air- and moisture-stable, easy to handle, and provide high catalytic activity. G3 and G4 precatalysts, for example, are activated by a weak base at room temperature, ensuring a controlled entry into the catalytic cycle.[14]

  • Pd-NHC Precatalysts: Complexes involving N-heterocyclic carbene (NHC) ligands are also very effective, particularly for challenging couplings.[7][15][16]

The Ligand: The Key to C–F Activation

The choice of ligand is arguably the most critical factor for a successful C–F amination. The ligand must be both sterically bulky and highly electron-donating.

  • Bulky Biarylphosphines: This class of ligands, developed extensively by the Buchwald group, is the gold standard. The steric bulk promotes the reductive elimination step, while the electron-rich nature facilitates the challenging oxidative addition of the C–F bond.[3][17]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and have proven effective in promoting the amination of aryl chlorides and, in some cases, fluorides.[18]

LigandStructure TypeKey CharacteristicsApplication Notes
XPhos BiarylphosphineHighly active, general-purpose ligand for a wide range of amines.A reliable first choice for screening.
RuPhos BiarylphosphineExcellent for sterically hindered primary and secondary amines.Useful when coupling bulky amines.
BrettPhos BiarylphosphineExceptionally active for coupling primary amines.[12]The go-to ligand for primary amines.
tBuXPhos BiarylphosphineIncreased steric bulk compared to XPhos.Effective for particularly challenging substrates.[19]
IPr NHCStrong σ-donor, thermally stable.An alternative to phosphine ligands, often used with Pd-PEPPSI precatalysts.[18]
The Base: The Proton Abstractor

A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the crucial amido intermediate.[10][20] The choice of base can significantly impact reaction rate and yield.

  • Sodium tert-butoxide (NaOtBu): A very strong and commonly used base. Its high reactivity makes it effective but can be incompatible with base-sensitive functional groups.[17]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another very strong base, often used as an alternative to alkoxides.

  • Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃): Weaker inorganic bases that can be effective, particularly with highly active catalyst systems. They offer better functional group tolerance but may require higher reaction temperatures.[9][21]

The solubility of the base in the reaction solvent is a key consideration. In nonpolar solvents like toluene, anionic bases are required to deprotonate the neutral palladium-amine complex.[10][20]

The Solvent: The Reaction Medium

The solvent must dissolve the reactants and facilitate the interaction between the catalyst, substrate, and base. Aprotic solvents are standard.

  • Toluene: A common, nonpolar solvent. Often a good starting point.[19]

  • 1,4-Dioxane: A more polar aprotic solvent that can sometimes improve yields.

  • Tetrahydrofuran (THF): Another common ethereal solvent.

  • tert-Butanol (t-BuOH): Can be used as a solvent or co-solvent, particularly with phosphate bases.[9]

Rigorous deoxygenation of the solvent is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst.[17]

Experimental Protocol & Workflow

Executing the reaction under an inert atmosphere is mandatory to prevent catalyst deactivation.

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) Reagents 2. Reagent Addition (Vial charged with Pd precatalyst, ligand, base, this compound) Setup->Reagents Addition 3. Solvent & Amine Addition (Degassed solvent, then amine) Reagents->Addition Reaction 4. Reaction (Seal vial, heat with stirring) Addition->Reaction Monitoring 5. Monitoring (TLC, GC-MS, or LC-MS) Reaction->Monitoring Workup 6. Work-up (Cool, dilute, filter, extract) Monitoring->Workup Purification 7. Purification (Column Chromatography) Workup->Purification Analysis 8. Characterization (NMR, MS) Purification->Analysis

Caption: A typical workflow for the Buchwald-Hartwig amination.

Representative Experimental Protocol

Note: This is a generalized protocol. Optimization of stoichiometry, temperature, and reaction time is crucial.

  • Reaction Setup: Inside a nitrogen-filled glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Addition of Solids: Add the this compound (1.0 equiv.).

  • Addition of Liquids: Add the degassed solvent (e.g., toluene, 0.2 M) followed by the amine (1.2 equiv.).

  • Reaction: Seal the vial with a PTFE-lined cap. Remove the vial from the glovebox and place it in a preheated heating block or oil bath (typically 80–110 °C). Stir vigorously for 12–24 hours.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (under inert atmosphere if the reaction is ongoing) and analyzing them by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the 2-aminoquinoline product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination; impure reagents/solvent.[17] Insufficient Activity: Ligand/base combination is not potent enough for C–F activation.[22]Ensure all reagents and solvents are anhydrous and rigorously degassed. Use a fresh, high-quality precatalyst. Screen more electron-rich/bulky ligands (e.g., BrettPhos). Try a stronger base (e.g., LHMDS). Increase reaction temperature.
Hydrodefluorination Side Product The rate of reductive elimination is slow compared to competing pathways like β-hydride elimination (if the amine has β-hydrogens).Use a more sterically hindered ligand to accelerate reductive elimination. Ensure the base is not excessively strong or used in large excess.
Catalyst Decomposition (Palladium Black) Reaction temperature is too high for the catalyst/ligand stability. Impurities in the reaction mixture.Lower the reaction temperature. Screen different ligands that may offer greater thermal stability. Ensure high purity of all starting materials.
Inconsistent Results Reaction is highly sensitive to trace amounts of air or water. Inconsistent quality of reagents (especially the base).Adhere strictly to inert atmosphere techniques. Use a glovebox for maximum reproducibility. Use a fresh bottle of base or titrate it before use.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation that provides access to valuable 2-aminoquinoline scaffolds. Success is predicated on a rational, mechanism-informed approach to reaction optimization. The use of modern, air-stable palladium precatalysts combined with sterically demanding, electron-rich biarylphosphine ligands is critical for activating the inert C–F bond. Careful selection of the base and solvent, along with strict adherence to inert atmosphere techniques, will maximize the chances of achieving high yields and reproducible results. This guide provides the foundational knowledge and practical framework for researchers to confidently tackle this advanced synthetic challenge and unlock new possibilities in drug discovery and materials science.

References

  • Role of the Base in Buchwald–Hartwig Amination.The Journal of Organic Chemistry. [Link][10][20]
  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.PubMed. [Link][23][24]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.Chemical Reviews. [Link][7][15][16]
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.RSC Publishing. [Link][25]
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  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.PMC - NIH. [Link][8]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Fe
  • Synthesis of 2‐aminoquinolines via selenium‐catalyzed cyclization.
  • Buchwald-Hartwig Coupling: Mechanism & Examples.NROChemistry. [Link][9]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!YouTube. [Link][13]
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.Lund University. [Link][4]
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Sonogashira Coupling of 2-Fluoroquinoline with Alkynes: A Guide to Navigating a Challenging C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of an alkynyl moiety at the C-2 position can significantly modulate a compound's biological activity, enhancing target binding, improving metabolic stability, or providing a versatile handle for further functionalization via "click chemistry".[3][4] The Sonogashira cross-coupling reaction is the preeminent method for forging this C(sp²)-C(sp) bond.[5] However, the coupling of 2-fluoroquinolines represents a formidable synthetic challenge due to the inherent strength and low reactivity of the C-F bond. This guide provides a comprehensive technical overview of this reaction, focusing on the mechanistic principles, critical parameters, and field-proven strategies required to overcome the challenges associated with this unreactive substrate class. We will dissect the causality behind experimental choices, from catalyst and ligand selection to the crucial role of the base, providing researchers with the authoritative grounding needed to successfully implement this transformation.

The Mechanistic Imperative: Understanding the Catalytic Cycles

The Sonogashira reaction traditionally operates through two interconnected, co-dependent catalytic cycles: a palladium cycle and a copper cycle.[6][7] A thorough understanding of each step is critical for troubleshooting and optimization, especially when dealing with a recalcitrant substrate like 2-fluoroquinoline.

The Palladium Cycle: The Cross-Coupling Engine

The palladium cycle is where the primary C-C bond formation occurs. It proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the this compound. This is typically the rate-limiting step, particularly with a strong C-F bond, and forms a Pd(II) intermediate.[8]

  • Transmetalation: The alkyne, activated by the copper cycle, is transferred from copper to the palladium center. This step displaces the halide and forms an organopalladium complex containing both the quinoline and alkyne fragments.

  • Reductive Elimination: The desired 2-alkynylquinoline product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.

The Copper Cycle: Activating the Alkyne

The copper(I) co-catalyst serves a crucial role in activating the terminal alkyne:[9][10]

  • π-Alkyne Complex Formation: The Cu(I) salt coordinates with the terminal alkyne. This interaction increases the acidity of the terminal proton.[7]

  • Deprotonation: An amine base deprotonates the alkyne, forming a highly reactive copper acetylide intermediate.[10] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

A significant drawback of the copper cycle is its tendency to facilitate the oxidative homocoupling of the alkyne, known as Glaser coupling, which leads to undesired diynes and reduces the yield of the target product.[7][8]

Sonogashira_Mechanism Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-X pd_complex L₂Pd(II)(X)(Ar) [Ar = 2-Quinolyl] ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne_complex L₂Pd(II)(C≡CR)(Ar) transmetal->pd_alkyne_complex red_elim Reductive Elimination pd_alkyne_complex->red_elim red_elim->pd0 Regeneration product Ar-C≡C-R (Product) red_elim->product cu_halide Cu(I)X pi_complex π-Alkyne Complex cu_halide->pi_complex H-C≡CR cu_acetylide Cu(I)-C≡C-R (Copper Acetylide) pi_complex->cu_acetylide cu_acetylide->transmetal Transfers Acetylide to Palladium deprotonation Deprotonation (Base) deprotonation->pi_complex Base aryl_halide Ar-X (this compound) alkyne H-C≡C-R (Terminal Alkyne)

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

The Copper-Free Variant: A Cleaner Approach

To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.[11] In these systems, the amine base must be strong enough to deprotonate the terminal alkyne without the assistance of copper.[12] The resulting acetylide anion then interacts directly with the palladium center. While this approach simplifies product purification and is crucial for pharmaceutical applications where copper contamination is a concern, it often requires more forcing conditions (higher temperatures, stronger bases) to achieve comparable reaction rates.[13][14]

Overcoming the Activation Barrier of this compound

The reactivity of aryl halides in the Sonogashira coupling follows the general trend: I > Br > Cl >> F.[15][16] The C(sp²)-F bond is the strongest carbon-halogen bond, making oxidative addition to the Pd(0) center extremely challenging. Success hinges on a carefully optimized catalytic system designed to overcome this high activation energy.

Parameter Conventional Coupling (e.g., Aryl Iodides) Strategy for this compound Causality / Rationale
Pd Catalyst Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂Pd(OAc)₂, Pd₂(dba)₃ with specialized ligandsPre-catalysts that more readily form the active, coordinatively unsaturated 14-electron Pd(0) species are required.
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, cataCXium® A) or N-Heterocyclic Carbenes (NHCs)These ligands stabilize the Pd(0) center, promote oxidative addition into the strong C-F bond, and accelerate the rate-limiting reductive elimination step.[6][8]
Base Amine bases (Et₃N, piperidine, DIPA)Strong, non-nucleophilic bases (e.g., LiHMDS, K₃PO₄, Cs₂CO₃)A stronger base is required to efficiently deprotonate the alkyne, especially in copper-free systems, and to facilitate the overall catalytic turnover with a less reactive substrate. A highly efficient coupling of fluoroarenes with LiHMDS has been reported.[17]
Co-Catalyst CuI (0.5 - 5 mol%)Often beneficial to run as a copper-free system.While copper accelerates the reaction, the slow oxidative addition of this compound means the competing Glaser homocoupling can become the dominant pathway. Eliminating copper prevents this side reaction.[8]
Solvent THF, DMF, TolueneHigh-boiling polar aprotic solvents (e.g., NMP, DMSO, DMAc)Higher temperatures are often necessary to overcome the activation energy of the C-F bond. These solvents can accommodate higher reaction temperatures and may help stabilize charged intermediates.[18][19]
Temperature Room Temperature to 80 °C100 °C to 150 °CProvides the necessary thermal energy to drive the difficult oxidative addition step.

Field-Proven Experimental Protocol: A Step-by-Step Workflow

This protocol describes a representative copper-free Sonogashira coupling of this compound with phenylacetylene. It is designed as a self-validating system, emphasizing inert atmosphere techniques critical for success.

Reagents and Equipment
  • Reactants: this compound, Phenylacetylene

  • Catalyst System: Palladium(II) Acetate (Pd(OAc)₂), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Base: Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer/hotplate, argon or nitrogen gas line, syringes, standard glassware for workup and chromatography.

Workflow Diagram

Workflow Figure 2: Experimental Workflow for Fluoroquinoline Coupling start Start setup Assemble and Flame-Dry Glassware Under Inert Gas start->setup reagents Add this compound, Pd(OAc)₂, XPhos, and DMF setup->reagents degas Degas Mixture (3x Vacuum/Inert Gas Cycles) reagents->degas add_alkyne Add Phenylacetylene via Syringe degas->add_alkyne add_base Add LiHMDS Solution Dropwise at 0 °C add_alkyne->add_base react Heat Reaction to 120 °C and Stir for 12-24h add_base->react monitor Monitor Progress by TLC or LC-MS react->monitor workup Quench with Sat. NH₄Cl (aq) and Extract with Ethyl Acetate monitor->workup Upon Completion purify Dry, Concentrate, and Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for fluoroenyne synthesis.[20]

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble a 25 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon gas. Maintain a positive pressure of argon throughout the experiment.

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition & Degassing: Add anhydrous DMF (5 mL) via syringe. Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon. This step is crucial to remove dissolved oxygen, which can deactivate the catalyst.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Slowly add the LiHMDS solution (1.0 M in THF, 1.5 mmol, 1.5 equiv) dropwise over 5 minutes. Causality Note: Adding the strong base at a low temperature prevents uncontrolled side reactions.

  • Reaction: Remove the ice bath and place the flask in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture using a syringe, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-(phenylethynyl)quinoline.

Troubleshooting and Advanced Insights

Problem Potential Cause Recommended Solution
No or Low Conversion Inactive Catalyst: Oxygen contamination or moisture has deactivated the Pd(0) species.Ensure rigorous inert atmosphere techniques. Use freshly opened, high-purity solvents and reagents. Consider using a more robust, air-stable pre-catalyst.[8]
Insufficient Energy: The reaction temperature is too low to overcome the C-F bond activation energy.Gradually increase the reaction temperature in 10 °C increments. Switch to a higher-boiling solvent if necessary.
Ineffective Base: The base is not strong enough to maintain the catalytic cycle efficiently.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. If using LiHMDS, ensure it is a fresh, properly titrated solution.
Significant Alkyne Homocoupling (Glaser Product) Copper Contamination: Trace copper in reagents or glassware is catalyzing the side reaction.If not already running a copper-free protocol, switch to one immediately. Acid-wash all glassware to remove metal traces.
Slow Cross-Coupling: The desired reaction is so slow that homocoupling becomes the dominant pathway.Optimize the cross-coupling rate first by adjusting the ligand, base, and temperature as described above.[8]
Decomposition of Reactants or Product Excessively Harsh Conditions: High temperatures or a highly reactive base may be degrading sensitive functional groups.Attempt the reaction at the lowest possible temperature that gives a reasonable conversion rate. Screen alternative, milder bases.

Conclusion

The Sonogashira coupling of this compound is a demanding but achievable transformation that provides access to valuable molecular scaffolds for drug discovery. Success is not found in a single set of "magic conditions," but rather in a rational, mechanistically-driven approach. By understanding the high activation energy of the C-F bond and systematically selecting a powerful catalytic system—characterized by a robust palladium pre-catalyst, a bulky electron-rich ligand, and a strong base—researchers can effectively navigate the challenges of this reaction. The copper-free variant is highly recommended to mitigate the pervasive issue of alkyne homocoupling. The protocols and insights provided in this guide offer a validated starting point for scientists aiming to incorporate this powerful reaction into their synthetic programs.

References

  • Sonogashira coupling. In: Wikipedia. [Link]
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  • Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinolinevia Pd/C-catalyzed coupling reaction in water.
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  • Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione.
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The 2-Fluoroquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Strategic Derivatization

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of therapeutic agents. Among its halogenated derivatives, 2-fluoroquinoline has emerged as a particularly versatile and valuable scaffold. The presence of the fluorine atom at the C2-position not only modulates the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, but also serves as a reactive handle for a diverse array of chemical transformations. This guide provides a comprehensive overview of the key strategies for the derivatization of this compound, with a focus on methodologies that are robust, scalable, and amenable to the generation of compound libraries for drug discovery. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and showcase the application of the resulting derivatives in various therapeutic areas.

The Strategic Advantage of the this compound Core

The unique electronic properties of the this compound scaffold make it an attractive starting point for medicinal chemistry campaigns. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which acidifies the N-H proton in the corresponding quinolone tautomer and influences the pKa of the molecule. Furthermore, the C-F bond can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.

From a synthetic standpoint, the C2-position of the quinoline ring is activated towards nucleophilic attack, making the fluorine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile, combined with the amenability of the quinoline core to modern cross-coupling and C-H functionalization reactions, provides a powerful toolkit for the synthesis of novel derivatives with diverse pharmacological activities.

Key Derivatization Strategies: A Mechanistic Perspective

The derivatization of this compound can be broadly categorized into three main classes of reactions:

  • Nucleophilic Aromatic Substitution (SNAr): Exploiting the inherent electrophilicity of the C2-position.

  • Palladium-Catalyzed Cross-Coupling Reactions: Versatile methods for the formation of C-C and C-N bonds.

  • Direct C-H Functionalization: An emerging and atom-economical approach to introduce new substituents.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of this compound chemistry. The electron-withdrawing nitrogen atom in the quinoline ring, in concert with the fluorine at the C2-position, renders this position highly susceptible to attack by nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[1] The high electronegativity of fluorine makes it an excellent leaving group in this context, often leading to faster reaction rates compared to other halogens.[2]

Common nucleophiles employed in the SNAr of this compound include:

  • O-Nucleophiles: Alcohols and phenols to form ethers.

  • N-Nucleophiles: Primary and secondary amines to generate 2-aminoquinolines.[3]

  • S-Nucleophiles: Thiols to produce 2-thioquinolines.

The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like DMF or DMSO and non-nucleophilic bases such as K2CO3 or Et3N being commonly used.[4]

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.2 eq) and K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: SNAr Mechanism on this compound

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Product 2-FQ This compound MC Resonance-Stabilized Intermediate 2-FQ->MC Addition Nu Nucleophile (e.g., R₂NH) Nu->MC Product 2-Substituted Quinoline MC->Product Elimination of F⁻

Caption: General mechanism of the SNAr reaction on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the derivatization of haloquinolines. These reactions allow for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and a boronic acid or ester.[5] For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C2-position. The catalytic cycle involves three key steps: oxidative addition of the this compound to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine this compound (1.0 eq), the corresponding boronic acid (1.5 eq), and a base such as K2CO3 (2.0 eq) or Cs2CO3 (2.0 eq).

  • Add a palladium catalyst, for instance Pd(PPh3)4 (5 mol%), and a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Purge the flask with an inert gas (e.g., argon) and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd(0) Pd(0)L₂ OA Oxidative Addition Pd(0)->OA This compound Pd(II) Ar-Pd(II)-F(L₂) OA->Pd(II) TM Transmetalation Pd(II)->TM R-B(OH)₂ Base Pd(II)-R Ar-Pd(II)-R(L₂) TM->Pd(II)-R RE Reductive Elimination Pd(II)-R->RE RE->Pd(0) Product Ar-R RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the synthesis of 2-aminoquinoline derivatives, particularly those that are not readily accessible via SNAr, the Buchwald-Hartwig amination is the method of choice.[7] This palladium-catalyzed reaction couples an aryl halide with an amine in the presence of a suitable phosphine ligand and a base.[8] The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9]

Experimental Protocol: Buchwald-Hartwig Amination

  • To a microwave vial, add this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst such as Pd2(dba)3 (2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base like t-BuONa (1.4 eq).

  • Add anhydrous toluene as the solvent.

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for 30-60 minutes.[10]

  • Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocycles.[11] For quinolines, various positions are amenable to C-H activation, often directed by the nitrogen atom or an auxiliary directing group.[12][13][14] While still a developing area for 2-fluoroquinolines specifically, the principles of C-H activation offer exciting prospects for introducing novel substituents without the need for pre-functionalized starting materials.

Medicinal Chemistry Applications of this compound Derivatives

The derivatization of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities. The general structure of many fluoroquinolone antibiotics, for example, features a substituted quinolone core.[15]

Derivative Class Therapeutic Area Example Target Reference
2-AminoquinolinesAntibacterialDNA Gyrase/Topoisomerase IV[16][17]
2-ArylquinolinesAnticancerKinase Inhibitors[18]
2-AlkoxyquinolinesAntiviralViral Polymerases[15]
2-ThioquinolinesAnti-inflammatoryCOX/LOX Enzymes[18]

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, offering a unique combination of physicochemical properties and synthetic accessibility. The derivatization strategies outlined in this guide, including Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and emerging C-H Functionalization methods, provide a robust platform for the generation of diverse compound libraries. The continued exploration of these synthetic avenues will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • de Souza, M. V. N., & de Almeida, M. V. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. In Quinolones. IntechOpen.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • Al-Ostoot, F. H., et al. (2022). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 27(15), 4975.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Daugulis, O., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Colomer, I., & Daugulis, O. (2012). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Israel Journal of Chemistry, 52(3-4), 269-281.
  • Kasyan, A., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(4), 509.
  • Daugulis, O. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
  • Ellman, J. A. (n.d.). C-H Functionalization. Yale University.
  • Buchwald, S. L., & Bolshan, Y. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(12), 2647–2649.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Tomioka, T., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(26), 5063-5066.
  • BYJU'S. (n.d.). Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Scribd. (n.d.). Chemistry Nucleophilic Aromatic Substitution Experiment PDF.
  • Shah, R., et al. (2023). Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. ACS Omega, 8(45), 42861–42875.
  • Vaccaro, L., & Ackermann, L. (2019). C–H functionalization reactions under flow conditions. Chemical Society Reviews, 48(10), 2767-2782.

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The 2-Fluoroquinoline Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. Within the medicinal chemist's arsenal, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the ATP-binding site of kinases. This guide focuses on one such scaffold: the 2-fluoroquinoline core. We will provide an in-depth exploration of the chemical rationale for its use, detail key synthetic methodologies for its incorporation into kinase inhibitors, and present a technical analysis of its role in achieving potent and selective kinase inhibition. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation kinase inhibitors.

The Strategic Advantage of Fluorine in Kinase Inhibition

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and its application in the kinase inhibitor field is particularly impactful.[1][2] The unique physicochemical properties of fluorine allow for the fine-tuning of a molecule's pharmacological profile.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic placement of fluorine can shield metabolically labile positions on a drug molecule, thereby increasing its half-life and oral bioavailability.[2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with amino acid residues in the kinase ATP-binding pocket. It can also modulate the pKa of nearby functional groups, influencing hydrogen bonding networks that are critical for potent inhibition.[1][3] Furthermore, replacing hydrogen with fluorine, which has a similar van der Waals radius, can enhance binding without a significant steric penalty.[2]

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule. This "conformational locking" can pre-organize the inhibitor into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[1] A rational "fluorine scan" based on co-crystal structures can lead to dramatic increases in potency, in some cases up to 40-fold.[4]

The this compound scaffold leverages these advantages by positioning the highly electronegative fluorine atom at a key position for synthetic diversification and potential protein-ligand interactions.

The this compound Core: A Versatile Synthetic Hub

The quinoline ring system is a well-established pharmacophore in numerous approved drugs.[5] In the context of kinase inhibitors, the this compound moiety serves as a highly versatile building block, primarily due to the reactivity of the C-F bond in nucleophilic aromatic substitution (SNAr) reactions.

The fluorine atom at the C2 position activates the ring system towards nucleophilic attack, making it an excellent electrophilic partner for a wide range of nucleophiles, particularly anilines, which are a common feature in many Type I and Type II kinase inhibitors. This reactivity is the foundation for constructing libraries of 4-anilinoquinoline derivatives, a class of compounds known to target kinases like the Epidermal Growth Factor Receptor (EGFR).[5]

Logical Workflow for Kinase Inhibitor Synthesis

A common and effective strategy for synthesizing kinase inhibitors using a this compound core involves a two-step process: a palladium-catalyzed cross-coupling reaction to install a diversity element, followed by a nucleophilic aromatic substitution to introduce the key hinge-binding moiety.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: C-N Bond Formation A 2-Fluoro-X-quinoline (X = Br, I, OTf) C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid/Ester B->C D 2-Fluoro-X-arylquinoline C->D Intermediate Product F Nucleophilic Aromatic Substitution (SNAr) (Heat or Base) D->F E Substituted Aniline E->F G Final Kinase Inhibitor F->G Target Molecule

Caption: General synthetic workflow for this compound-based kinase inhibitors.

Key Synthetic Methodologies: A Practical Guide

Nucleophilic Aromatic Substitution (SNAr) for Anilinoquinoline Synthesis

The SNAr reaction is the cornerstone of synthesizing 4-anilinoquinoline and related kinase inhibitors from halo-quinoline precursors. The reaction of a this compound with a substituted aniline is an efficient method for installing the critical anilino side chain that often interacts with the hinge region of the kinase ATP-binding site.

Representative Protocol: Synthesis of a 4-(Anilino)-2-arylquinoline Derivative

This protocol is a representative example based on established methodologies for the synthesis of anilinoquinolines.

Step 1: Suzuki-Miyaura Coupling of 2-Fluoro-4-chloroquinoline

  • Reaction Setup: To a solution of 2-fluoro-4-chloroquinoline (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and sodium carbonate (2.5 eq).

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15 minutes. Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 2-aryl-4-chloroquinoline intermediate.

Step 2: Nucleophilic Aromatic Substitution with a Substituted Aniline

  • Reaction Setup: In a sealed tube, dissolve the 2-aryl-4-chloroquinoline intermediate (1.0 eq) and the desired substituted aniline (1.5 eq) in isopropanol.

  • Acid Catalyst: Add a catalytic amount of pyridine hydrochloride.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling, the product often precipitates. The solid can be collected by filtration and washed with cold isopropanol or diethyl ether. Alternatively, the solvent can be removed in vacuo, and the residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution.

  • Purification: The collected solid or the crude product from the extraction is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 4-(anilino)-2-arylquinoline kinase inhibitor.

Application in Targeting Key Kinase Signaling Pathways

Derivatives of the quinoline scaffold have been successfully developed as inhibitors for several critical cancer-related kinases, including EGFR and c-Met. The aberrant activation of these receptor tyrosine kinases drives tumor growth, proliferation, and metastasis in numerous cancers.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR pathway is a central regulator of cell growth and division. Mutations or overexpression of EGFR can lead to its constitutive activation, promoting uncontrolled cell proliferation, a hallmark of cancers such as non-small cell lung cancer (NSCLC).[6] 4-Anilinoquinoline and 4-anilinoquinazoline derivatives are well-established classes of EGFR inhibitors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds & Activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound-based Inhibitor Inhibitor->EGFR Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell motility, invasion, and morphogenesis. Dysregulation of the HGF/c-Met axis is implicated in tumor metastasis and the development of resistance to other targeted therapies.

cMet_Pathway HGF HGF Ligand cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binds & Activates Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates STAT3 STAT3 cMet->STAT3 Ras_MAPK Ras-MAPK Pathway Gab1->Ras_MAPK PI3K_Akt PI3K-Akt Pathway Gab1->PI3K_Akt CellResponse Cell Proliferation, Motility, Invasion, Angiogenesis Ras_MAPK->CellResponse PI3K_Akt->CellResponse STAT3->CellResponse Inhibitor This compound-based Inhibitor Inhibitor->cMet Inhibits Kinase Activity

Caption: Overview of the c-Met signaling pathway targeted by kinase inhibitors.

Quantitative Analysis of Quinolone-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of various quinoline and fluoroquinolone derivatives against key kinases and cancer cell lines. This data, compiled from the cited literature, illustrates the potency that can be achieved with this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ScaffoldTarget KinaseIC50 (nM)Reference
Pyrrolo[3,2-d]pyrimidineEGFRWT30.1[1]
Pyrrolo[3,2-d]pyrimidineEGFRT790M12.8[1]
FluoroquinazolinoneEGFR78.04[3]
3,4,6-substituted 2-quinoloneFMS Kinase2.5[7]
Thieno[3,2-d]pyrimidinePI3K p110alpha2.0[8]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound ScaffoldCell LineCancer TypeIC50 (µM)Reference
Pyrrolo[3,2-d]pyrimidineH1975NSCLC5.22[1]
FluoroquinazolinoneMCF-7Breast Cancer0.35[3]
Ciprofloxacin DerivativeA549Lung Cancer27.71[9]
Ciprofloxacin DerivativeHepG2Liver Cancer22.09[9]
4-AnilinoquinolineBGC823Gastric Cancer4.65[5]

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and synthetically accessible core for the development of novel kinase inhibitors. Its inherent electronic properties, coupled with the strategic advantages conferred by the fluorine atom, provide a robust platform for generating potent and selective drug candidates. The amenability of the 2-fluoro position to nucleophilic aromatic substitution allows for the facile introduction of diverse chemical functionalities, enabling comprehensive structure-activity relationship studies. As our understanding of kinase biology continues to deepen, the rational design of inhibitors based on privileged scaffolds like this compound will remain a critical strategy in the pursuit of more effective and durable targeted therapies.

References

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. (URL not available)
  • IC 50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib. (URL not available)
  • EGF/EGFR Signaling P
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  • Recent Development of Fluoroquinolone Deriv
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  • improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. [Link]
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. [Link]
  • Synthesis and evaluation of novel 3,4,6-substituted 2-quinolones as FMS kinase inhibitors. [Link]
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

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The Ascendancy of 2-Fluoroquinoline Derivatives in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide has been developed for researchers, scientists, and drug development professionals detailing the burgeoning role of 2-fluoroquinoline derivatives in materials science. This guide elucidates the synthesis, photophysical properties, and applications of these versatile compounds in cutting-edge technologies such as Organic Light-Emitting Diodes (OLEDs), chemical sensors, and organic solar cells. With a focus on scientific integrity and practical application, this document serves as an in-depth resource for harnessing the potential of this compound scaffolds in the development of next-generation materials.

Introduction: The this compound Core - A Privileged Scaffold in Materials Science

The quinoline ring system, a heterocyclic aromatic compound, has long been a cornerstone in medicinal chemistry.[1][2] The strategic introduction of a fluorine atom at the 2-position significantly modulates the electronic properties of the quinoline core, enhancing its utility in the realm of materials science. This substitution imparts favorable characteristics such as increased thermal stability, tailored photophysical behavior, and improved charge transport capabilities, making this compound derivatives highly attractive candidates for a range of optoelectronic applications.

The electron-withdrawing nature of the fluorine atom influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This allows for precise tuning of the band gap and emission properties, a critical factor in the design of efficient OLED emitters and fluorescent sensors. Furthermore, the C-F bond is known for its high bond dissociation energy, contributing to the overall stability and longevity of devices incorporating these materials.

Synthesis and Functionalization: Crafting the Building Blocks

The synthesis of functionalized this compound derivatives is a critical step in the development of advanced materials. A variety of synthetic methodologies have been established, offering access to a diverse range of structures with tailored properties.

Core Synthesis: The Gould-Jacobs Reaction and Beyond

The Gould-Jacobs reaction remains a fundamental and versatile method for the construction of the 4-hydroxy-2-quinolone core, which can be subsequently converted to the this compound scaffold. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

More contemporary approaches, such as microwave-assisted organic synthesis, have emerged as powerful tools to accelerate reaction times and improve yields. These "green chemistry" approaches often utilize less hazardous solvents and reagents, aligning with the principles of sustainable chemical manufacturing.

Functionalization Strategies: Tailoring Properties through Chemical Modification

The ability to introduce a wide array of substituents onto the this compound core is paramount for fine-tuning its material properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are extensively employed to introduce aryl, heteroaryl, and amino groups at various positions of the quinoline ring. These modifications are instrumental in modulating the emission color, charge mobility, and sensing capabilities of the final material.

Applications in Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have emerged as promising materials for various layers within an OLED device, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL).

2-Fluoroquinolines as Emissive Materials

The tunable fluorescence of this compound derivatives makes them excellent candidates for emitters in OLEDs. By judiciously selecting substituents, the emission color can be tuned across the visible spectrum. The inherent thermal stability of the this compound core contributes to the operational lifetime of the OLED device.

Table 1: Performance of Selected Quinoline-Based OLED Emitters

EmitterHostDevice StructureMax. EQE (%)Max. Luminance (cd/m²)Emission ColorCIE (x, y)
5,7-dibromo-8-hydroxyquinolineMEH-PPVITO/PEDOT:PSS/EML/Al--UV Region-
Tris(8-hydroxyquinolinato)aluminum (Alq3)TPDITO/TPD/Alq3/LiF/Al-~250Green-
Alq3:DyTPDITO/NPB/Alq3:Dy/Al-~5000--
Green TADF EmitterHost-14-Green-
Orange-Red TADF Emitters (PQ1, PQ2, PQ3)mCBPITO/HTL/EML/ETL/LiF/Al--Orange-Red-

Note: This table includes data for various quinoline derivatives to illustrate the potential of this class of compounds. Specific performance data for a wide range of this compound emitters is an active area of research.

Device Fabrication and Characterization

The fabrication of OLEDs is a multi-step process requiring precise control over layer thickness and morphology. A typical solution-processed fabrication workflow is outlined below.

Experimental Protocol: Fabrication of a Solution-Processed OLED

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed.

  • Emissive Layer (EML) Deposition: A solution of the this compound derivative (emitter) blended with a host material in an organic solvent is spin-coated on top of the HIL and annealed.

  • Electron Transport Layer (ETL) and Cathode Deposition: The ETL and a low work function metal cathode (e.g., LiF/Al) are deposited via thermal evaporation under high vacuum.

  • Encapsulation: The device is encapsulated to protect the organic layers from atmospheric moisture and oxygen.

The performance of the fabricated OLEDs is characterized by measuring their current-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).

Diagram: OLED Device Architecture and Fabrication Workflow

OLED_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps cluster_device Final OLED Device Structure ITO ITO Substrate Cleaning Ultrasonic Cleaning ITO->Cleaning PEDOT_PSS Spin-coat PEDOT:PSS (HIL) Cleaning->PEDOT_PSS EML Spin-coat Emitter Layer (EML) PEDOT_PSS->EML ETL_Cathode Thermal Evaporation (ETL & Cathode) EML->ETL_Cathode Encapsulation Encapsulation ETL_Cathode->Encapsulation Testing Device Testing Encapsulation->Testing Cathode Cathode (Al) ETL ETL EML_final EML (this compound Derivative) HIL HIL (PEDOT:PSS) Anode Anode (ITO) Substrate Glass Substrate PET_Sensor cluster_off Metal Ion Absent: Fluorescence OFF cluster_on Metal Ion Present: Fluorescence ON Fluorophore_off This compound (Excited State) Receptor_off Chelating Receptor Receptor_off->Fluorophore_off e⁻ PET Photoinduced Electron Transfer Fluorophore_on This compound (Excited State) Fluorescence Fluorescence Fluorophore_on->Fluorescence Receptor_on Chelating Receptor Metal_Ion Metal Ion Receptor_on->Metal_Ion Ground_State Ground State Excitation Excitation (Light Absorption)

Caption: Schematic of a PET-based "turn-on" fluorescent sensor for metal ions using a this compound fluorophore.

Emerging Applications in Organic Solar Cells

The development of efficient and stable organic solar cells (OSCs) is a key area of research in renewable energy. This compound derivatives are being explored as potential materials for various components of OSCs, particularly as hole-transporting materials (HTMs) in perovskite solar cells (PSCs).

An ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite absorber layer, and good film-forming properties. The tunable electronic properties and inherent stability of 2-fluoroquinolines make them promising candidates to meet these requirements. Research in this area is focused on designing and synthesizing novel this compound-based HTMs that can enhance the power conversion efficiency (PCE) and long-term stability of PSCs. [3][4]

Conclusion and Future Outlook

This compound derivatives represent a versatile and promising class of materials for a wide range of applications in materials science. Their tunable photophysical properties, inherent stability, and synthetic accessibility make them highly attractive for the development of high-performance OLEDs, sensitive chemical sensors, and efficient organic solar cells. Future research will likely focus on the development of novel this compound-based materials with enhanced functionalities, such as thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs and multifunctional materials for advanced sensor arrays and tandem solar cells. The continued exploration of the structure-property relationships of these fascinating compounds will undoubtedly pave the way for new and exciting technological advancements.

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  • Calió, L., Kazim, S., Grätzel, M., & Ahmad, S. (2016). Hole-Transport Materials for Perovskite Solar Cells. Angewandte Chemie International Edition, 55(47), 14522-14545. [Link]
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  • Summary of the OLED performance parameters.
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  • D'auria, M., & Cione, E. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(24), 7681. [Link]
  • Device structure and fabrication process of the fully‐solution‐processed OLEDs.
  • Nepfumbada, C., Mthombeni, N. H., Sigwadi, R., Ajayi, R. F., Feleni, U., & Mamba, B. B. (2024). Functionalities of electrochemical fluoroquinolone sensors and biosensors. Environmental Science and Pollution Research, 31(3), 3394-3412. [Link]
  • Liu, Y., Zhang, Y., & Wang, Y. (2021). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. ACS Omega, 6(31), 20431-20438. [Link]
  • Key performance data for the OLED devices.
  • EL performance of the OLED device based on DBTN-2 a, Device structure....
  • Sousa, J., Ribeiro, D., & Fernandes, R. (2021). Fluoroquinolone-Transition Metal Complexes: A Strategy to Overcome Bacterial Resistance. Antibiotics, 10(7), 851. [Link]
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Introduction: The Significance of the 2-Fluoroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Fluoroquinoline

Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic protocols for this compound. 2-Fluoroquinolines are pivotal heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. This document delineates established and modern synthetic strategies, offering step-by-step experimental procedures, mechanistic insights, and comparative data. The focus is on providing a practical and scientifically rigorous resource that emphasizes causality, safety, and reproducibility in the synthesis of this important molecular entity.

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 2-position profoundly modulates the molecule's physicochemical and pharmacological properties. The high electronegativity of fluorine can alter the pKa of the quinoline nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions. Consequently, this compound derivatives have garnered significant interest as potential antibacterial, antiviral, and anticancer agents.

The synthesis of 2-fluoroquinolines, however, presents unique challenges. Direct fluorination is often difficult, and the reactivity of the quinoline ring system requires carefully controlled conditions. This guide will explore the most reliable and efficient methods for the preparation of this compound, providing the necessary detail for successful laboratory implementation.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via two primary strategies:

  • Classical Nucleophilic Substitution Reactions: These methods typically involve the displacement of a leaving group at the 2-position of a pre-formed quinoline ring with a fluoride source. The most common precursors are 2-chloroquinolines or 2-aminoquinolines.

  • Modern C-H Functionalization Approaches: More recent developments have focused on the direct fluorination of the C-H bond at the 2-position, offering a more atom-economical route.

This guide will detail a robust classical method starting from 2-chloroquinoline, as it represents a widely accessible and reliable procedure.

Core Protocol: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroquinoline

The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone for the synthesis of this compound. This method relies on the displacement of a chloride ion from 2-chloroquinoline by a fluoride source, typically an anhydrous alkali metal fluoride. The reaction is facilitated by the electron-withdrawing nature of the quinoline ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

Mechanistic Rationale

The SNAr mechanism proceeds in two steps:

  • Nucleophilic Attack: The fluoride ion attacks the electron-deficient C2 carbon of the quinoline ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, yielding the this compound product.

The choice of a polar aprotic solvent is critical as it solvates the metal cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. High reaction temperatures are necessary to overcome the activation energy of the reaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry glassware thoroughly B Add 2-chloroquinoline and anhydrous potassium fluoride to the reaction flask A->B C Add polar aprotic solvent (e.g., DMSO) B->C D Heat the reaction mixture to 180-200 °C under an inert atmosphere C->D Initiate heating E Monitor reaction progress by TLC or GC-MS D->E F Cool the reaction mixture to room temperature E->F Reaction complete G Pour the mixture into ice water and extract with an organic solvent (e.g., ethyl acetate) F->G H Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo G->H I Purify the crude product by column chromatography H->I J J I->J Characterize the final product (NMR, MS)

Caption: Experimental workflow for the synthesis of this compound via SNAr.

Detailed Step-by-Step Protocol

Materials:

  • 2-Chloroquinoline (1.0 eq)

  • Anhydrous Potassium Fluoride (KF) (3.0-5.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Thermometer or temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and UV lamp

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline (e.g., 1.63 g, 10 mmol) and anhydrous potassium fluoride (e.g., 1.74 g, 30 mmol).

  • Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous DMSO (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to 180-200 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a colorless oil or a low-melting solid.

Key Experimental Parameters and Justification
ParameterRecommended ValueJustification
Fluoride Source Anhydrous KFKF is a cost-effective and readily available fluoride source. Anhydrous conditions are crucial to prevent the formation of 2-hydroxyquinoline as a byproduct.
Solvent DMSO, SulfolanePolar aprotic solvents are essential to dissolve the fluoride salt and enhance the nucleophilicity of the fluoride anion.
Temperature 180-200 °CHigh temperatures are required to overcome the activation energy for the SNAr reaction on the relatively electron-rich quinoline ring.
Equivalents of KF 3.0 - 5.0A significant excess of KF is used to drive the reaction to completion, compensating for its low solubility in organic solvents.
Atmosphere Inert (N₂ or Ar)An inert atmosphere prevents potential side reactions and degradation of the solvent and starting materials at high temperatures.

Alternative Synthetic Route: The Balz-Schiemann Reaction

An alternative classical approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from 2-aminoquinoline.

Reaction Pathway Diagram

G A 2-Aminoquinoline B Diazotization (NaNO2, HBF4, 0-5 °C) A->B Step 1 C 2-Quinolinediazonium Tetrafluoroborate B->C D Thermal Decomposition (Heating) C->D Step 2 E This compound D->E

Caption: The Balz-Schiemann reaction pathway for this compound synthesis.

While historically significant, this method often suffers from lower yields and the need to handle potentially unstable diazonium intermediates. However, it can be a viable option when 2-aminoquinoline is a more accessible starting material than 2-chloroquinoline.

Safety and Handling Precautions

  • 2-Chloroquinoline: Is a toxic and irritant compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Potassium Fluoride: Is toxic if inhaled or ingested. Avoid creating dust.

  • Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Always wear gloves when handling.

  • High Temperatures: The reaction is conducted at high temperatures, posing a risk of burns. Use appropriate heating equipment and exercise caution.

  • Fluorinated Compounds: Many organofluorine compounds have biological activity and should be handled with care.

All experimental work should be conducted in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry research. The SNAr reaction of 2-chloroquinoline with an anhydrous fluoride source remains a robust and reliable method for laboratory-scale synthesis. This guide has provided a detailed, step-by-step protocol with a focus on the underlying chemical principles and practical considerations to ensure a successful and safe experimental outcome. As research in C-H activation and fluorination continues to evolve, more direct and efficient methods may become prevalent, but a thorough understanding of these classical transformations provides a solid foundation for any synthetic chemist in the field.

References

  • Bradbury, R. H., et al. (1991). The Synthesis of and Structure-Activity Relationships in a Series of this compound-4-carboxamides with Potential as Irreversible Inhibitors of Ras Farnesyl-Coenzyme A Transferase. Journal of Medicinal Chemistry, 34(3), 1073-1085. [Link]
  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. The 2- and 4-Fluoroquinolines. Journal of the American Chemical Society, 78(23), 6034–6037. [Link]
  • Li, X., et al. (2013). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Organic Letters, 15(24), 6226–6229. [Link]

An In-Depth Technical Guide to the Recrystallization of 2-Fluoroquinoline for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of drug development and manufacturing. For heterocyclic compounds like 2-Fluoroquinoline, a key building block in modern therapeutics, achieving high purity is critical to ensuring safety and efficacy. This technical guide provides a comprehensive framework for the purification of this compound using recrystallization, one of the most robust and scalable techniques in process chemistry. We will explore the foundational principles of solubility, detail systematic approaches to solvent selection, and provide field-proven, step-by-step protocols for single-solvent and multi-solvent recrystallization. This document is intended for researchers, chemists, and drug development professionals seeking to develop and optimize reliable purification workflows for fluoroaromatic compounds.

Introduction: The Imperative for Purity

This compound is a vital intermediate in the synthesis of a range of pharmaceuticals, particularly within the fluoroquinolone class of antibiotics.[1][2] The introduction of a fluorine atom into the quinoline scaffold significantly enhances biological activity and pharmacokinetic properties.[2] However, synthetic routes to this compound can generate a variety of impurities, including regioisomers, starting material residues, and reaction byproducts. These impurities can negatively impact the final API's safety profile, stability, and therapeutic efficacy.

Recrystallization stands as a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities.[3] When executed correctly, it can effectively remove impurities and yield a crystalline product with a highly ordered lattice structure, ensuring batch-to-batch consistency and compliance with stringent regulatory standards.[4]

Physicochemical Profile of this compound and Its Analogs

A successful recrystallization protocol is built upon a thorough understanding of the compound's physical and chemical properties. While comprehensive public data for this compound is limited, we can infer its likely behavior from structurally similar analogs, such as 6-fluoro-2-methylquinoline and 7-fluoro-2-methylquinoline.

PropertyData (for Structural Analogs)Implication for Recrystallization
Molecular Formula C₁₀H₈FN (for methyl analogs)The molecule is predominantly aromatic and moderately polar.
Molecular Weight ~161.18 g/mol Influences dissolution kinetics.
Melting Point 47-53 °C (for methyl analogs)[5][6][7]A relatively low melting point suggests caution is needed to avoid "oiling out" during recrystallization. The purified product's melting point should be sharp and within the expected range.
Polarity Moderately PolarThe aromatic quinoline ring is nonpolar, while the nitrogen and fluorine atoms introduce polarity. This dual nature dictates solubility in a range of solvents.
Solubility Generally low in water; soluble in various organic solvents.[2][8]The key is to find a solvent where solubility is high at elevated temperatures but low at ambient or sub-ambient temperatures.[9]

Note: The data presented is for methylated analogs of fluoroquinoline.[5][6][7] Researchers should perform their own solubility and melting point analysis on their specific this compound sample.

The Science of Solvent Selection: A Logic-Driven Approach

The choice of solvent is the most critical parameter in developing a recrystallization procedure.[3] The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves the compound effectively when hot but poorly when cold.[9] This differential ensures maximum recovery of the purified product upon cooling.

Core Principles for Solvent Selection:

  • "Like Dissolves Like": Solvents with a polarity similar to the solute will generally be effective.[10] Given this compound's moderate polarity, solvents of intermediate polarity are excellent starting points.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.

  • Inertness: The solvent must not react with this compound.

  • Impurity Profile: The solvent should either leave impurities fully dissolved at cold temperatures or be completely insoluble in them at high temperatures.

A preliminary screening of solvents is essential. Common solvents for quinoline derivatives include polar protic solvents like ethanol and methanol, and moderately polar aprotic solvents like ethyl acetate and acetone.[11][12] Non-polar solvents such as hexanes can be useful as anti-solvents.[13]

Diagram: The Logic of Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization system.

Solvent_Selection Figure 1: Solvent Selection Workflow start Start: Crude this compound solubility_test Screen Solvents: Test solubility in a small set of candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) start->solubility_test check_hot Is it soluble in ANY hot solvent? solubility_test->check_hot check_cold Is it insoluble (or poorly soluble) in the SAME solvent when cold? check_hot->check_cold Yes no_single No single solvent is ideal check_hot->no_single No single_solvent SUCCESS: Use Single-Solvent Recrystallization check_cold->single_solvent Yes check_cold->no_single No end end single_solvent->end Proceed to Protocol find_good_solvent Identify a 'Good' Solvent (dissolves compound at all temps) no_single->find_good_solvent find_anti_solvent Identify an 'Anti-Solvent' (compound is insoluble at all temps) find_good_solvent->find_anti_solvent check_miscibility Are the 'Good' Solvent and 'Anti-Solvent' miscible? find_anti_solvent->check_miscibility multi_solvent SUCCESS: Use Multi-Solvent (Anti-Solvent) Recrystallization check_miscibility->multi_solvent Yes fail FAIL: Re-evaluate solvent choices or consider alternative purification (e.g., chromatography) check_miscibility->fail No multi_solvent->end Proceed to Protocol end_fail end_fail

Caption: A flowchart outlining the decision process for selecting a single-solvent or multi-solvent recrystallization system.

Experimental Protocols: A Step-by-Step Guide

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Be aware of the flammability of organic solvents and never heat them with an open flame; use a heating mantle or steam bath.[14]

Protocol 1: Single-Solvent Recrystallization (e.g., with Ethanol)

This is the preferred method when a suitable single solvent is identified.[4] Ethanol is often a good starting point for quinoline-type structures.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 125 mL). Add a magnetic stir bar. In a separate beaker, heat the chosen solvent (e.g., ethanol) to its boiling point.

  • Saturated Solution Preparation: Add the hot solvent to the Erlenmeyer flask portion-wise and with continuous stirring, keeping the flask on a hot plate. Add the minimum amount of boiling solvent required to fully dissolve the solid.[9][14] Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a pre-heated, clean Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[15]

  • Slow Cooling (Crystal Formation): Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[4]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to rinse away any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Multi-Solvent Recrystallization (e.g., Ethanol/Water System)

This technique is used when no single solvent has the ideal solubility characteristics.[16] A "good" solvent, in which the compound is highly soluble, is paired with a miscible "anti-solvent" or "bad" solvent, in which the compound is poorly soluble.[16]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., hot ethanol) at its boiling point, as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot and stirring, add the "anti-solvent" (e.g., water) dropwise. Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated and on the verge of precipitation.

  • Re-dissolution: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Cooling and Isolation: Follow steps 4 through 7 from Protocol 1 (Slow Cooling, Ice Bath, Isolation, and Drying). The crystals should be washed with an ice-cold mixture of the solvent/anti-solvent or with the pure anti-solvent.

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent; the solution is cooling too rapidly; the solution is supersaturated with impurities.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow for slower cooling. If the issue persists, try a lower-boiling point solvent.
No Crystals Form Too much solvent was added; the solution is not sufficiently saturated; cooling is too slow or insufficient.Boil off some of the solvent to increase concentration and try cooling again.[9] Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" of the pure compound.[14]
Poor Recovery/Low Yield Too much solvent was used; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration; the compound has significant solubility even in the cold solvent.Ensure the minimum amount of solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated. Concentrate the mother liquor (the filtrate) and cool again to recover a second crop of crystals.
Colored Product Colored impurities are co-precipitating with the product.Before the slow cooling step, add a small amount of activated charcoal to the hot solution, boil briefly, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[15]

Purity Assessment of Final Product

After recrystallization and drying, it is imperative to confirm the purity of the this compound.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR, MS): These techniques can confirm the chemical identity of the compound and detect the presence of any remaining impurities.

Conclusion

Recrystallization is an indispensable technique for ensuring the high purity of this compound required for pharmaceutical development. A successful and scalable protocol is not a matter of chance but the result of a systematic, science-driven approach. By carefully analyzing the compound's physicochemical properties, logically selecting a solvent system, and meticulously executing the experimental protocol, researchers can reliably obtain high-purity crystalline material. The methods and troubleshooting guide provided herein serve as a robust starting point for developing a validated and efficient purification process, ultimately contributing to the development of safer and more effective medicines.

References

  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • CAS Common Chemistry. (n.d.). 6-Fluoro-2-methylquinoline.
  • ResearchGate. (n.d.). Physicochemical properties of the new fluoroquinolones.
  • ResearchGate. (n.d.). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group.
  • University of York. (n.d.). Single-solvent recrystallisation.
  • ResearchGate. (n.d.). Physical state at room temperature, melting (Tm) and glass transition....
  • Malik, A., et al. (n.d.). FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS.
  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
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  • ResearchGate. (n.d.). Physicochemical Properties of Quinolone Antibiotics in Various Environments.
  • NileRed. (2018, December 18). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube.
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  • ElectronicsAndBooks.com. (n.d.). Physicochemical properties of the fluoroquinolone antimicrobials. II. Acid ionization constants and their relationship to structure.
  • National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Google Patents. (n.d.). WO2009136408A1 - Synergistic pharmaceutical cocrystals.
  • ResearchGate. (n.d.). Anti-solvent recrystallization?.
  • ACS Publications. (2014). Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals.
  • MIT OpenCourseWare. (2010). Recrystallization. YouTube.
  • National Center for Biotechnology Information. (2018). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.
  • ResearchGate. (n.d.). Thermodynamics of the solubility of ciprofloxacin in methanol, ethanol, 1-propanol, acetone, and chloroform from 293.15 to 333.15 K.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.

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Introduction: Engineering Success in a High-Attrition Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Troubleshooting & Optimization in Drug Development

The journey from a promising molecular target to a market-approved therapeutic is a gauntlet of scientific, logistical, and financial challenges. The high attrition rate in pharmaceutical R&D is a stark reminder that scientific innovation alone does not guarantee success.[1] A significant portion of these failures can be attributed to avoidable pitfalls in preclinical and clinical development, ranging from suboptimal pharmacokinetic properties to flawed clinical trial designs.[2][3]

This guide is structured not as a rigid checklist, but as a dynamic framework for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to instill a philosophy of proactive troubleshooting and continuous optimization. As a self-validating system, each protocol and strategy described herein is designed to build a robust, data-driven narrative for your development program, ensuring that every experimental choice is deliberate, defensible, and grounded in scientific causality. Our objective is to navigate the complexities of the development pipeline by identifying critical failure points early and applying rigorous, iterative optimization strategies to maximize the probability of success.

Section 1: Foundational Strategy: De-risking the Earliest Stages

The most costly errors in drug development are often rooted in the earliest decisions. A flawed foundation will inevitably lead to insurmountable challenges later on. Therefore, the initial optimization phase is one of rigorous de-risking.

Target Validation: Beyond Potency

The selection of a biological target is the first critical decision. While a strong link to disease pathology is paramount, it is not sufficient. Early-stage pitfalls often involve choosing targets that are not "druggable" or are ubiquitous, leading to off-target effects and toxicity.[4]

Causality Behind the Choice: An ideal target is not just biologically relevant but also structurally amenable to modulation by a small molecule or biologic and shows a degree of disease-specific expression. Neglecting this can lead to years of wasted effort trying to optimize a lead compound against an intractable target.[4]

Key De-risking Actions:

  • Genetic and Pharmacological Validation: Use multiple lines of evidence (e.g., CRISPR, RNAi, tool compounds) to confirm the target's role in the disease pathway.

  • Tissue Expression Analysis: Profile the target's expression across healthy and diseased tissues to anticipate potential on-target, off-tissue toxicities. Databases like PHAROS and DisGENET can be invaluable at this stage.[4]

  • Structural Assessment: Analyze the target's 3D structure to identify binding pockets and assess druggability.

Early ADMET Profiling: Fail Early, Fail Cheaply

Historically, absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were assessed late in the development process. This paradigm has shifted dramatically. Introducing ADMET profiling in the early discovery phase is a critical optimization strategy to eliminate compounds with unfavorable pharmacokinetic or safety profiles before significant resources are invested.[3][5] The goal is to identify and mitigate liabilities such as poor bioavailability, rapid metabolism, or off-target toxicity that are major causes of clinical trial failures.[1][3]

Key Early-Stage Assays:

Assay TypeParameter MeasuredRationale for Early Assessment
Solubility Kinetic and thermodynamic solubilityPoor solubility directly impacts absorption and can lead to inconsistent results in other biological assays.
Permeability Caco-2, PAMPAPredicts intestinal absorption, a key factor for oral bioavailability.
Metabolic Stability Liver microsomes, hepatocytesIdentifies compounds that are too rapidly cleared from the body to achieve a therapeutic effect.
CYP Inhibition Cytochrome P450 enzyme panelPredicts potential for drug-drug interactions, a major regulatory concern.
Early Toxicity Cytotoxicity (e.g., HepG2), hERGFlags compounds with general cellular toxicity or specific cardiotoxicity risks.[3]

Section 2: The Preclinical Gauntlet: Troubleshooting & Optimization Workflows

The preclinical phase is an iterative cycle of design, synthesis, testing, and analysis. It is here that a molecule's potential is either realized or its flaws are fatally exposed. A systematic approach to troubleshooting is essential.

High-Throughput Screening (HTS): Navigating a Sea of Data

HTS allows for the rapid screening of vast compound libraries but is susceptible to systematic errors and artifacts that can generate misleading data.[6] The primary challenge is to distinguish true biological activity from false positives.[7]

Logical Workflow for HTS Hit Validation

The following diagram outlines a systematic process for triaging and validating hits from a primary HTS campaign.

HTS_Workflow PrimaryScreen Primary HTS Campaign (Single Concentration) HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection Raw Data DoseResponse Dose-Response Confirmation (Potency - IC50/EC50) HitSelection->DoseResponse Initial Hits Inactive Inactive HitSelection->Inactive Below Threshold AssayInterference Counter-Screen (Assay Technology Interference) DoseResponse->AssayInterference Confirmed Potency FalsePositives Triage as False Positives DoseResponse->FalsePositives No Dose Response SAR Structure-Activity Relationship (SAR) Analysis AssayInterference->SAR Clean Hits AssayInterference->FalsePositives Interference Detected e.g., PAINS, aggregators ConfirmedHits Validated Hits for Lead Optimization SAR->ConfirmedHits

Caption: Systematic workflow for HTS hit validation and triage.

Troubleshooting Common HTS Assay Pitfalls:

  • Problem: High signal variability across a plate.

    • Root Cause Analysis: Could be due to inconsistent cell seeding, reagent dispensing errors, or "edge effects" caused by evaporation.[8]

    • Solution: Implement robust quality control checks, such as measuring Z'-factor for each plate. Randomize compound placement on plates to mitigate systematic spatial bias.[6]

  • Problem: Identification of "promiscuous inhibitors" or PAINS (Pan-Assay Interference Compounds).

    • Root Cause Analysis: These compounds interfere with assay technology itself (e.g., through aggregation, redox activity, or fluorescence) rather than acting on the biological target.[4]

    • Solution: Run counter-screens using an assay format that lacks the biological target to identify technology-specific interferents.[9] Utilize computational filters to flag known PAINS substructures during library design.[4]

Lead Optimization: The Multi-Parameter Balancing Act

Lead optimization is an iterative process of refining a compound's structure to enhance desired properties while minimizing undesirable ones.[10] The central challenge is that improving one parameter, such as potency, can often negatively impact another, like solubility or safety.[11] This requires a multi-parameter optimization (MPO) approach.[1]

Visualizing the MPO Challenge

Caption: The interplay of key parameters in Multi-Parameter Optimization (MPO).

Troubleshooting Poor Oral Bioavailability: A common and complex problem is poor oral bioavailability, which can stem from low solubility, low permeability, or high first-pass metabolism.[2]

  • Step 1: Diagnose the Root Cause. Is the issue solubility- or permeability-limited?

    • Experiment: Conduct parallel artificial membrane permeability assay (PAMPA) and Caco-2 permeability assays. Compare results with solubility data.

    • Interpretation: High permeability but low solubility suggests a solubility/dissolution problem. Low permeability indicates a need to improve the molecule's ability to cross the intestinal wall.

  • Step 2: Implement a Targeted Optimization Strategy.

    • For Solubility-Limited Compounds: Employ formulation strategies such as creating amorphous solid dispersions or using nanoparticle technologies.[12] From a medicinal chemistry perspective, introduce polar functional groups or break planarity to disrupt crystal packing.

    • For Permeability-Limited Compounds: Modify the structure to optimize lipophilicity (LogP/LogD) and reduce polar surface area (PSA). Prodrug approaches can also be used to mask polar groups that hinder membrane transport.[10]

Formulation and Stability: Ensuring Product Integrity

A drug substance is only effective if it can be formulated into a stable product that can be manufactured consistently and delivered effectively to the patient.[13] Stability issues, such as chemical degradation or physical changes like protein aggregation, can compromise safety and efficacy.[14]

Protocol: Troubleshooting Protein Instability via Forced Degradation Study

This protocol is designed to identify potential degradation pathways for a biopharmaceutical product, which is essential for developing a stable formulation and stability-indicating analytical methods.[15]

  • Objective: To intentionally degrade the protein drug product under various stress conditions to understand its degradation profile.

  • Materials:

    • Purified protein drug substance in a preliminary buffer.

    • Buffers with varying pH values (e.g., pH 3, 5, 7, 9).

    • Oxidizing agent (e.g., 0.03% hydrogen peroxide).

    • Temperature-controlled incubators/water baths.

    • Photostability chamber compliant with ICH Q1B guidelines.

    • Analytical instrumentation: Size-Exclusion Chromatography (SEC-HPLC) for aggregation, Ion-Exchange Chromatography (IEX-HPLC) for charge variants, and LC-MS for identification of modifications.

  • Methodology:

    • Baseline Sample: Analyze an unstressed sample using all analytical methods to establish the initial state (T=0).

    • Thermal Stress: Incubate aliquots of the protein at elevated temperatures (e.g., 25°C, 40°C, 60°C) for varying durations (e.g., 1, 2, 4 weeks).

    • pH Stress: Adjust the pH of aliquots to cover a range (e.g., 3 to 9) and store at 2-8°C and 25°C. This helps identify pathways like deamidation and hydrolysis.[16]

    • Oxidative Stress: Add hydrogen peroxide to an aliquot and incubate at room temperature for a defined period (e.g., 24 hours). This targets susceptible residues like methionine and tryptophan.[17]

    • Photostability Stress: Expose aliquots to light conditions as specified by ICH Q1B (≥ 1.2 million lux hours and ≥ 200 watt hours/square meter).[17]

    • Freeze-Thaw Stress: Subject aliquots to multiple cycles of freezing (e.g., -80°C) and thawing to assess physical instability and aggregation.[17]

    • Analysis: At each time point, analyze the stressed samples alongside a control stored at the recommended temperature (e.g., 2-8°C) using SEC-HPLC, IEX-HPLC, and other relevant assays.

  • Interpretation & Optimization:

    • Identify the primary modes of degradation (e.g., aggregation is the main issue at low pH, while oxidation is the fastest pathway).

    • Use this data to optimize the formulation. For example, if oxidation is observed, consider adding an antioxidant like methionine or using nitrogen overlay during manufacturing.[16] If aggregation is pH-dependent, select a buffer system that maintains the pH at the point of maximum stability.

Section 3: The Clinical Crossroads: Optimizing for Human Trials

Even the most promising preclinical candidate can fail in clinical trials. These failures are often due to flaws in trial design, patient selection, or an inability to demonstrate a meaningful clinical benefit.[18][19]

Mitigating Clinical Trial Design Flaws

A poorly designed clinical trial can fail to answer the research question, even with an effective drug.[18]

  • Pitfall: The Wrong Research Question. The trial's objectives and endpoints may not align with clinical needs or regulatory expectations.[18]

    • Optimization: Engage with clinicians, patients, and regulatory bodies early in the design process to define clinically meaningful endpoints.[20] What data is absolutely necessary to demonstrate safety and efficacy?[18]

  • Pitfall: Poor Patient Recruitment and Retention. This is a persistent problem, often stemming from overly complex protocols or a failure to consider the patient's perspective.[18][20]

    • Optimization: Involve patients in the design process to ensure the trial protocol is feasible and not overly burdensome.[18] Develop targeted, diverse recruitment strategies rather than a one-size-fits-all approach to ensure the study population is representative.[20]

  • Pitfall: Overly Complex Design. Trying to collect too much "nice-to-have" data can make a trial difficult to execute and analyze.[18]

    • Optimization: Focus the protocol on the primary and key secondary endpoints required for regulatory approval. Consider adaptive trial designs that allow for modifications based on interim data, which can increase efficiency.[19]

Leveraging Modern Tools for Trial Optimization

The paradigm of clinical research is shifting from a static, pre-defined process to a more dynamic, data-driven one.

  • Real-World Data (RWD) and AI/ML: The use of real-world data and artificial intelligence is transforming trial design.[21] These tools can help optimize patient selection, predict recruitment rates, and even serve as external control arms in certain contexts.[21] Algorithms can analyze vast datasets to identify ideal patient populations, accelerating recruitment.[22]

  • Decentralized Trials: Leveraging technology to allow patients to participate from home can significantly improve recruitment and retention by reducing the burden of travel and site visits.

Conclusion: Cultivating a Culture of Proactive Optimization

Troubleshooting and optimization should not be viewed as reactive processes initiated only when a problem arises. Instead, they must be woven into the fabric of the drug development lifecycle. By anticipating common pitfalls, implementing self-validating experimental designs, and leveraging advanced analytical and computational tools, development teams can navigate the inherent uncertainties of the process more effectively. This guide provides a framework for making informed, data-driven decisions that systematically de-risk a program and enhance its ultimate probability of delivering a safe and effective therapy to patients.

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A Senior Application Scientist's Guide to Maximizing Yield in 2-Fluoroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-fluoroquinoline scaffold is a privileged heterocycle, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its synthesis, however, is often plagued by challenges of yield, regioselectivity, and harsh reaction conditions. This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of field-proven strategies to enhance the synthetic yield of 2-fluoroquinolines. We move beyond mere procedural lists to explain the causal mechanisms behind experimental choices, focusing on the optimization of classical methods like the Friedländer synthesis, the adoption of modern transition-metal-catalyzed reactions, and the strategic implementation of late-stage fluorination (LSF). This document offers detailed protocols, comparative data, and troubleshooting frameworks designed to empower scientists to achieve higher efficiency, purity, and overall yield in their synthetic campaigns.

Introduction: The Strategic Importance of 2-Fluoroquinolines

Quinolone-based structures are foundational in medicinal chemistry, with fluoroquinolone antibiotics representing a multi-billion dollar market.[2][3] The strategic placement of a fluorine atom, particularly at the 2-position, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing its bioavailability and efficacy.[4][5] However, the journey from starting materials to the final, high-purity this compound product is often inefficient. Traditional synthetic routes can be aggressive, leading to byproduct formation and degradation, which complicates purification and severely impacts the final isolated yield.[6]

This guide is structured to provide a logical progression from established methods to cutting-edge techniques, equipping the modern chemist with the necessary tools to overcome these synthetic hurdles.

Re-engineering Classical Methods: The Friedländer Synthesis

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, remains a cornerstone of quinoline synthesis due to its convergent nature.[1][7] However, traditional protocols often rely on harsh acid or base catalysts and high temperatures, which can be detrimental to sensitive functional groups and lead to suboptimal yields.[6]

The Power of Energetics: Microwave-Assisted Synthesis

A significant leap in yield and reaction speed can be achieved by replacing conventional oil bath heating with microwave irradiation.[8]

Causality: Microwave heating provides rapid and uniform energy distribution throughout the reaction medium, a stark contrast to the slow and often uneven heat transfer of an oil bath.[9] This rapid heating minimizes the overall reaction time from hours to mere minutes, which drastically reduces the opportunity for thermal degradation of reactants and products, thus suppressing side-reaction pathways and improving the yield of the desired quinoline.[8] A comparative study demonstrated that microwave irradiation increased the average yield of a library of 8-hydroxyquinolines from 34% (oil bath) to 72%.[8]

Catalytic Evolution: Beyond Brute Force

The choice of catalyst is critical and can transform a low-yield reaction into an efficient and selective process. Modern catalysis offers milder and more effective alternatives to traditional strong acids.

  • Lewis Acids: Catalysts like Zirconium triflate (Zr(OTf)₄) have proven highly effective.[7] Their Lewis acidic nature activates the carbonyl group of the ketone, making it more electrophilic and facilitating the initial aldol-type condensation with the enamine intermediate under significantly milder conditions (e.g., 60 °C).[7]

  • Nanocatalysts: Reusable solid catalysts such as silica nanoparticles (SiO₂) or sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) offer high efficiency and environmental benefits.[7] Their high surface area provides numerous active sites for the reaction, while their solid nature simplifies post-reaction workup (filtration instead of aqueous extraction), preserving yield by minimizing product loss during purification.[7]

  • Ionic Liquids (ILs): ILs like [bmim]HSO₄ can function as both the solvent and the catalyst.[1] They provide a polar environment that can stabilize charged intermediates in the reaction mechanism while their inherent acidity catalyzes the condensation and cyclization steps, often under solvent-free conditions, leading to high yields and simplified product isolation.[1]

Data Summary: Friedländer Synthesis Optimization
MethodCatalystConditionsAverage Yield (%)Key AdvantageReference
Conventionalp-TsOH / H₂SO₄Toluene, reflux, 6-12h30-50%Traditional, well-established[6][10]
MicrowaveNone / Acetic AcidNeat, 150-200°C, 5-15 min70-95%Rapid, reduced side products[8][10]
Lewis AcidZr(OTf)₄Ethanol/Water, 60°C, 0.5-2h>88%Mild conditions, high efficiency[7]
NanocatalystFe₃O₄@SiO₂-SO₃HSolvent-free, 110°C, 45 min~91%Reusable catalyst, green chemistry[7]
Ionic Liquid[bmim]HSO₄Solvent-free, 50°C, 15 min~90%Dual solvent/catalyst role[1]

Modern Paradigms: Transition-Metal Catalysis and Late-Stage Fluorination

While optimizing classical methods is valuable, modern synthetic strategies offer fundamentally different and often more efficient pathways to 2-fluoroquinolines, particularly for complex and highly functionalized targets.

Constructing the Core: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the precise formation of C-C and C-N bonds.[11] A modular approach using sequential cross-coupling can build the quinoline scaffold with exceptional control and high yield.

Workflow Rationale: This strategy involves building the molecule piece by piece, which allows for greater flexibility and avoids the harsh, one-pot conditions of classical methods. For instance, a Heck reaction can form a key C-C bond to create a β-(2-haloaryl) acrylamide intermediate, which then undergoes an intramolecular Buchwald-Hartwig amination to close the ring and form the quinolone core.[12] This stepwise, catalyst-driven approach is highly tolerant of diverse functional groups and consistently delivers high yields.[11]

Workflow: Pd-Catalyzed Quinolone Synthesis```dot

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: C-N Bond Formation A 2-Iodoaniline C Heck Coupling (Pd(OAc)₂, Base) A->C B Alkenoate / Acrylamide B->C D β-(2-aminoaryl) Acrylate Intermediate C->D High Yield E Intramolecular Aminocyclization (e.g., Buchwald-Hartwig) D->E F 2-Quinolone Core E->F High Yield & Selectivity G Final this compound F->G Fluorination (LSF)

Caption: A logical framework for troubleshooting low-yield issues in synthesis.

Conclusion

Improving the yield of this compound synthesis is not a matter of a single "magic bullet" but rather a systematic application of modern chemical principles. By embracing techniques such as microwave-assisted heating and advanced nanocatalysts, chemists can significantly enhance the efficiency of classical methods like the Friedländer synthesis. For more complex targets, a strategic shift towards modular, transition-metal-catalyzed approaches and the implementation of late-stage fluorination provides a robust and versatile platform for high-yield synthesis. The protocols and troubleshooting guides presented herein offer a practical toolkit for scientists to diagnose issues, optimize conditions, and ultimately achieve their synthetic goals with greater efficiency and success.

References

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An In-Depth Technical Guide to Troubleshooting Low Yield in Nucleophilic Substitution of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 2-Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this heterocycle, particularly at the C2 position, is a critical step in the synthesis of countless biologically active molecules.[1][2] Nucleophilic Aromatic Substitution (SNAr) stands out as one of the most powerful and frequently employed methods for forging new bonds at this position.[3]

This guide focuses on a common yet often challenging substrate: 2-fluoroquinoline. While intuition from aliphatic substitution chemistry (SN1/SN2) might suggest fluoride is a poor leaving group, in the context of SNAr, the opposite is true. The high electronegativity of the fluorine atom strongly polarizes the C-F bond and activates the C2 carbon for nucleophilic attack, making it an excellent substrate for this transformation.[4][5][6] However, achieving high yields can be elusive, plagued by issues ranging from poor reactivity to decomposition.

This document provides a systematic, mechanism-centric framework for troubleshooting and optimizing the SNAr of this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to make informed, rational decisions to overcome low yields in your own research.

The Core Mechanism: Activating the Quinoline Core

A successful troubleshooting effort begins with a solid understanding of the reaction pathway. The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism .[4][5][7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon of the quinoline ring. This is the rate-determining step, as it requires the temporary disruption of the ring's aromaticity.[6] The result is a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5][7]

  • Elimination & Aromaticity Restoration: The aromaticity is then restored in a rapid second step through the expulsion of the fluoride leaving group.

The inherent reactivity of the 2-position is significantly enhanced by the ring nitrogen, which acts as a powerful electron-withdrawing group through resonance, stabilizing the negative charge of the Meisenheimer intermediate.

Caption: The two-step addition-elimination SNAr pathway.

A Systematic Framework for Troubleshooting Low Yield

When faced with a low-yielding reaction, a haphazard approach of changing multiple variables simultaneously is inefficient. The following workflow provides a logical progression for diagnosing and resolving the underlying issues.

Troubleshooting_Workflow Systematic Troubleshooting Workflow for Low S N Ar Yield cluster_conditions Condition Analysis cluster_side_reactions Side Reaction Analysis start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Analyze Reaction Conditions check_reagents->check_conditions Reagents OK nucleophile Is the Nucleophile Potent Enough? check_conditions->nucleophile check_side_reactions Step 3: Investigate Side Reactions degradation Degradation of Starting Material or Product? check_side_reactions->degradation solution High Yield Achieved temp Is Temperature Optimal? temp->check_side_reactions If conditions seem optimal... solvent Is the Solvent Appropriate? solvent->temp If solvent is suboptimal... base Is the Base Correct? base->solvent If base is ineffective... nucleophile->base If Nu is weak... disub Formation of Di-substituted Byproduct? degradation->disub disub->solution Address specific issues

Caption: Logical workflow for diagnosing causes of low SNAr yield.

Deep Dive: Diagnosing and Solving Common Problems

Issue Area 1: Insufficient Reactivity

This is the most common cause of a sluggish or incomplete reaction. The activation energy for the initial nucleophilic attack is too high under the chosen conditions.

A. The Nucleophile's Potency

The nature of the nucleophile is paramount. Neutral nucleophiles like amines and alcohols are significantly less reactive than their anionic conjugate bases.

  • Causality: A negatively charged nucleophile has a higher energy highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the electrophilic quinoline ring, thus lowering the activation barrier.

  • Troubleshooting & Solutions:

    • Deprotonation: If using a neutral nucleophile (e.g., an alcohol, thiol, or secondary amine), ensure the addition of a suitable base to generate the more potent anionic nucleophile in situ. The base must be strong enough to deprotonate the nucleophile effectively. For example, sodium hydride (NaH) is excellent for alcohols, while potassium carbonate (K₂CO₃) is often sufficient for phenols and some amines.[8]

    • Steric Hindrance: Bulky nucleophiles can struggle to approach the C2 carbon, slowing the reaction rate. If possible, consider a less sterically hindered analogue.[9]

    • Inherent Nucleophilicity: If the nucleophilic atom is inherently weak (e.g., due to resonance delocalization of its lone pair), more forcing conditions (higher temperature) will be required.

Common Nucleophiles Typical Base for Activation Relative Reactivity Comments
R-SH (Thiol)K₂CO₃, Cs₂CO₃, Et₃NVery HighThiols are excellent nucleophiles for SNAr.[10]
R-OH (Alcohol)NaH, KH, KOtBuModerate to High (as R-O⁻)Requires a strong, non-nucleophilic base.
Ar-OH (Phenol)K₂CO₃, Cs₂CO₃Moderate (as Ar-O⁻)More acidic than alcohols, requires a milder base.
R₂NH (Sec. Amine)K₂CO₃, DIPEAModerateCan often react without base, but a non-nucleophilic base is used to scavenge HF.[8]
R-NH₂ (Pri. Amine)K₂CO₃, DIPEAModerateSame as secondary amines.
Issue Area 2: Suboptimal Reaction Conditions

The reaction environment dictates the reactivity of all species involved. The wrong choice of solvent, base, or temperature can bring an otherwise feasible reaction to a halt.

A. The Critical Role of the Solvent

The solvent's primary role is to dissolve the reactants and to modulate the nucleophile's reactivity.

  • Causality: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are the gold standard for SNAr.[8][11] They possess strong dipoles that can solvate the counter-ion of the base (e.g., K⁺ in K₂CO₃), but they cannot form hydrogen bonds. This leaves the anionic nucleophile "naked" and highly reactive.[12] In contrast, polar protic solvents (e.g., ethanol, water) form a "cage" around the nucleophile via hydrogen bonding, stabilizing it and drastically reducing its reactivity.[12][13]

  • Troubleshooting & Solutions:

    • Switch to Polar Aprotic: If your reaction is slow in a solvent like ethanol or isopropanol, switching to DMF or DMSO will often lead to a dramatic rate increase.[8]

    • Temperature Considerations: Be mindful of the boiling points. Acetonitrile (82 °C) is suitable for moderate temperatures, while DMF (153 °C) and DMSO (189 °C) allow for much higher reaction temperatures if required.

Solvent Type Boiling Point (°C) Key Characteristics
DMSOPolar Aprotic189Excellent solvating power, ideal for high temperatures.
DMFPolar Aprotic153Widely used, good balance of properties. Can decompose at high temps.
Acetonitrile (MeCN)Polar Aprotic82Good for reactions at moderate temperatures; easier to remove.
THFPolar Aprotic66Less polar, but often a good choice.[8]
EthanolPolar Protic78Generally avoided as it can deactivate the nucleophile and act as a competing nucleophile.

B. The Choice of Base

The base often serves two purposes: deprotonating the nucleophile and neutralizing the hydrofluoric acid (HF) generated during the reaction.

  • Causality: An inappropriate base can be ineffective or cause side reactions. A base that is too weak will not sufficiently deprotonate the nucleophile. An organic amine base that is too sterically unhindered (like triethylamine) can sometimes act as a competing nucleophile.

  • Troubleshooting & Solutions:

    • Match Base to Nucleophile: For alcohols, use a strong, non-nucleophilic base like NaH. For less acidic nucleophiles like phenols and amines, inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices. The cesium effect can sometimes accelerate reactions due to the salt's higher solubility and dissociation.

    • Use a Non-Nucleophilic Organic Base: For amine substitutions where the base is primarily an acid scavenger, a hindered base like N,N-Diisopropylethylamine (DIPEA) is a standard choice.[8]

C. Temperature and Reaction Time

  • Causality: SNAr reactions have a significant activation energy barrier due to the initial loss of aromaticity. Insufficient thermal energy will result in a very slow or non-existent reaction.[8]

  • Troubleshooting & Solutions:

    • Systematic Increase: Begin the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature by 20 °C intervals. Many SNAr reactions require temperatures exceeding 100 °C to proceed at a reasonable rate.[14]

    • Microwave Chemistry: For particularly stubborn reactions, microwave irradiation can be a powerful tool to rapidly heat the reaction mixture and overcome high activation barriers, often reducing reaction times from hours to minutes.

Issue Area 3: Competing Side Reactions and Degradation

If starting material is consumed but the desired product yield is low, investigate the formation of byproducts.

  • Causality & Troubleshooting:

    • Di-substitution: This occurs when the product of the initial reaction can react again with the nucleophile. This is more common if the product is more activated than the starting material or if a large excess of the nucleophile is used.

      • Solution: Use a stoichiometry of close to 1:1, or with only a slight excess of the nucleophile (e.g., 1.05-1.2 equivalents).[8] Consider adding the nucleophile slowly (dropwise) to the heated solution of the this compound to avoid localized high concentrations.[8]

    • Degradation: Harsh conditions (very high temperatures, strongly basic or acidic conditions) can cause the decomposition of the starting material or the product.

      • Solution: Analyze the crude reaction mixture by LC-MS to identify potential degradation products. If decomposition is suspected, repeat the reaction at a lower temperature for a longer duration.

    • Benzyne Formation: This elimination-addition pathway is generally only a concern when using exceptionally strong bases like sodium amide (NaNH₂) and does not require an activated ring.[4][15] It is an unlikely side reaction under typical SNAr conditions with bases like K₂CO₃ or DIPEA.

A Validated Starting Point: General Experimental Protocol

This protocol for the amination of this compound serves as a robust, self-validating starting point for optimization.

Objective: To synthesize a 2-aminoquinoline derivative via SNAr.

Materials:

  • This compound (1.0 eq.)

  • Amine nucleophile (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the this compound.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the this compound is observed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aminoquinoline product.[1]

Conclusion

Troubleshooting low yields in the nucleophilic aromatic substitution of this compound is a systematic process rooted in the fundamental principles of the addition-elimination mechanism. Low yields are rarely insurmountable and typically stem from a limited number of root causes: insufficient nucleophile potency, suboptimal solvent choice, or inadequate thermal energy. By methodically evaluating each of these parameters—starting with the nucleophile and solvent, then carefully optimizing the temperature—researchers can logically diagnose and overcome poor reaction performance. This guide provides the causal framework and practical starting points to confidently transform a low-yielding SNAr reaction into a robust and reliable synthetic method.

References

  • Title: Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
  • Title: FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH Source: Not specified URL
  • Title: Discovery of electrophilic degraders that exploit SNAr chemistry Source: PMC - NIH URL
  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: PMC URL
  • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase Source: Journal of the American Chemical Society URL
  • Title: Mechanistic studies and quantification of the Electrophilicity of Aromatic Triflones in σ-complexation and SNAr reactions Source: Request PDF - ResearchGate URL
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  • Title: Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine Source: Benchchem URL
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  • Title: Catalysed SNAr reactions Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
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A Comprehensive Guide to Preserving the Integrity of 2-Fluoroquinoline in Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for the unique reactivity conferred by the fluorine substituent at the C2 position. However, this same reactivity renders the molecule susceptible to decomposition under common synthetic conditions, posing a significant challenge for chemists. This in-depth guide provides a technical framework for understanding and preventing the degradation of this compound. We will explore the mechanistic underpinnings of its primary decomposition pathways, focusing on nucleophilic aromatic substitution (SNAr), and present a suite of field-proven strategies and detailed protocols to ensure its stability during critical synthetic transformations such as cross-coupling and amination reactions.

Introduction: The Synthetic Utility and Inherent Lability of this compound

The Role of 2-Substituted Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of substituents at the C2 position is a common strategy for modulating the pharmacological properties of these molecules, including their target affinity, selectivity, and pharmacokinetic profiles. This compound serves as a key intermediate in this context, enabling the synthesis of diverse 2-substituted quinoline derivatives through reactions that displace the fluoride.

The C2-F Bond: A Double-Edged Sword of Reactivity

The utility of this compound stems from the nature of the C2-F bond. The fluorine atom is highly electronegative, and its electron-withdrawing effect is amplified by the nitrogen atom within the quinoline ring system. This electronic arrangement makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. Consequently, the fluoride acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1]

While this high reactivity is advantageous for planned synthetic transformations, it also makes the molecule prone to unintended decomposition. The presence of ubiquitous nucleophiles such as water, or the use of nucleophilic bases and solvents, can lead to rapid degradation of the starting material, resulting in low yields and complex product mixtures.

Mechanistic Insights into this compound Decomposition

The Dominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The principal mechanism of this compound decomposition is SNAr.[1] This two-step process involves the initial attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon. This is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] Aromaticity is then restored in the second step through the rapid expulsion of the fluoride leaving group.

The high reactivity of 2-fluoro- and 2-chloropyridines towards sodium ethoxide, where the 2-fluoro derivative reacts significantly faster, underscores the activating effect of the fluorine substituent in such systems.[2]

Figure 1: Generalized SNAr decomposition pathway of this compound.

Hydrolysis to 2-Quinolone: A Pervasive Side Reaction

One of the most common and problematic decomposition pathways is hydrolysis, where water acts as the nucleophile. This reaction, often catalyzed by acid or base, leads to the formation of 2-hydroxyquinoline, which exists predominantly in its more stable tautomeric form, 2-quinolone. The stability of fluoroquinolone antibiotics can vary significantly in aqueous environments, with degradation often accelerated by exposure to light and changes in pH.[3] This highlights the critical need to exclude moisture from reactions involving this compound.

Core Strategies for Preventing Decomposition

Successful manipulation of this compound hinges on kinetically favoring the desired reaction over competing decomposition pathways. This is achieved through meticulous control of the reaction environment and judicious selection of reagents.

Rigorous Control of the Reaction Environment
  • Inert Atmosphere: All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to rigorously exclude atmospheric moisture and oxygen. Standard techniques such as freeze-pump-thaw cycles for degassing solvents can be beneficial.[4]

  • Anhydrous Reagents and Solvents: Use freshly distilled, anhydrous solvents. Reagents should be dried before use, and hygroscopic materials should be handled in a glovebox. Molecular sieves can be added to the reaction vessel as an extra precaution.

  • Temperature Management: Decomposition reactions, like desired reactions, are accelerated by heat. Running reactions at the lowest effective temperature can significantly suppress the rate of unwanted side reactions.

Inert_Atmosphere_Workflow start Start: Assemble Glassware flame_dry Flame-Dry Glassware under Vacuum start->flame_dry cool Cool to Room Temp under Inert Gas (N₂/Ar) flame_dry->cool add_reagents Add Anhydrous Reagents & Solvents via Syringe/Cannula cool->add_reagents run_rxn Run Reaction under Positive Pressure add_reagents->run_rxn end End: Quench & Workup run_rxn->end

Sources

Navigating the Crucible: A Technical Guide to the Scale-Up Synthesis of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroquinoline is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. However, the transition from bench-scale synthesis to robust, large-scale manufacturing is fraught with significant technical and safety challenges. This guide provides a deep dive into the complexities of scaling the synthesis of this compound, moving beyond simple procedural descriptions to explore the underlying chemical and engineering principles. We will dissect the most common industrial synthesis routes, focusing on the formidable hurdles of thermal management, reagent selection, process safety, and purification. By integrating mechanistic rationale with field-tested protocols and data, this document serves as an essential resource for professionals tasked with the safe, efficient, and economically viable production of this critical pharmaceutical intermediate.

The Strategic Value of Fluorination at the 2-Position

The introduction of a fluorine atom onto the quinoline core, specifically at the C-2 position, profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability. This single atomic substitution can enhance a drug candidate's membrane permeability, increase its binding affinity to biological targets, and block sites of metabolic degradation, thereby improving its overall pharmacokinetic profile.[1] The growing pipeline of complex therapeutics containing this moiety necessitates a mastery of its synthesis on an industrial scale.

Primary Synthetic Routes: A Tale of Two Chemistries

While several methods exist for the laboratory preparation of this compound, two primary strategies dominate the landscape for scalable synthesis: the Halogen Exchange (HALEX) reaction and the Balz-Schiemann reaction. Each presents a unique set of advantages and formidable scale-up challenges.

The HALEX Reaction: The Industrial Workhorse

The most common industrial route is a nucleophilic aromatic substitution (SNAr), or HALEX (Halogen Exchange), reaction. This process involves displacing the chlorine atom from 2-chloroquinoline with a fluoride source, typically potassium fluoride (KF).

  • Extreme Reaction Conditions: The HALEX reaction is notoriously demanding, requiring high temperatures (often in the 150–250 °C range) and consequently high pressures, which mandates the use of specialized, capital-intensive pressure reactors.[2][3]

  • Reagent and Solvent Dilemmas: Anhydrous potassium fluoride, the most common reagent, has poor solubility in most organic solvents. This necessitates the use of high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane, which are difficult to remove and pose significant environmental and safety concerns.[2][4] To improve KF solubility and reactivity, phase-transfer catalysts (PTCs) are often required, adding cost and another potential impurity to be removed.[3]

  • Byproduct Formation and Purification: The harsh conditions can lead to side reactions. Furthermore, the close boiling points and similar polarities of the starting material (2-chloroquinoline) and the product (this compound) make separation by distillation or crystallization a non-trivial challenge.

The Balz-Schiemann Reaction: A Diazotization Alternative

This classical method involves the diazotization of 2-aminoquinoline to form a diazonium salt, followed by thermal decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion.

  • Instability of Intermediates: Aryl diazonium salts are thermally unstable and can be explosive, particularly when isolated in a dry state.[5][6] Handling these intermediates on a large scale is a major safety hazard that requires stringent temperature control and specialized handling protocols.[7][8]

  • Stoichiometric Waste: The reaction generates stoichiometric quantities of byproducts, including nitrogen gas and boron trifluoride, creating significant gas evolution and waste stream management issues.[6][9]

  • Harsh Reagents: The use of reagents like fluoroboric acid (HBF₄) or hydrogen fluoride presents significant material handling and corrosion challenges.

Given the hazards and waste profile of the Balz-Schiemann reaction, the HALEX process is generally the preferred, albeit challenging, route for industrial-scale production. The remainder of this guide will focus on mastering its scale-up.

Deconstructing Scale-Up Challenges: A Mechanistic Approach

Successful scale-up requires a granular understanding of the process risks and the implementation of robust mitigation strategies.

Thermal Hazards and Runaway Reaction Prevention

The "Why": The HALEX reaction is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient than in laboratory glassware. An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, resulting in a thermal runaway, reactor breach, and potentially catastrophic failure.[10]

Mitigation Strategy: Process Safety Diligence A non-negotiable prerequisite to scale-up is a thorough process safety investigation using techniques like Reaction Calorimetry (RC1) and Differential Scanning Calorimetry (DSC).

  • Reaction Calorimetry (RC1): This technique measures the heat evolved from the reaction in real-time, allowing for the calculation of critical safety parameters like the heat of reaction (ΔHr) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate reactor cooling system and defining safe dosing rates.

  • Differential Scanning Calorimetry (DSC): DSC is used to assess the thermal stability of all individual components, intermediates, and the final reaction mixture, identifying decomposition temperatures and potential for secondary, more dangerous, runaway reactions.

Experimental Workflow: Thermal Hazard Assessment

start Crude Reaction Mixture in Sulfolane quench Controlled Water Quench start->quench Safety extract Toluene Extraction (Multi-stage) quench->extract wash Aqueous Washes (Removes Sulfolane/Salts) extract->wash Impurity Removal concentrate Solvent Swap/ Concentration wash->concentrate crystallize Crystallization (Anti-solvent/Cooling) concentrate->crystallize Purification isolate Filtration & Washing crystallize->isolate dry Vacuum Drying isolate->dry qc Final QC Analysis (HPLC, GC-MS, KF) dry->qc Validation product High-Purity This compound qc->product

Sources

A Technical Guide to the Purification of 2-Fluoroquinoline: Strategies for Removing Synthetic Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of methodologies for the purification of 2-Fluoroquinoline. Moving beyond simple procedural lists, this document elucidates the underlying chemical principles that govern the selection and optimization of purification strategies. We will dissect the common impurity profiles arising from typical synthetic routes and present detailed, field-proven protocols for their removal using crystallization, column chromatography, and chemical extraction techniques. The guide emphasizes a self-validating approach, integrating analytical checkpoints to ensure the highest standards of purity, which is critical for downstream applications in medicinal chemistry and materials science.

The Imperative for Purity: Contextualizing this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its fluorinated derivatives, such as this compound, are of particular interest as versatile intermediates in the synthesis of pharmaceuticals, including modern antibiotics.[2][3][4] However, the synthetic pathways leading to these compounds, while effective, invariably introduce a spectrum of impurities.[5] These can include unreacted starting materials, isomeric by-products, reagents, and degradation products.[6][7] The presence of such impurities, even at trace levels, can drastically alter the compound's reactivity, compromise biological activity, and introduce toxicity, making their effective removal a non-negotiable step in the research and development pipeline.

This guide is structured to provide a logical workflow for tackling these purification challenges, beginning with the identification of likely contaminants and progressing through robust methods for their systematic elimination and subsequent verification.

Characterizing the Enemy: The this compound Impurity Profile

Effective purification begins with a clear understanding of what needs to be removed. Impurities in a this compound preparation can be broadly categorized based on their origin.

  • Organic Impurities : These are the most common and challenging contaminants.[6]

    • Starting Materials : Incomplete reactions can leave residual precursors, such as the specific aniline or carbonyl compounds used in classic quinoline syntheses like the Skraup or Combes reactions.[8][9]

    • By-products : Side reactions are common, leading to isomers (e.g., 4-Fluoroquinoline), polymeric material, or other condensation products.

    • Intermediates : Un-cyclized or partially reacted intermediates from the synthetic pathway.[6]

    • Degradation Products : The target molecule may degrade under the reaction conditions (e.g., heat, acid) or during storage.[5]

  • Inorganic Impurities : These typically arise from reagents and the manufacturing process.[6]

    • Reagents & Catalysts : Residual acids, bases, or metal catalysts used in the synthesis.

    • Inorganic Salts : Formed during reaction workup and neutralization steps.

  • Residual Solvents : Solvents used in the reaction or initial workup may be retained in the crude product.[6]

The first step in any purification campaign is a preliminary analysis. A simple Thin-Layer Chromatography (TLC) plate can visualize the complexity of the crude mixture and guide the selection of an appropriate purification strategy.

Core Purification Methodologies: Principles and Protocols

The choice of purification technique is dictated by the nature of the impurities and the physicochemical properties of this compound. The following workflow outlines the most effective strategies, from bulk purification to fine polishing.

Purification_Workflow cluster_start Initial State cluster_purification Purification Cascade cluster_end Final State & Analysis Crude Crude this compound (Mixture of Impurities) Decision1 Are non-basic organic impurities present? Crude->Decision1 LLE Acid-Base Liquid-Liquid Extraction Decision1->LLE Yes Decision2 Is the compound crystalline? Can a suitable solvent be found? Decision1->Decision2 No LLE->Decision2 Recrystal Recrystallization Decision2->Recrystal Yes Chrom Column Chromatography Decision2->Chrom No / Impurities are closely related Pure Pure this compound Recrystal->Pure Chrom->Pure Analysis Purity Verification (TLC, HPLC, NMR, MS) Pure->Analysis

Caption: General purification workflow for this compound.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound, provided the material has good crystalline tendencies.

Causality & Expertise: The principle hinges on differential solubility. An ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point. As the saturated solution slowly cools, the decreased solubility forces the target compound to crystallize out, leaving impurities that are either present in too low a concentration to saturate the solution or have different solubility profiles behind in the mother liquor. The key to success is methodical solvent screening and controlled cooling.[10] Rapid crashing out of the solution will trap impurities, defeating the purpose.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In separate test tubes, test the solubility of ~20 mg of crude this compound in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate). Identify a solvent that requires heating to fully dissolve the compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (which prevents solvent evaporation and contamination). Add the chosen solvent dropwise while heating and stirring (e.g., on a hotplate stirrer) until the solid is just fully dissolved. Do not add excessive solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize crystal growth and purity, avoid disturbing the flask. Once at room temperature, the flask can be moved to an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Solvent SystemSuitability & CommentsReference
Ethanol (EtOH)An excellent starting point for many polar organic molecules. Often effective for removing minor impurities.[10]
n-Hexane / Ethyl AcetateA versatile non-polar/polar mixture. The ratio can be fine-tuned to achieve ideal solubility.[10]
n-Hexane / AcetoneSimilar to hexane/ethyl acetate, this system is highly effective. Acetone's volatility can be advantageous.[10]
TolueneA good choice for less polar compounds or when higher temperatures are needed for dissolution.N/A
WaterUnlikely to be a primary choice for this compound itself, but may be used for highly polar derivatives or salts.[10]

Table 1: Common solvent systems for the recrystallization of quinoline-type compounds.

Column Chromatography: For Challenging Separations

When recrystallization fails or when impurities are structurally very similar to the target compound, column chromatography is the method of choice.

Causality & Expertise: The primary challenge with purifying quinoline derivatives on standard silica gel is their basicity.[11] The lone pair on the quinoline nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This interaction leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[11]

To create a self-validating and effective protocol, this acidity must be neutralized. The most common and effective strategy is to add a small amount of a basic modifier, such as triethylamine (NEt₃) or pyridine, to the mobile phase (eluent).[11] Typically, a concentration of 0.5-2% is sufficient. The amine base competitively binds to the acidic sites on the silica, allowing the this compound to travel through the column unimpeded, resulting in sharp, symmetrical peaks and vastly improved separation. An alternative is to use a less acidic stationary phase like neutral or basic alumina.[11]

Chromatography_Principle cluster_silica Silica Gel Surface cluster_molecules Molecules in Eluent cluster_interaction Interaction Dynamics Silica Si-OH (Acidic Site) Quinoline This compound (Basic Nitrogen) Quinoline->Silica Binds Strongly (Causes Tailing) TEA Triethylamine (NEt₃) (Stronger Base) TEA->Silica Preferentially Binds Impurity Non-polar Impurity Impurity->Silica Weak Interaction (Elutes Quickly) WithTEA With NEt₃: NEt₃ neutralizes Si-OH sites. This compound elutes properly. WithoutTEA Without NEt₃: This compound binds strongly to Si-OH. Result: Tailing & Poor Separation.

Caption: Mechanism of improved separation on silica gel using a basic modifier.

Experimental Protocol: Flash Column Chromatography

  • Eluent Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that gives the this compound an Rf value of ~0.3. Add 1% triethylamine to this system and re-run the TLC to confirm the Rf value and observe improved spot shape.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (with 1% NEt₃). Pour the slurry into a glass column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin flowing the mobile phase through the stationary phase.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound. The triethylamine is volatile and will be removed during this step.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (60 Å, 40-63 µm)Standard choice for most organic compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolCommon solvent systems offering a wide polarity range.
Modifier 0.5 - 2% Triethylamine (NEt₃)Neutralizes acidic silica sites, preventing peak tailing.[11]
Alternative Phase Neutral or Basic AluminaInherently less acidic than silica, useful for very sensitive compounds.[11]

Table 2: Recommended parameters for column chromatography of this compound.

Verification of Purity: Analytical Techniques

Purification is incomplete without rigorous verification. A combination of analytical methods should be employed to confirm the identity and purity of the final product.

  • Chromatographic Methods :

    • Thin-Layer Chromatography (TLC) : An indispensable tool for rapid, real-time monitoring of reaction progress and column fractions.[12][13] A single, well-defined spot is a good indicator of purity.

    • High-Performance Liquid Chromatography (HPLC) : The gold standard for quantitative purity analysis.[14][15] A reversed-phase C18 column with a mobile phase like acetonitrile/water is typical. Purity is determined by integrating the peak area of the product relative to any impurities.

  • Spectroscopic Methods :

    • Nuclear Magnetic Resonance (NMR) : Provides definitive structural confirmation. ¹H, ¹³C, and ¹⁹F NMR spectra should be clean, with correct chemical shifts, integrations, and coupling constants, and free from impurity peaks.

    • Mass Spectrometry (MS) : Confirms the molecular weight of the compound. Techniques like LC-MS can be used to identify the mass of minor impurities.[16]

    • Infrared (IR) & UV-Visible Spectroscopy : These methods confirm the presence of key functional groups and the characteristic chromophore of the quinoline system, serving as a good fingerprinting technique.[17][18]

References

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  • Park, H. R., et al. (2002). Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. Photochemistry and Photobiology.
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  • National Center for Biotechnology Information. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central.
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  • Malaysian Journal of Analytical Sciences. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Malaysian Journal of Analytical Sciences.
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  • National Center for Biotechnology Information. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PubMed Central.
  • ACS Publications. (2014). Changes in Packing and Chloride Coordination Lead to Opposite Trends in the Biopharmaceutical Performance of Fluoroquinolone Hydrochloride Cocrystals. Crystal Growth & Design.
  • SlideShare. (n.d.). Synthesis of quinoline derivatives and its applications.
  • ResearchGate. (n.d.). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. ResearchGate.
  • ACS Publications. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au.
  • National Center for Biotechnology Information. (2016). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PubMed Central.
  • Google Patents. (2009). Synergistic pharmaceutical cocrystals.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • National Center for Biotechnology Information. (2024). Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori. PubMed Central.
  • National Center for Biotechnology Information. (2012). Recent trends in the impurity profile of pharmaceuticals. PubMed Central.
  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals.
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Core Protocol: Safe Handling and Storage of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive, in-depth overview of the essential procedures for the safe handling and storage of 2-Fluoroquinoline (CAS 580-21-2). Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind each recommendation. By integrating physicochemical data with established safety protocols, this guide aims to create a self-validating system of laboratory practice that ensures both personnel safety and compound integrity.

Compound Profile and Hazard Analysis

This compound is a heterocyclic aromatic compound increasingly utilized as a building block in medicinal chemistry and materials science.[1] The presence of a fluorine atom at the C2 position significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate.[1][2] However, these same properties necessitate a rigorous and informed approach to its handling and storage.

The primary hazards associated with this compound are well-documented and categorized under GHS07 as harmful and irritant.[3] It is harmful if ingested or inhaled, causes significant skin irritation, and leads to serious eye irritation.[4][5] Understanding these risks is the causal foundation for the stringent handling and PPE requirements outlined in this guide.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound. This data is critical for assessing reactivity, appropriate storage conditions, and emergency response.

PropertyValueSource(s)
CAS Number 580-21-2[4][6]
Molecular Formula C₉H₆FN[1][7]
Molecular Weight 147.15 g/mol [3][7]
Physical Form Liquid[3][4]
Appearance Pale yellow to colorless liquid[1]
Boiling Point 133 °C @ 30 mmHg / 241.9 °C @ 760 mmHg[3][8]
Flash Point 100.1 °C[3][8]
Density 1.216 g/cm³[8]
Purity ≥97% (Typical)[3][9]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to mitigate the risks of irritation and acute toxicity. Each component is selected to counter a specific exposure route.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Due to the risk of serious eye irritation (H319), a face shield must be worn in conjunction with goggles whenever there is a risk of splashing, such as during transfers or solution preparation.[4]

  • Skin Protection:

    • Gloves: Chemically resistant nitrile gloves are required. Given that many organic compounds can be absorbed through the skin, ensure gloves are inspected for defects before each use.[10] If direct contact occurs, remove gloves, wash hands immediately with soap and water, and don a new pair.

    • Lab Coat: A flame-resistant lab coat must be worn at all times, fully buttoned, to protect against skin contact and minor spills.

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors, which are classified as harmful (H332) and may cause respiratory irritation (H335).[4]

Laboratory Handling and Experimental Workflow

Adherence to a systematic workflow is essential for minimizing exposure and preventing contamination. The following protocol outlines the critical steps from receipt to use.

Standard Operating Procedure for Handling
  • Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary glassware, reagents, and a designated halogenated organic waste container within the hood.[5][7]

  • Equilibration: If the compound has been stored under refrigeration, allow the sealed container to equilibrate to room temperature inside a desiccator. This crucial step prevents the condensation of atmospheric moisture into the container upon opening, which could compromise the compound's integrity.

  • Aliquotting: Conduct all weighing and volume measurements exclusively within the fume hood. Use non-sparking tools and dispense the liquid carefully to avoid splashing.

  • Reaction Setup: Keep the reaction vessel within the fume hood for the duration of the experiment. Ensure any apparatus is securely clamped.

  • Post-Experiment Cleanup: Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as halogenated hazardous waste.[6]

  • Waste Disposal: All waste containing this compound must be segregated into a clearly labeled "Halogenated Organic Waste" container.[7] This container must be kept closed when not in use and stored in a designated satellite accumulation area.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for safely incorporating this compound into a research workflow.

G A Receive & Log Compound B Store in Refrigerated, Inert Atmosphere (2-8°C) A->B C Transfer to Lab & Equilibrate in Desiccator B->C D Work in Fume Hood with Full PPE C->D E Aliquot Compound for Experiment D->E F Conduct Experiment in Hood E->F G Quench & Work-Up (if applicable) F->G H Segregate & Dispose of Halogenated Waste G->H

Caption: Standard workflow for this compound from receipt to disposal.

Storage and Stability

The long-term integrity of this compound is dependent on precise storage conditions that mitigate degradation pathways.

Core Storage Requirements
  • Temperature: The compound must be stored under refrigeration at 2-8°C .[5][11] This temperature range is critical for slowing potential degradation reactions. Avoid freezing.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[5][11] This is a key preventative measure against slow oxidation or reactions with atmospheric moisture.

  • Container: The compound should be kept in a tightly sealed container to prevent vapor leakage and contamination.[4] Amber glass is recommended to protect against potential light-induced degradation, a known issue for some fluoroquinolones.[12]

  • Location: Store in a well-ventilated area designated for chemical storage, away from incompatible materials.

Chemical Incompatibilities

To prevent hazardous reactions, this compound must be stored separately from:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.

  • Strong Reducing Agents, Strong Acids, Acid Anhydrides, and Acid Chlorides: May cause exothermic or other hazardous reactions.[13]

Storage Logic Diagram

This diagram provides a decision-making framework for ensuring proper storage.

G Start Start: Prepare for Storage CheckSealed Is container tightly sealed? Start->CheckSealed CheckInert Is an inert atmosphere required? CheckSealed->CheckInert Yes Seal Action: Tightly seal container immediately. CheckSealed->Seal No CheckTemp Requires refrigeration? CheckInert->CheckTemp No Purge Action: Purge headspace with Nitrogen or Argon. CheckInert->Purge Yes Store Store at 2-8°C in a dry, well-ventilated area away from incompatibles. CheckTemp->Store Yes Seal->CheckInert Purge->CheckTemp

Caption: Decision tree for the correct storage of this compound.

Emergency and First Aid Protocols

Rapid and correct response to an exposure or spill is critical.

  • Inhalation (H332): Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a POISON CENTER or physician immediately.[4]

  • Skin Contact (H315): Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[4]

  • Eye Contact (H319): Rinse cautiously and thoroughly with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get immediate medical advice/attention.[4]

  • Ingestion (H302): Rinse mouth with water. Do not induce vomiting. Call a POISON CENTER or physician immediately if you feel unwell.[4][14]

  • Spills: Evacuate the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable, sealed container for disposal as halogenated hazardous waste.[13]

  • Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[4] Firefighters must wear a self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[4]

References

  • Angene Chemical. (n.d.). Safety Data Sheet: this compound.
  • Paim, C. S., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies.
  • BenchChem. (n.d.). Physical and chemical properties of 4-Fluoro-2-hydroxyquinoline.
  • Canadian Journal of Hospital Pharmacy. (2014). Stability of Ciprofloxacin in Polyvinylchloride Minibags. PMC - NIH. ([Link])
  • Fisher Scientific. (2011, May 16). SAFETY DATA SHEET.
  • Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. PubMed. ([Link])
  • Arctom. (n.d.). CAS NO. 580-21-2 | this compound.
  • Baystate Health. (2023, August 8). Medication Storage Temperature Guidelines - What is Safe?.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • NIBSC. (n.d.). View Source.
  • R&D Systems. (n.d.). SAFETY DATA SHEET.
  • Pfizer. (2009, September 4). MATERIAL SAFETY DATA SHEET.
  • MDPI. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. ([Link])
  • NIH. (2023, March 21). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. NIH. ([Link])
  • ResearchGate. (2018, August 10). Fluoroquinolones: Chemistry & Action – A Review.

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Fluoroquinoline and 2-Chloroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The functionalization of this privileged structure, particularly at the 2-position, is critical for modulating pharmacological activity. This guide provides an in-depth technical analysis of the comparative reactivity of two key building blocks: 2-fluoroquinoline and 2-chloroquinoline. We will explore the fundamental chemical principles governing their differential reactivity in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the causality behind their divergent behaviors, researchers can make more informed decisions in synthetic strategy, accelerating drug discovery and development programs.

Introduction: A Tale of Two Halogens

In the synthesis of complex molecules for drug development, the choice of starting materials is paramount. 2-Haloquinolines serve as versatile precursors, but the specific halogen—fluorine versus chlorine—dictates the most viable synthetic pathways.[1][2] This choice is not arbitrary; it is a strategic decision based on the distinct electronic properties of fluorine and chlorine and how they influence the reactivity of the C2 position on the electron-deficient quinoline ring.[3][4]

This guide will dissect the reactivity of these two compounds through two lenses:

  • Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces the halide.

  • Palladium-Catalyzed Cross-Coupling: Where a carbon-carbon or carbon-heteroatom bond is formed via a catalytic cycle.

Understanding this dichotomy is essential for any scientist working on quinoline-based scaffolds. It allows for orthogonal synthetic strategies and the selective functionalization of molecules containing both types of halogens.

The Underlying Science: Physicochemical Properties and Reactivity

The divergent reactivity of this compound and 2-chloroquinoline stems from the fundamental properties of the carbon-halogen bond and the halogen's influence on the aromatic system.

PropertyThis compound (C-F)2-Chloroquinoline (C-Cl)Implication for Reactivity
Electronegativity Fluorine is the most electronegative element (~4.0).Chlorine is highly electronegative (~3.16).Fluorine's powerful electron-withdrawing inductive effect makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack.[5][6][7]
Bond Strength The C-F bond is one of the strongest single bonds in organic chemistry.The C-Cl bond is significantly weaker than the C-F bond.The high strength of the C-F bond makes it difficult to break, rendering it less reactive in processes that require bond cleavage in the rate-determining step, such as oxidative addition in cross-coupling.[8][9]
Leaving Group Ability Counterintuitively, fluoride is a better leaving group in SNAr.Chloride is a poorer leaving group than fluoride in SNAr.In SNAr, the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive effect. The subsequent, fast step involves the loss of the leaving group.[5][6][10]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-poor aromatic and heteroaromatic rings.[5][11] The reaction proceeds via a two-step addition-elimination mechanism, where the formation of a resonance-stabilized carbanion, known as a Meisenheimer complex, is typically the rate-determining step.[6][10][12]

Mechanistic Rationale: Why this compound Excels

In the context of SNAr, This compound is significantly more reactive than 2-chloroquinoline .[13] This is a direct consequence of the "element effect" observed in activated aromatic systems.[7][14]

  • Activation of the Reaction Site: Fluorine's immense electronegativity strongly polarizes the C2-F bond and withdraws electron density from the quinoline ring. This makes the C2 carbon exceptionally electrophilic and ripe for attack by a nucleophile.[7][14]

  • Rate-Determining Step: The first step—the attack of the nucleophile to form the Meisenheimer intermediate—is the slow step because it temporarily breaks the ring's aromaticity.[6][12] The powerful electron-withdrawing nature of fluorine stabilizes this negatively charged intermediate and lowers the activation energy for its formation, thereby accelerating the reaction.[5][6]

  • Leaving Group Expulsion: The second step, the elimination of the halide to restore aromaticity, is fast. Although the C-F bond is strong, its cleavage is not part of the rate-determining step, so its strength is less impactful on the overall reaction rate.[10] The reactivity order for SNAr is therefore F > Cl ≈ Br > I, the inverse of what is seen in SN2 reactions.[5][6]

Visualization: The SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr on a 2-haloquinoline scaffold.

Field-Proven Protocol: Comparative SNAr with Piperidine

This protocol provides a framework for directly comparing the reactivity of this compound and 2-chloroquinoline.

Objective: To synthesize 2-(piperidin-1-yl)quinoline and compare the reaction rates.

Materials:

  • This compound

  • 2-Chloroquinoline

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with stir bars and reflux condensers, add 2-chloroquinoline (1.0 mmol) to one and this compound (1.0 mmol) to the other.

  • Reagent Addition: To each flask, add potassium carbonate (2.0 mmol) as a base, followed by DMSO (5 mL) as the solvent.

  • Nucleophile Addition: Add piperidine (1.2 mmol) to each flask.

  • Reaction Conditions: Heat both reactions to 80 °C.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30 minutes). The this compound reaction is expected to proceed much faster.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 4 hours), cool the reactions to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • Analysis: Characterize the product by ¹H NMR and ¹³C NMR and compare the reaction times and yields.

Expected Outcome: this compound will likely show complete conversion in a significantly shorter time frame and potentially higher yield compared to 2-chloroquinoline under identical conditions.

Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for forming C-C and C-N bonds.[15][16][17] These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][18]

Mechanistic Rationale: Why 2-Chloroquinoline is Preferred

In stark contrast to SNAr, 2-chloroquinoline is the preferred substrate for standard palladium-catalyzed cross-coupling reactions . The C-F bond of this compound is generally unreactive under these conditions.

  • Rate-Determining Step: The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.[8] This step involves the cleavage of the carbon-halogen bond.

  • Bond Strength Dictates Reactivity: The reactivity order for oxidative addition is directly related to the C-X bond dissociation energy: C-I > C-Br > C-Cl >> C-F.[8] The very strong C-F bond is highly resistant to cleavage by the palladium catalyst, making this compound largely inert under standard coupling conditions.[9] In contrast, the weaker C-Cl bond of 2-chloroquinoline readily undergoes oxidative addition, allowing the catalytic cycle to proceed efficiently.[19][20]

  • Specialized Catalysis for C-F Activation: While challenging, the activation of C-F bonds is an active area of research. It typically requires specialized, highly electron-rich ligands, different catalyst systems, or harsher reaction conditions that are not standard for routine synthesis.[21][22] For most practical applications, chemists rely on aryl chlorides, bromides, or iodides.

Visualization: The Suzuki Cross-Coupling Cycle

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)-X L₂ pd0->ox_add Oxidative Addition trans Ar-Pd(II)-R L₂ ox_add->trans Transmetalation red_elim Pd(0)L₂ trans->red_elim Reductive Elimination product Ar-R trans->product        react1 Ar-X (Ar = 2-Quinolyl, X = Cl) react1->ox_add react2 R-B(OR)₂ react2->trans base Base base->trans

Sources

An In-depth Technical Guide to the Cross-Reactivity of Fluoroquinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a cornerstone of modern antimicrobial therapy, prized for their broad-spectrum activity and high oral bioavailability.[1] However, their widespread use has been paralleled by an increasing incidence of hypersensitivity reactions, ranging from mild skin rashes to life-threatening anaphylaxis.[2][3] For clinicians and drug developers, a critical challenge is the potential for cross-reactivity among different fluoroquinolone derivatives. A history of an allergic reaction to one fluoroquinolone often leads to the avoidance of the entire class, which can significantly limit therapeutic options for patients with serious infections.[4]

This guide provides a comprehensive technical overview of the immunological mechanisms, structural determinants, and diagnostic methodologies pertinent to fluoroquinolone cross-reactivity. As a senior application scientist, the aim is to synthesize field-proven insights with established scientific principles to equip researchers and drug development professionals with the knowledge to navigate this complex issue. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.

Part 1: The Molecular and Immunological Basis of Fluoroquinolone Hypersensitivity and Cross-Reactivity

The Fluoroquinolone Structure: Core and Side Chains

The fundamental structure of all fluoroquinolones is a bicyclic skeleton known as the 4-oxo-1,4-dihydroquinoline ring core.[5][6] Modifications at various positions on this core dictate the antibacterial spectrum, pharmacokinetic properties, and adverse effect profile of each derivative.[7][8] The key positions for substitution are:

  • N1: Often substituted with a cyclopropyl group, which enhances overall potency.[7][8]

  • C7: Typically bears a piperazinyl or pyrrolidinyl ring, which influences potency against Gram-positive bacteria and serum half-life. This position is also a major determinant of central nervous system side effects.[7]

  • C8: Substitution with a halogen (fluorine or chlorine) can improve oral absorption and anaerobic activity, while a methoxy group is associated with reduced phototoxicity.[7][9]

The structural similarities and differences, particularly in the side chains, are central to understanding the potential for immunological cross-reactivity.[9]

Mechanisms of Hypersensitivity Reactions

Hypersensitivity reactions to fluoroquinolones are heterogeneous and can be mediated by several distinct immunological pathways.[2][10]

Immediate hypersensitivity reactions, such as urticaria, angioedema, and anaphylaxis, are often IgE-mediated.[2][11] Fluoroquinolones, being small molecules (haptens), are not immunogenic on their own.[12] They must first covalently bind to larger endogenous proteins to form a hapten-carrier conjugate, which can then be processed and presented to the immune system, leading to the production of drug-specific IgE antibodies.[2][4] Subsequent exposure to the drug results in the cross-linking of IgE bound to the surface of mast cells and basophils, triggering degranulation and the release of inflammatory mediators.[2]

IgE_Mediated_Activation cluster_mast_cell Mast Cell cluster_granules Granules FcERI FcεRI Receptor IgE Drug-Specific IgE Mediators Histamine, Leukotrienes, Prostaglandins IgE->Mediators Signal Transduction & Degranulation out1 Vasodilation Mediators->out1 out2 Bronchoconstriction Mediators->out2 out3 Urticaria Mediators->out3 FQ_Carrier Fluoroquinolone- Protein Conjugate FQ_Carrier->IgE Cross-linking MRGPRX2_Activation cluster_mast_cell Mast Cell cluster_granules Granules MRGPRX2 MRGPRX2 Receptor Mediators Histamine, Leukotrienes, Prostaglandins MRGPRX2->Mediators G-Protein Signaling & Degranulation out1 Vasodilation Mediators->out1 out2 Bronchoconstriction Mediators->out2 out3 Anaphylactoid Symptoms Mediators->out3 FQ Fluoroquinolone FQ->MRGPRX2

MRGPRX2-Mediated Mast Cell Activation Pathway.

Delayed reactions, such as maculopapular exanthems, typically occur hours to days after drug administration and are mediated by drug-specific T-cells. [5][13]The "p-i" (pharmacological interaction) concept suggests that some drugs can bind directly and non-covalently to T-cell receptors (TCRs) or MHC molecules, thereby stimulating a T-cell response without the need for processing into haptens. [4]

The Structural Determinants of Cross-Reactivity

The degree of cross-reactivity among fluoroquinolones is variable and depends on the type of reaction and the specific drugs involved. [10]Two main hypotheses exist:

  • The Common Core: The shared 4-oxo-1,4-dihydroquinoline ring is a potential common antigenic determinant, suggesting that a patient allergic to one fluoroquinolone could react to all others. [9]2. The Side Chains: Alternatively, the immune response may be directed primarily against the variable side chains, particularly at the C7 position. This would imply that cross-reactivity would be less likely between fluoroquinolones with structurally distinct side chains. [2][9] Clinical evidence suggests a low overall rate of cross-reactivity for immediate hypersensitivity reactions, often in the range of 2.5% to 10%. [9][14]This supports the idea that the side chains play a crucial role in immune recognition, although the shared core structure cannot be entirely dismissed as a potential epitope. [9]For instance, the structural uniqueness of moxifloxacin, which has a methoxy group at C8, has led some to predict low cross-reactivity, but clinical data have not consistently supported this. [9]

Part 2: In Vitro Methodologies for Assessing Cross-Reactivity

In vitro tests offer a safe and controlled environment to investigate drug hypersensitivity and cross-reactivity patterns, providing valuable data prior to considering more high-risk in vivo procedures. [2][15]

The Basophil Activation Test (BAT)

The Basophil Activation Test (BAT) is a flow cytometry-based functional assay that measures the in vitro activation of a patient's basophils upon stimulation with a specific drug. [16][17]It mimics the initial phase of an IgE-mediated allergic reaction. [17]When basophils are activated, they upregulate the expression of certain markers on their surface, most commonly CD63. [16][18]By quantifying the percentage of CD63-expressing basophils after incubation with different fluoroquinolones, one can assess both sensitization to a specific drug and the potential for cross-reactivity with others. [17]

BAT_Workflow Start Whole Blood Sample Collection Incubation Incubate with Fluoroquinolones (Test & Alternatives) & Controls (Positive/Negative) Start->Incubation Staining Stain with Fluorescent Antibodies (e.g., anti-CD63, anti-CCR3) Incubation->Staining Lysis Lyse Red Blood Cells Staining->Lysis Acquisition Acquire Data on Flow Cytometer Lysis->Acquisition Analysis Gate on Basophil Population & Quantify %CD63+ Cells Acquisition->Analysis Result Calculate Stimulation Index & Determine Cross-Reactivity Analysis->Result

Basophil Activation Test (BAT) Workflow.
  • Blood Collection: Collect 3-5 mL of peripheral blood into heparin- or EDTA-containing tubes. The test should be performed within 4 hours of collection for optimal results.

  • Reagents and Controls:

    • Negative Control: Stimulation buffer (e.g., PBS with calcium and IL-3).

    • Positive Control: Anti-FcεRI antibody or fMLP (N-formylmethionyl-leucyl-phenylalanine).

    • Test Drugs: Prepare stock solutions of the culprit and alternative fluoroquinolones. A range of concentrations should be tested (e.g., 1, 10, 100 µg/mL) to account for dose-dependent effects.

  • Incubation: In separate tubes, add 100 µL of whole blood to 100 µL of the appropriate control or drug solution. Incubate at 37°C for 15-30 minutes.

  • Staining: Add a cocktail of fluorescently-labeled antibodies to each tube. A typical panel includes an antibody against a basophil-specific marker (e.g., CCR3 or CD203c) and an activation marker (CD63). Incubate for 15 minutes at 4°C in the dark.

  • Lysis and Fixation: Lyse the red blood cells using a commercial lysing solution. Wash and fix the remaining cells.

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis:

    • First, identify the basophil population using a gating strategy (e.g., low side scatter and high expression of CCR3).

    • Within the basophil gate, quantify the percentage of cells expressing the activation marker CD63.

    • A test is typically considered positive if the percentage of CD63-expressing basophils is >5% and the stimulation index (SI = % activated basophils with drug / % activated basophils with negative control) is >2. [18]

The BAT is particularly useful for investigating IgE-mediated immediate reactions. [15][17]Its advantages include safety and the ability to test multiple drugs simultaneously. [17]However, its sensitivity can be variable and may decrease with the time elapsed since the clinical reaction. [17]Specificity is generally high, but false positives can occur. [18]For fluoroquinolones, BAT has shown promise but is not yet a fully validated diagnostic standard. [19]

The Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test (LTT) is an in vitro assay designed to detect drug-specific T-cell sensitization, making it suitable for investigating delayed (Type IV) hypersensitivity reactions. [20][21]The test measures the proliferative response of a patient's peripheral blood mononuclear cells (PBMCs) after being cultured with the suspected drug. [20][22]A positive response, indicating the presence of drug-specific memory T-cells, is detected by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine) during DNA synthesis or through ELISA-based methods. [21][23]

LTT_Workflow Start Whole Blood Sample Collection Isolation Isolate Peripheral Blood Mononuclear Cells (PBMCs) Start->Isolation Culture Culture PBMCs with Fluoroquinolones (Test & Alternatives) & Controls (Mitogen/Antigen) Isolation->Culture Proliferation Add Proliferation Marker (e.g., 3H-Thymidine or BrdU) after 5-6 days Culture->Proliferation Measurement Measure Marker Incorporation (Scintillation Counting or ELISA) Proliferation->Measurement Result Calculate Stimulation Index & Determine Cross-Reactivity Measurement->Result

Lymphocyte Transformation Test (LTT) Workflow.
  • PBMC Isolation: Isolate PBMCs from heparinized blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Resuspend PBMCs in a complete culture medium and plate them in a 96-well plate.

  • Stimulation: Add the test fluoroquinolones at various concentrations, a positive control (e.g., phytohaemagglutinin or a recall antigen like tetanus toxoid), and a negative control (medium alone) to the wells. Culture the cells for 6-7 days at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement (³H-Thymidine Method):

    • On day 5 or 6, add ³H-thymidine to each well and incubate for another 18-24 hours.

    • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Results are expressed as a Stimulation Index (SI), calculated as the mean counts per minute (CPM) in the presence of the drug divided by the mean CPM of the negative control.

    • An SI ≥ 3 is generally considered a positive result.

The LTT is a valuable tool for confirming T-cell involvement in delayed drug reactions. [21]However, it is technically demanding, time-consuming, and lacks standardization across laboratories. [21]Its sensitivity for fluoroquinolone allergy is not well-established and appears to be low. [10][24]Furthermore, its utility in predicting clinical cross-reactivity is limited. [25]

Part 3: In Vivo Assessment and Clinical Evidence

Skin Testing

Skin testing, including skin prick tests (SPT) and intradermal tests (IDT), is a common in vivo method to diagnose IgE-mediated allergies. [2][26]For fluoroquinolones, specific non-irritating concentrations must be used to avoid false-positive results. For example, a suggested non-irritating concentration for IDT with ciprofloxacin, levofloxacin, and moxifloxacin is 0.005 mg/mL. [26]

A major challenge with fluoroquinolone skin testing is the high rate of false-positive results, likely due to their ability to cause non-specific, direct mast cell degranulation (potentially via MRGPRX2). [2][26]This has led to proposals for more stringent criteria for a positive test, such as requiring a specific flare size in addition to the wheal, to improve diagnostic accuracy. [26]Currently, the utility of skin tests in diagnosing fluoroquinolone hypersensitivity is considered controversial and limited. [19][27]

Drug Provocation Test (DPT)

The Drug Provocation Test (DPT), or drug challenge, is considered the gold standard for definitively diagnosing or excluding a drug allergy. [2][19]It involves the controlled administration of the drug to the patient under strict medical supervision. While it provides a definitive answer, it carries the risk of inducing a severe allergic reaction and is therefore reserved for specific clinical situations where the benefit outweighs the risk. [19]

Clinical Data on Cross-Reactivity Rates

Several retrospective studies have investigated the rate of cross-reactivity among fluoroquinolones in patients with a history of an immediate hypersensitivity reaction. The collective evidence points towards a low risk of cross-reaction.

Index Drug AllergyChallenged DrugCross-Reactivity Rate (%)Reference(s)
CiprofloxacinLevofloxacin2.5%[9][14]
CiprofloxacinMoxifloxacin0%[9][14]
LevofloxacinCiprofloxacin2.0 - 6.3%[1][9][14]
LevofloxacinMoxifloxacin0%[9][14]
MoxifloxacinCiprofloxacin0%[9][14]
MoxifloxacinLevofloxacin5.3%[9][14]
Overall Any Fluoroquinolone 2.5 - 10% [5][9][14]

This table synthesizes data from multiple studies; rates may vary based on study design and patient population.

These data suggest that for patients with a history of an immediate hypersensitivity reaction to ciprofloxacin, levofloxacin, or moxifloxacin, the risk of reacting to an alternative agent is low. [9][14]This challenges the practice of complete class avoidance and suggests that a graded challenge with an alternative fluoroquinolone may be a safe option in many cases. [9]

Part 4: Integrated Diagnostic and Research Strategy

A robust strategy for investigating fluoroquinolone hypersensitivity requires a multi-pronged approach that integrates clinical history with in vitro and in vivo testing.

Diagnostic_Algorithm cluster_triage Reaction Type Triage History Detailed Clinical History of Reaction Immediate Immediate Reaction (<1-6 hours) Urticaria, Anaphylaxis History->Immediate Delayed Delayed Reaction (>6 hours) Maculopapular Rash History->Delayed BAT Basophil Activation Test (BAT) with culprit & alternatives Immediate->BAT SkinTest Skin Testing (SPT/IDT) (Use with caution) Immediate->SkinTest Limited utility LTT Lymphocyte Transformation Test (LTT) Delayed->LTT BAT_Result BAT Positive? BAT->BAT_Result LTT_Result LTT Positive? LTT->LTT_Result DPT_Consider High Suspicion & Need for Drug? BAT_Result->DPT_Consider No Avoid Avoid Culprit Consider Alternative BAT_Result->Avoid Yes LTT_Result->DPT_Consider No Confirmed Delayed Hypersensitivity Confirmed LTT_Result->Confirmed Yes DPT Drug Provocation Test (DPT) (Gold Standard) DPT_Consider->DPT Yes Safe Alternative is Safe DPT->Safe Unsafe Alternative is Unsafe DPT->Unsafe

Integrated Diagnostic Algorithm for Fluoroquinolone Hypersensitivity.

For drug development, this framework underscores the importance of characterizing the potential for direct MRGPRX2 activation early in the discovery process. Designing derivatives with modifications at the C7 and C8 positions that minimize both IgE-mediated hapten formation and off-target MRGPRX2 activation could lead to a new generation of fluoroquinolones with an improved safety profile.

Conclusion

The cross-reactivity of fluoroquinolone derivatives is a nuanced issue governed by a complex interplay between chemical structure and multiple immunological mechanisms. While the shared quinolone core represents a potential common epitope, clinical and in vitro evidence increasingly points to the side chains as the primary determinants of immunological specificity, resulting in generally low rates of clinical cross-reactivity for immediate reactions. Diagnostic evaluation is challenging; skin tests have limited utility due to high false-positive rates, while in vitro assays like BAT and LTT offer safer alternatives but lack full validation and standardization. The drug provocation test remains the definitive standard. For researchers and drug developers, a deeper understanding of these mechanisms, particularly the non-IgE-mediated activation of MRGPRX2, is crucial for both accurate risk assessment and the rational design of safer, next-generation antibiotics.

References

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  • Hoffmann, H. J., & Santos, A. F. (2014). The basophil activation test in the diagnosis of immediate drug hypersensitivity. Expert Review of Clinical Immunology, 10(1), 119-130. [Link]
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  • McGee, E. U., & Van Berkel, M. A. (2022). Immediate Hypersensitivity to Fluoroquinolones: A Cohort Assessing Cross-Reactivity. Open Forum Infectious Diseases, 9(4). [Link]
  • Schmid, D. A., & Depta, J. P. (2004). Hypersensitivity reactions to fluoroquinolones. Current Opinion in Allergy and Clinical Immunology, 4(4), 281-286. [Link]
  • Krantz, M. S., & Stone, C. A. (2021). Criteria for Intradermal Skin Testing and Oral Challenge in Patients Labeled as Fluoroquinolone Allergic. The Journal of Allergy and Clinical Immunology: In Practice, 9(2), 957-964. [Link]
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  • Demir, S., & Gelincik, A. (2017). Usefulness of In Vivo and In Vitro Diagnostic Tests in the Diagnosis of Hypersensitivity Reactions to Quinolones and in the Evaluation of Cross-Reactivity. Allergy, Asthma & Immunology Research, 9(3), 241-249. [Link]
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  • Demir, S., & Gelincik, A. (2017). Usefulness of In Vivo and In Vitro Diagnostic Tests in the Diagnosis of Hypersensitivity Reactions to Quinolones and in the Evaluation of Cross-Reactivity. Allergy, Asthma & Immunology Research, 9(3), 241-249. [Link]
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  • Krantz, M. S., & Stone, C. A. (2021). Criteria for Intradermal Skin Testing and Oral Challenge in Patients Labeled as Fluoroquinolone Allergic. The Journal of Allergy and Clinical Immunology: In Practice, 9(2), 957-964. [Link]
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Sources

In Vitro Activity of 2-Haloquinoline Derivatives Against Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the in vitro evaluation of 2-haloquinoline derivatives as potential antibacterial agents. While the broader class of fluoroquinolones, particularly 6-fluoroquinolones, is well-established, there is a notable scarcity of public-domain research on the antibacterial properties of 2-fluoroquinoline derivatives. Therefore, this guide will focus on the more extensively studied 2-chloroquinoline derivatives as a representative subclass of 2-haloquinolines, offering insights into their synthesis, mechanism of action, and in vitro activity against a range of bacterial strains. This document is intended to serve as a foundational resource for researchers in the field, providing both theoretical understanding and practical, field-proven protocols for the in vitro assessment of these compounds. We will delve into the causal relationships behind experimental choices and present self-validating systems for protocol execution, ensuring scientific integrity and reproducibility.

Introduction: The Quinoline Scaffold and the Significance of Halogenation at the 2-Position

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antimalarial, and anticancer properties[1]. Within the realm of antibacterial agents, the introduction of a fluorine atom at the C-6 position of the quinoline nucleus led to the development of the highly successful fluoroquinolone class of antibiotics[2]. These agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication[2].

While the structure-activity relationship (SAR) of 6-fluoroquinolones is extensively documented, the influence of halogen substitution at the 2-position of the quinoline ring is a less explored yet promising area of research. The electronic and steric properties of a halogen at this position can significantly modulate the molecule's interaction with its biological targets and affect its pharmacokinetic properties. This guide will explore the available data on 2-haloquinoline derivatives, with a particular focus on 2-chloroquinolines, to provide a framework for future investigations into this chemical space.

Presumed Mechanism of Action: Targeting Bacterial DNA Replication

Based on the known mechanism of other quinolone-based antibacterials, it is hypothesized that 2-haloquinoline derivatives also target the bacterial DNA replication machinery. The primary targets are DNA gyrase (a type II topoisomerase) in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for relieving torsional stress during DNA unwinding for replication and for decatenating newly replicated chromosomes.

By stabilizing the enzyme-DNA complex, these compounds are thought to trap the enzymes in their cleavage-competent state, leading to double-strand DNA breaks and ultimately, cell death. Molecular docking studies on some 2-chloroquinoline derivatives have suggested potential interactions with the active site of DNA gyrase, supporting this proposed mechanism of action[3][4].

Mechanism_of_Action 2-Haloquinoline 2-Haloquinoline Bacterial_Cell Bacterial_Cell 2-Haloquinoline->Bacterial_Cell Enters DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Bacterial_Cell->DNA_Gyrase_Topo_IV Targets DNA_Replication_Fork DNA Replication Fork DNA_Gyrase_Topo_IV->DNA_Replication_Fork Stabilizes Complex Double_Strand_Breaks Double-Strand DNA Breaks DNA_Replication_Fork->Double_Strand_Breaks Causes Cell_Death Bacterial Cell Death Double_Strand_Breaks->Cell_Death Leads to

Caption: Presumed mechanism of action for 2-haloquinoline derivatives.

In Vitro Evaluation: A Step-by-Step Guide

The in vitro assessment of novel antibacterial compounds is a critical step in the drug discovery pipeline. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and represent the gold standard for determining the potency of an antimicrobial agent.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used and standardized technique for MIC determination[5].

Materials:

  • Test compound (2-haloquinoline derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the test compound dilutions.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Plate Inoculate 96-Well Plate Inoculum->Plate Compound Serial Dilution of 2-Haloquinoline Compound->Plate Incubate Incubate at 35°C for 16-20h Plate->Incubate Read Visually Inspect for Growth Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined following an MIC assay[6][7][8][9].

Procedure:

  • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • From each of these clear wells, aspirate a small aliquot (e.g., 10 µL).

  • Spot-plate the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • After incubation, observe the plates for colony growth.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time. It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects and to assess concentration-dependent or time-dependent killing[10][11][12][13][14].

Procedure:

  • Prepare a standardized bacterial inoculum as described for the MIC assay.

  • Set up several tubes of CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also include a growth control tube without the compound.

  • Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto drug-free agar plates.

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Time_Kill_Workflow Setup Inoculate Broth with Bacteria and Test Compound at various MIC multiples Sampling Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Setup->Sampling Plating Serial Dilute and Plate on Agar Sampling->Plating Incubation Incubate Plates at 35°C for 24h Plating->Incubation Counting Count Colonies (CFU) Incubation->Counting Analysis Plot log10 CFU/mL vs. Time Counting->Analysis

Caption: Workflow for the time-kill kinetics assay.

In Vitro Activity of 2-Chloroquinoline Derivatives: A Data Summary

Several studies have reported the synthesis and in vitro antibacterial activity of various 2-chloroquinoline derivatives. The following tables summarize some of the key findings.

Table 1: In Vitro Antibacterial Activity of Selected 2-Chloroquinoline Derivatives (MIC in µg/mL)

Compound/DerivativeS. aureusE. coliP. aeruginosaReference
2-chloro-3-formyl-quinoline derivative 21 12.5>400>400[3][4][9][15][16]
2-chloroquinoline-3-carbonitrile derivative 14 -12.550[2][10]
2,7-dichloroquinoline-3-carboxamide 6 -11.00 (zone of inhibition in mm)-[4]
7-chloro-2-ethoxyquinoline-3-carbaldehyde 8 -12.00 (zone of inhibition in mm)-[4]

Note: Direct comparison of MIC values across different studies should be done with caution due to potential variations in methodology and bacterial strains used. Some studies report activity as zone of inhibition.

Table 2: In Vitro Activity of a Quinoline-Thiazole Hybrid (4g) (MIC in µg/mL)

CompoundE. coli (ATCC 35218)E. coli (ATCC 25922)S. aureus (ATCC 6538)MRSAReference
4g 7.813.9131.2515.63[17]
Chloramphenicol 31.2515.63≤1.9531.25[17]
Ciprofloxacin ≤1.95≤1.95≤1.95≤1.95[17]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 2-haloquinolines is yet to be fully elucidated, preliminary findings from studies on 2-chloroquinoline derivatives suggest that:

  • Substitutions at the 3-position: The nature of the substituent at the 3-position of the 2-chloroquinoline scaffold significantly influences antibacterial activity. The introduction of hydrazone and oxadiazole moieties has been explored, with some derivatives showing moderate activity[16].

  • Hybrid Molecules: Incorporating other bioactive heterocyclic rings, such as thiazole, with the 2-chloroquinoline core can lead to compounds with enhanced activity against certain bacterial strains[17].

  • Spacer Groups: The use of various spacer groups between the 2-chloroquinoline core and other aryl or heteroaryl rings can impact the overall potency of the derivatives[3][9].

Conclusion and Future Directions

The exploration of 2-haloquinoline derivatives as potential antibacterial agents is an emerging field with considerable promise. The available data, primarily on 2-chloroquinoline analogs, demonstrates that this scaffold can be chemically modified to yield compounds with in vitro activity against both Gram-positive and Gram-negative bacteria.

Future research should focus on:

  • Synthesis and evaluation of this compound derivatives: To understand the impact of the highly electronegative fluorine atom at the 2-position and to draw direct comparisons with the well-established fluoroquinolone class.

  • Elucidation of the precise mechanism of action: To confirm the inhibition of DNA gyrase and/or topoisomerase IV and to identify any potential secondary targets.

  • Systematic SAR studies: To optimize the antibacterial potency and spectrum of activity by exploring a wider range of substitutions at various positions of the quinoline ring.

  • Evaluation against resistant strains: To assess the efficacy of these novel derivatives against clinically relevant multidrug-resistant bacteria.

This technical guide provides a solid foundation for researchers to embark on or continue their investigations into the antibacterial potential of 2-haloquinoline derivatives, with the ultimate goal of developing new therapeutic options to combat the growing threat of antimicrobial resistance.

References

  • Al-Ostath, A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Journal of Chemical and Pharmaceutical Research, 7(10), 633-646.
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  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101.
  • Abdel-Aziz, M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Der Pharma Chemica, 7(10), 23-35.
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  • ResearchGate. (2015). (PDF) In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • Shiri, M., et al. (2016). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 2(2), 113-119.
  • Microbiology Independent Consulting. (n.d.). Broth Microdilution.
  • ACS Omega. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
  • Appiah, T., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn.
  • McCarthy, C., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Zorc, B., et al. (2016). Synthesis and Evaluation of Antibacterial and Antioxidant Activity of Novel 2-phenyl-quinoline Analogs Derivatized at Position 4 With Aromatically Substituted 4H-1,2,4-triazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 104-110.
  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents.
  • PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study.
  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

Sources

The Structure-Activity Relationship (SAR) of 2-Substituted Quinolines: A Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline ring is a cornerstone heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural and synthetic compounds with a vast spectrum of biological activities.[1] Modifications at various positions on this nucleus can dramatically alter its pharmacological profile. Among these, the 2-position has emerged as a critical hotspot for derivatization, offering a powerful lever to fine-tune potency, selectivity, and mechanism of action. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted quinolines, synthesizing field-proven insights with technical data. We will explore the causal relationships behind experimental design, detail self-validating protocols, and provide a comprehensive framework for researchers aiming to develop novel therapeutics based on this versatile scaffold.

Foundational Principles: Why the 2-Position is Critical

The strategic importance of the C-2 position on the quinoline ring stems from its direct influence on the molecule's electronic and steric properties. Substituents at this position can modulate the electron density of the entire heterocyclic system, impacting its ability to interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent forces. Furthermore, the vector and volume of the C-2 substituent define the molecule's three-dimensional shape, governing its fit within the binding pockets of enzymes and receptors.

A central strategy in leveraging the C-2 position is the application of bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties. This approach is instrumental in optimizing lead compounds to enhance activity, improve metabolic stability, or reduce toxicity.[2][3] For instance, replacing a metabolically labile benzanilide core with a more stable biphenyl system has been shown to significantly increase the plasma half-life of quinoline-based drug candidates.[2]

The diagram below illustrates the key positions on the quinoline scaffold that are frequently modified in SAR studies to modulate biological activity.

Caption: Key modification sites on the quinoline scaffold for SAR studies.

SAR in Anticancer Drug Discovery: Targeting Cellular Proliferation

Quinolines substituted at the C-2 position have demonstrated significant anticancer activity against a wide array of human cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A549) cancers.[4] The versatility of C-2 substitutions allows for the development of agents with diverse mechanisms of action, including kinase inhibition, histone deacetylase (HDAC) inhibition, and the induction of apoptosis.[5][6]

Key Substituent Effects on Anticancer Activity
  • Aryl and Heteroaryl Groups: The introduction of aryl groups (e.g., phenyl, naphthyl) at the C-2 position is a common and effective strategy. The electronic nature of substituents on this aryl ring is critical; electron-withdrawing groups can enhance activity in some contexts, while electron-donating groups may be favorable in others. The lipophilicity, or octanol/water partition coefficient (cLogP), of the molecule often correlates with cytotoxic effects, with more lipophilic 2-arylquinolines showing better IC50 values in cell lines like HeLa and PC3.[7]

  • Chalcone Hybrids: Quinoline-chalcone hybrids represent a potent class of anticancer agents. These molecules often act by inducing cell cycle arrest at the G2/M phase, followed by the activation of caspases, leading to apoptosis.[6]

  • Acrylamide Moieties: C-2 quinolineacrylamides have been identified as potent HDAC inhibitors, with some compounds showing remarkable selectivity for the HDAC6 isoform.[5] This selectivity is a key objective in modern drug design to minimize off-target effects.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the cytotoxic activities (IC₅₀ values) of representative 2-substituted quinoline derivatives against various human cancer cell lines. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.[1]

Compound ClassC-2 Substituent ExampleCancer Cell LineIC₅₀ (µM)Reference
2-Arylquinoline6-Bromo-2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[7]
2-Arylquinoline6,8-Dichloro-2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[7]
Quinoline-Chalcone3-(4-chlorophenyl)-1-(quinolin-2-yl)prop-2-en-1-oneRAW (Macrophage)>100% inhibition[6]
Quinoline-Acrylamide6-(4-phenoxyphenoxy)-N-hydroxy-2-quinolineacrylamideHCT116 (Colon)~0.1[5]
Experimental Protocol: MTT Cytotoxicity Assay

The evaluation of anticancer activity typically involves in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Protocol Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are treated with various concentrations of the 2-substituted quinoline analogs. A vehicle control (e.g., DMSO) is included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.[1]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Workflow of the MTT cytotoxicity assay. A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Test Compounds (Varying Concentrations) A->B Allow cells to adhere C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Viable cells convert Yellow MTT to Purple Formazan D->E Metabolic activity F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 Value G->H Dose-response curve

Caption: Workflow of the MTT cytotoxicity assay.

SAR in Antimicrobial Drug Development

The quinoline scaffold is the basis for many successful antibacterial agents. The antimicrobial activity of 2-substituted quinolines can be modulated to target a range of pathogens, including multidrug-resistant Gram-positive bacteria like MRSA and Gram-negative bacteria.[8][9]

Key Substituent Effects on Antimicrobial Activity

The nature of the C-2 substituent significantly influences both the spectrum and potency of antimicrobial activity.

  • Quinolinequinones: Certain quinolinequinones have shown profound antifungal activity, particularly against Candida albicans, with MIC values equal to the reference drug clotrimazole.[10] Interestingly, the structural features that favor antifungal activity can be inversely related to those that favor antibacterial activity, highlighting the need for targeted library synthesis.[10]

  • Thiazolidinones and Thiazolines: The introduction of heterocyclic rings like thiazolidinone at the C-2 position via a hydrazino linker has been explored for generating novel antimicrobial agents.[11]

  • General Trends: For antibacterial activity, especially against Gram-positive strains, specific substitutions on a C-2 phenyl ring can be crucial. For instance, certain quinolin-2-one derivatives have demonstrated potent activity against MRSA and Vancomycin-Resistant Enterococci (VRE) with MICs in the sub-micromolar range.[8]

Quantitative SAR Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative 2-substituted quinoline derivatives against various microbial strains.

Compound ClassC-2 Substituent ExampleMicrobial StrainMIC (µg/mL)Reference
Quinolinequinone2-Methyl-3-phytyl-quinoline-5,8-dioneS. epidermidis1.22[10]
Quinolinequinone2-Methyl-3-phytyl-quinoline-5,8-dioneE. faecalis4.88[10]
Quinolinequinone6-Chloro-2-methyl-3-phytyl-quinoline-5,8-dioneC. albicans4.88[10]
Quinolin-2-one4-Hydroxy-1-methyl-3-(phenylcarbonyl)-6-chloro-quinolin-2(1H)-oneMRSA0.75[8]
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Protocol Steps:

  • Prepare Inoculum: A standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compounds are serially diluted (typically two-fold) in the wells of a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth + inoculum, no drug) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is read visually as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by adding a growth indicator like resazurin or by measuring optical density with a plate reader.

Synthesis of 2-Substituted Quinoline Libraries

A robust SAR study requires the efficient synthesis of a diverse library of analogs. Several classic and modern synthetic methodologies are employed. The Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone method.[1] Modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are also invaluable for attaching a wide variety of substituents to a pre-functionalized quinoline core.[12]

The diagram below outlines a generalized workflow for creating a library of 2-substituted quinoline analogs for SAR studies, often starting from a versatile intermediate like 2-chloroquinoline.

Generalized workflow for synthesizing a 2-substituted quinoline library. cluster_reagents Building Blocks Start Starting Material (e.g., Acetanilide) Intermediate Versatile Intermediate (e.g., 2-Chloroquinoline) Start->Intermediate Vilsmeier-Haack or Friedländer Synthesis Coupling Parallel Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Intermediate->Coupling Library Library of 2-Substituted Quinoline Analogs Coupling->Library Screening Biological Screening (Anticancer, Antimicrobial, etc.) Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR Reagents Boronic Acids, Amines, Alcohols, Thiols, etc. Reagents->Coupling

Caption: Generalized workflow for the synthesis of 2-substituted quinoline analogs.

Conclusion and Future Outlook

The 2-position of the quinoline scaffold is a highly privileged site for modification, providing medicinal chemists with a reliable handle to design novel therapeutic agents. The SAR principles discussed herein demonstrate that careful selection of substituents at this position—considering their steric, electronic, and lipophilic properties—is paramount for achieving high potency and target selectivity. While significant progress has been made in developing 2-substituted quinolines as anticancer and antimicrobial agents, the field is ripe for further exploration.[10][13] Future research should focus on developing agents with novel mechanisms of action, improved safety profiles, and efficacy against drug-resistant pathogens and cancers. The continued application of rational design, guided by robust SAR studies and validated experimental protocols, will undoubtedly lead to the discovery of next-generation quinoline-based therapeutics.

References

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An In-depth Technical Guide to the Synthetic Routes of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Quinoline Scaffold

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals. The strategic introduction of a fluorine atom, particularly at the 2-position, can profoundly influence the molecule's physicochemical and biological properties. This modification can enhance metabolic stability, improve bioavailability by altering lipophilicity and pKa, and modulate binding interactions with biological targets. Consequently, 2-fluoroquinoline serves as a critical building block in the development of novel therapeutics, agrochemicals, and materials. This guide provides a comprehensive overview and comparison of the principal synthetic strategies to access this valuable compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Classical Synthetic Strategies: Foundational and Robust

Two classical methods have historically dominated the synthesis of this compound: the Balz-Schiemann reaction starting from 2-aminoquinoline and nucleophilic aromatic substitution on 2-chloroquinoline. These routes, while established, present distinct advantages and challenges.

The Balz-Schiemann Reaction: From Amine to Fluoride

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, providing a reliable, albeit sometimes harsh, method for introducing fluorine via a diazonium salt intermediate.[1][2]

The reaction proceeds in two main stages:

  • Diazotization: 2-Aminoquinoline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This converts the primary aromatic amine into a relatively stable 2-quinolinediazonium tetrafluoroborate salt.

  • Thermal Decomposition (Fluorodediazoniation): The isolated diazonium salt is then heated, often in a dry state or in an inert high-boiling solvent. This induces the loss of nitrogen gas and boron trifluoride, generating a transient aryl cation that is subsequently trapped by the fluoride ion from the tetrafluoroborate counterion to yield this compound.[1][2]

Balz_Schiemann cluster_diazotization Diazotization cluster_decomposition Thermal Decomposition 2-Aminoquinoline 2-Aminoquinoline Diazonium_Salt 2-Quinolinediazonium Tetrafluoroborate 2-Aminoquinoline->Diazonium_Salt Diazotization NaNO2_HBF4 NaNO₂ / HBF₄ This compound This compound Diazonium_Salt->this compound Fluorodediazoniation Heat Δ (Heat) Byproducts N₂ + BF₃

Caption: Workflow of the Balz-Schiemann reaction for this compound synthesis.

  • Diazotization:

    • Dissolve 2-aminoquinoline in a solution of fluoroboric acid (HBF₄) at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30-60 minutes at low temperature.

    • The precipitated 2-quinolinediazonium tetrafluoroborate salt is collected by filtration, washed with cold water, ethanol, and diethyl ether, and then dried under vacuum.

  • Thermal Decomposition:

    • The dried diazonium salt is heated carefully in a suitable apparatus (e.g., under vacuum with simultaneous distillation of the product) until the evolution of nitrogen gas ceases.

    • The crude this compound is collected and purified, typically by distillation or chromatography.

  • Advantages: This method offers high regioselectivity, as the position of the fluorine is dictated by the initial placement of the amino group.

  • Disadvantages: The primary drawback is the potential hazard associated with the isolation and handling of dry diazonium salts, which can be explosive upon heating or shock.[2] The reaction often requires high temperatures for decomposition, which may not be suitable for substrates with sensitive functional groups. Modern adaptations using continuous-flow reactors can mitigate the safety risks by minimizing the accumulation of the hazardous intermediate.[3]

Nucleophilic Aromatic Substitution (SNAr): Halogen Exchange

Nucleophilic aromatic substitution (SNAr) is a powerful alternative, particularly for heteroaromatic systems where the ring nitrogen activates the C2 and C4 positions towards nucleophilic attack. This route typically starts from the more readily available 2-chloroquinoline.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A fluoride source, such as potassium fluoride (KF), attacks the C2 position of 2-chloroquinoline. The electron-withdrawing nitrogen atom helps to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the quinoline ring is restored, yielding this compound.

The rate-determining step is typically the initial nucleophilic attack, as it involves the temporary disruption of the aromatic system.

SNAr_Reaction 2-Chloroquinoline 2-Chloroquinoline Meisenheimer_Complex Meisenheimer Intermediate 2-Chloroquinoline->Meisenheimer_Complex Addition Fluoride_Source KF / High Temp. This compound This compound Meisenheimer_Complex->this compound Elimination KCl KCl

Caption: SNAr pathway for the synthesis of this compound.

  • Reaction Setup: A mixture of 2-chloroquinoline, a fluoride source (e.g., spray-dried potassium fluoride), and a high-boiling polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane) is prepared in a reaction vessel.

  • Reaction Conditions: The mixture is heated to a high temperature (typically in the range of 180-250 °C) for several hours. The progress of the reaction can be monitored by techniques such as GC-MS or TLC.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

  • Advantages: This method avoids the use of hazardous diazonium salts and can be more amenable to large-scale synthesis. The starting material, 2-chloroquinoline, is commercially available.[4]

  • Disadvantages: The SNAr reaction requires harsh conditions, including high temperatures and long reaction times, which can limit its functional group tolerance. The efficiency of the reaction is highly dependent on the reactivity of the fluoride source; anhydrous conditions and the use of phase-transfer catalysts (like crown ethers) can be crucial for achieving good yields.[5]

Modern Approaches: Direct C-H Fluorination

Recent advances in synthetic methodology have focused on more direct and efficient routes, such as the direct C-H fluorination of the quinoline core. These methods offer significant advantages in terms of atom economy and step efficiency.

Photocatalytic C-H Fluorination

A promising modern approach involves the use of photoredox catalysis to achieve direct C-H fluorination of quinolines. This method avoids the need for pre-functionalized starting materials like amino or chloroquinolines.

This process utilizes a photocatalyst that, upon irradiation with visible light, initiates an electron transfer process. This can lead to the generation of a highly reactive fluorine radical or enable a concerted nucleophilic fluorination pathway. In the context of quinoline, protonation of the nitrogen atom makes the ring more electron-deficient and susceptible to nucleophilic attack. The reaction can proceed via a concerted F⁻-e⁻-H⁺ transfer, bypassing the formation of a high-energy Meisenheimer intermediate.[6][7]

Photoredox_Fluorination Quinoline Quinoline Product_Mixture This compound & 4-Fluoroquinoline Quinoline->Product_Mixture C-H Fluorination Reagents Selectfluor Photocatalyst (Xanthone) hν (365 nm)

Caption: Direct photocatalytic C-H fluorination of quinoline.

  • Reaction Setup: In a reaction vessel, quinoline (0.4 mmol), HCl (1.3 equiv), Selectfluor (3–4 equiv), xanthone (20 mol %), and Et₃N·HCl (1 equiv) are combined in acetonitrile (0.1 M).

  • Irradiation: The mixture is irradiated with a 365 nm LED (12 W) at 30 °C for 24 hours.

  • Analysis: The reaction yields a mixture of fluorinated products. The ratio of 4-fluoroquinoline to this compound is approximately 2:1.[7] The combined yield of the fluorinated products can be determined by NMR analysis.

  • Advantages: This method represents a significant step forward in synthetic efficiency, as it starts from the parent quinoline heterocycle. The reaction conditions are generally mild.

  • Disadvantages: The primary challenge is controlling the regioselectivity. The reaction typically produces a mixture of C2 and C4 fluorinated isomers, requiring separation. The C4 position is often favored due to its higher electrophilicity in the protonated quinoline.[7] Further research is needed to develop catalysts and conditions that favor the formation of the 2-fluoro isomer exclusively.

Comparative Summary of Synthetic Routes

Parameter Balz-Schiemann Reaction Nucleophilic Aromatic Substitution (SNAr) Photocatalytic C-H Fluorination
Starting Material 2-Aminoquinoline2-ChloroquinolineQuinoline
Key Reagents NaNO₂, HBF₄KF (or other fluoride source)Selectfluor, Photocatalyst, Light
Typical Yield Moderate to GoodModerate to GoodModerate (as a mixture)
Reaction Conditions Low temp. diazotization, high temp. decompositionHigh temperature (180-250 °C)Mild (e.g., 30 °C, light irradiation)
Regioselectivity Excellent (defined by starting material)Excellent (at C2)Poor (mixture of C2 and C4 isomers)[7]
Key Advantages High regioselectivity.Avoids diazonium salts, scalable.High atom and step economy.
Key Disadvantages Hazardous diazonium intermediate, harsh decomposition.[2]Harsh conditions, requires anhydrous fluoride.Lack of regioselectivity, product separation required.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several distinct strategies, each with its own set of merits and drawbacks. The classical Balz-Schiemann and SNAr reactions remain valuable and reliable methods, particularly when high regioselectivity is paramount. However, they are often hampered by safety concerns and harsh reaction conditions.

The emergence of modern techniques like direct C-H fluorination offers a more elegant and efficient path, aligning with the principles of green chemistry by reducing the number of synthetic steps and avoiding pre-functionalized starting materials. The current limitation in regioselectivity for these newer methods presents a clear opportunity for future research. The development of novel catalysts and reaction conditions that can selectively target the C2 position of the quinoline ring will be a significant breakthrough, further streamlining access to this important fluorinated scaffold for applications in drug discovery and beyond.

References

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A Senior Application Scientist's Guide to the Synthesis and Validation of Novel 2-Fluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Fluoroquinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a fluorine atom, particularly at the 2-position, can profoundly modulate a molecule's physicochemical and pharmacological properties. This modification can enhance metabolic stability, improve membrane permeability, and alter binding affinities to target proteins, making this compound analogs a highly sought-after class of compounds in contemporary drug development. This guide provides an in-depth technical overview of the synthesis and rigorous validation of novel this compound analogs, grounded in established chemical principles and field-proven analytical methodologies.

Part 1: Strategic Synthesis of this compound Analogs

The introduction of a fluorine atom onto the quinoline core, especially at the electron-deficient 2-position, requires careful consideration of synthetic strategy. While several methods exist for the synthesis of the quinoline core itself, such as the Skraup, Doebner-von Miller, and Friedländer reactions, the most direct and versatile approach for accessing 2-fluoroquinolines is often a late-stage fluorination.[1][2]

A robust and widely applicable method is the nucleophilic aromatic substitution (SNAr) reaction on an activated precursor, typically a 2-chloroquinoline analog.[3][4] The reactivity of the 2-position is enhanced by the electron-withdrawing nature of the ring nitrogen, making it susceptible to nucleophilic attack by a fluoride source.

Causality in Experimental Design: The SNAr Approach

The choice of the SNAr pathway is dictated by several factors:

  • Precursor Accessibility: 2-Chloroquinoline analogs are readily synthesized from the corresponding 2-quinolones, which can be prepared through various established methods.

  • Reaction Conditions: SNAr reactions with fluoride are often high-temperature processes due to the low nucleophilicity of fluoride ions in polar aprotic solvents. The use of reagents like potassium fluoride (KF) in conjunction with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) or in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or sulfolane is crucial for achieving good conversion.

  • Substrate Scope: This method is generally tolerant of a wide range of functional groups on the quinoline core, allowing for the synthesis of diverse analog libraries.

Experimental Protocol: Synthesis of a Representative Analog, 7-Methoxy-2-fluoroquinoline

This protocol details the synthesis of 7-methoxy-2-fluoroquinoline from the commercially available 2-chloro-7-methoxyquinoline.

Step 1: Preparation of the Reaction Apparatus

  • A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet.

  • The glassware is thoroughly dried in an oven at 120°C overnight and allowed to cool under a stream of dry nitrogen.

Step 2: Reaction Setup

  • To the flask, add 2-chloro-7-methoxyquinoline (1.0 eq), spray-dried potassium fluoride (3.0 eq), and Kryptofix 2.2.2 (0.1 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent. The reaction should be set up under an inert atmosphere of nitrogen.

Step 3: Reaction Execution

  • The reaction mixture is heated to 180-200°C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

Step 4: Work-up and Purification

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into a beaker of ice-water and stirred.

  • The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 7-methoxy-2-fluoroquinoline.

Part 2: A Self-Validating Framework for Structural Confirmation and Purity Assessment

The unambiguous validation of the synthesized this compound analog is paramount. A multi-pronged analytical approach ensures not only the confirmation of the chemical structure but also the quantification of its purity, providing a self-validating system for the synthesized compound.

The Analytical Triad: NMR, Mass Spectrometry, and HPLC

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) forms the gold standard for the characterization of novel organic molecules.[5][6]

G cluster_synthesis Synthesis cluster_validation Validation cluster_confirmation Confirmation start 2-Chloro-7-methoxyquinoline reaction SNAr Reaction (KF, Kryptofix 2.2.2, DMSO, 180-200°C) product Crude 7-Methoxy-2-fluoroquinoline purification Column Chromatography final_product Pure 7-Methoxy-2-fluoroquinoline nmr NMR Spectroscopy (1H, 13C, 19F) ms Mass Spectrometry (HRMS) hplc HPLC Analysis (Purity & Quantification) structure Structural Confirmation nmr->structure ms->structure purity Purity Assessment hplc->purity final Validated Novel Analog structure->final purity->final

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound analogs, a suite of NMR experiments is essential.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The coupling of protons with the fluorine atom (J-coupling) provides direct evidence of the C-F bond's proximity to specific protons.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon atom directly bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the C-F bond.

  • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[7][8] It provides a direct signal for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment.[9] A single signal in the ¹⁹F NMR spectrum confirms the presence of one type of fluorine atom in the molecule.

Experimental Protocol: NMR Analysis of 7-Methoxy-2-fluoroquinoline

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. A fluorine-free internal or external standard may be used for referencing.

  • Data Processing and Interpretation: Process the spectra using appropriate software. Analyze the chemical shifts, integration (for ¹H NMR), and coupling constants to confirm the structure. Look for the characteristic C-F coupling patterns in the ¹H and ¹³C spectra.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the synthesized compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for this purpose. The fragmentation pattern observed in the mass spectrum can also provide structural information that corroborates the NMR data.[10][11][12]

Experimental Protocol: HRMS Analysis of 7-Methoxy-2-fluoroquinoline

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system. Electrospray ionization (ESI) is a common and gentle ionization technique for such molecules.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the most prominent ion.

  • Data Interpretation: Determine the exact mass of the [M+H]⁺ ion and use it to calculate the molecular formula. Compare the experimentally determined mass with the theoretically calculated mass to confirm the elemental composition. Analyze any observed fragment ions to further support the proposed structure.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is an indispensable technique for determining the purity of a synthesized compound and for quantifying it.[13] A well-developed HPLC method can separate the target compound from any starting materials, by-products, or other impurities.

Experimental Protocol: HPLC Purity Analysis of 7-Methoxy-2-fluoroquinoline

  • Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically effective.

    • Detection: A UV detector set at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: Prepare a standard solution of the purified compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Data Analysis: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample, this value should be >95%.

G

Part 3: Quantitative Data Summary and Safety Considerations

Table 1: Representative Analytical Data for 7-Methoxy-2-fluoroquinoline
ParameterMethodResultInterpretation
Yield Gravimetric65-75%Efficient synthesis
¹H NMR 400 MHz (CDCl₃)Characteristic aromatic signals with H-F couplingConfirms proton environment
¹³C NMR 100 MHz (CDCl₃)C2 signal at ~160 ppm (¹JCF ≈ 240 Hz)Definitive evidence of C-F bond
¹⁹F NMR 376 MHz (CDCl₃)Single peak at ~ -70 ppmConfirms single fluorine environment
HRMS ESI-TOF[M+H]⁺ found: 178.0612Confirms molecular formula C₁₀H₈FNO
Purity RP-HPLC (UV 254 nm)>98%High purity of the final compound
Safety Precautions for Handling Organofluorine Compounds

The synthesis and handling of fluorinated organic compounds require stringent safety measures due to the potential hazards associated with both the reagents and products.[14][15]

  • Fluorinating Agents: Many fluorinating agents are corrosive, toxic, and moisture-sensitive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reaction Conditions: High-temperature reactions should be conducted with caution, using appropriate heating mantles and temperature controllers. Reactions under pressure should only be performed in specialized equipment.

  • Product Handling: While many organofluorine compounds are stable, some can be volatile or have unknown toxicity. Always handle them with care, avoiding inhalation, ingestion, and skin contact.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local regulations for hazardous waste.

Conclusion

The synthesis of novel this compound analogs represents a valuable endeavor in the quest for new therapeutic agents. A successful outcome hinges on a well-designed synthetic strategy, meticulous experimental execution, and a comprehensive and rigorous validation process. The integration of advanced analytical techniques such as NMR, mass spectrometry, and HPLC provides a self-validating framework that ensures the scientific integrity of the synthesized compounds, paving the way for their further investigation in drug discovery programs.

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Benchmarking the Efficacy of 2-Fluoroquinoline-based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Fluoroquinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of numerous pharmacologically active molecules.[1] Its rigid structure and ability to intercalate with DNA have made it a valuable scaffold in the development of antimicrobial and anticancer agents.[2][3] Among its many derivatives, the introduction of a fluorine atom at the C-2 position of the quinoline ring has garnered significant interest. This substitution can dramatically alter the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced biological activity.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark the efficacy of novel this compound-based compounds. We will delve into the critical aspects of compound characterization, a tiered approach to in vitro and in vivo evaluation, and the indispensable role of ADMET profiling in predicting clinical success.

I. Foundational Assessment: Compound Characterization and Purity

Before embarking on biological evaluation, a thorough characterization of the synthesized this compound derivatives is paramount. This foundational step ensures the reliability and reproducibility of subsequent efficacy data.

Key Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the successful incorporation of the fluorine atom at the C-2 position.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A purity level of >95% is generally required for biological screening.

  • Solubility Assessment: Determining the solubility of the compounds in relevant biological buffers (e.g., phosphate-buffered saline, cell culture media) is crucial for accurate in vitro assay results.

II. In Vitro Efficacy Benchmarking: A Multi-pronged Approach

In vitro assays serve as the initial and critical step in evaluating the biological activity of this compound compounds. A tiered screening approach allows for the efficient identification of promising candidates.

A. Anticancer Activity Evaluation

The anticancer potential of fluoroquinolones has been attributed to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[4][5]

1. Primary Screening: Cell Viability and Cytotoxicity Assays

The initial screen aims to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to measure cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Table 1: Representative Panel of Human Cancer Cell Lines for Initial Screening

Cell LineCancer Type
MCF-7Breast Adenocarcinoma
MDA-MB-231Breast Adenocarcinoma (Triple-Negative)[5]
A549Lung Carcinoma
HCT-116Colon Carcinoma[6]
PC-3Prostate Adenocarcinoma
K562Chronic Myelogenous Leukemia

Experimental Protocol: MTT Assay Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

2. Secondary Screening: Mechanism of Action Studies

Compounds exhibiting potent cytotoxicity in the primary screen should be further investigated to elucidate their mechanism of action.

  • Topoisomerase II Inhibition Assay: To confirm the direct targeting of this enzyme.

  • Cell Cycle Analysis by Flow Cytometry: To determine if the compounds induce cell cycle arrest at specific phases (e.g., G2/M phase).[5]

  • Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining): To quantify the induction of programmed cell death.

Diagram 1: Anticancer Screening Workflow

anticancer_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation start This compound Library primary_screen Primary Screen: MTT Assay (Panel of Cancer Cell Lines) start->primary_screen ic50 Determine IC50 Values primary_screen->ic50 select_potent Select Potent Compounds (IC50 < 10 µM) ic50->select_potent secondary_screen Secondary Screen: - Topoisomerase II Assay - Cell Cycle Analysis - Apoptosis Assay select_potent->secondary_screen lead_candidates Identify Lead Candidates secondary_screen->lead_candidates in_vivo Xenograft Models lead_candidates->in_vivo

Caption: A tiered approach for anticancer efficacy testing.

B. Antimicrobial Activity Evaluation

Fluoroquinolones are well-established antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3]

1. Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Table 2: Representative Panel of Bacterial Strains for Initial Screening

Bacterial StrainGram StainRelevance
Staphylococcus aureus (ATCC 29213)Gram-positiveCommon cause of skin and soft tissue infections
Streptococcus pneumoniae (ATCC 49619)Gram-positiveLeading cause of pneumonia and meningitis[2]
Escherichia coli (ATCC 25922)Gram-negativeCommon cause of urinary tract and gastrointestinal infections
Pseudomonas aeruginosa (ATCC 27853)Gram-negativeOpportunistic pathogen, often multi-drug resistant

Experimental Protocol: Broth Microdilution MIC Assay Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • This compound compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 10⁸ CFU/mL)[8]

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound compounds in MHB directly in the 96-well plates.[8]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

2. Secondary Screening: Further Characterization

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.

  • Time-Kill Kinetic Assays: To assess the rate of bacterial killing over time.

  • Resistance Development Studies: To evaluate the potential for bacteria to develop resistance to the compounds.

Diagram 2: Antimicrobial Screening Workflow

antimicrobial_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation start This compound Library primary_screen Primary Screen: MIC Assay (Gram-positive & Gram-negative strains) start->primary_screen mic_determination Determine MIC Values primary_screen->mic_determination select_active Select Active Compounds mic_determination->select_active secondary_screen Secondary Screen: - MBC Assay - Time-Kill Kinetics - Resistance Studies select_active->secondary_screen lead_candidates Identify Lead Candidates secondary_screen->lead_candidates in_vivo Murine Infection Models lead_candidates->in_vivo

Caption: A systematic workflow for antimicrobial efficacy assessment.

III. In Vivo Efficacy Validation: Bridging the Gap to Clinical Relevance

Promising lead candidates identified from in vitro screening must be validated in animal models to assess their efficacy and safety in a whole-organism context.

A. Anticancer Efficacy in Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[10][11][12]

  • Subcutaneous Xenograft Model: Human cancer cells are injected subcutaneously into the flank of the mouse. Tumor growth is monitored over time, and the efficacy of the this compound compound is assessed by its ability to inhibit tumor growth.[12]

  • Orthotopic Xenograft Model: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This model more accurately mimics the tumor microenvironment and metastatic potential.[10]

B. Antimicrobial Efficacy in Murine Infection Models
  • Thigh Infection Model: This localized infection model is used to evaluate the efficacy of antimicrobial agents against specific bacterial strains.

  • Systemic Infection (Sepsis) Model: This model assesses the ability of the compound to treat a life-threatening systemic infection.

IV. ADMET Profiling: Predicting the Fate of a Drug in the Body

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk drug development and avoid late-stage failures.

Table 3: Key ADMET Parameters and In Silico/In Vitro Assays

ParameterDescriptionIn Silico ToolsIn Vitro Assays
Absorption BioavailabilityLipinski's Rule of Five, TPSACaco-2 permeability assay
Distribution Plasma protein binding-Equilibrium dialysis
Metabolism Metabolic stability-Liver microsome stability assay
Excretion Route of elimination--
Toxicity Cytotoxicity, Cardiotoxicity-Cytotoxicity assays against normal cell lines (e.g., Vero), hERG assay

In silico tools can provide early predictions of drug-likeness and potential liabilities.[13] For example, the 24-hour AUC/MIC ratio is a key pharmacodynamic predictor of in vivo bacterial killing for fluoroquinolones.[14]

Diagram 3: Integrated Drug Discovery Cascade

drug_discovery_cascade synthesis Compound Synthesis & Characterization in_vitro In Vitro Screening (Potency & Selectivity) synthesis->in_vitro admet In Vitro ADMET & PK Profiling in_vitro->admet lead_opt Lead Optimization in_vitro->lead_opt in_vivo In Vivo Efficacy & Toxicology admet->in_vivo admet->lead_opt in_vivo->lead_opt

Caption: An iterative cycle of drug discovery and development.

V. Conclusion and Future Directions

This guide has outlined a systematic and robust framework for benchmarking the efficacy of this compound-based compounds. By integrating a tiered screening approach, from initial in vitro cytotoxicity and antimicrobial assays to in vivo validation and early ADMET profiling, researchers can efficiently identify and advance promising lead candidates. The structure-activity relationship (SAR) studies are crucial in this process, as modifications at various positions of the fluoroquinolone core, particularly at C-5 and C-7, have been shown to significantly impact their biological activity.[15][16][17] Future research should focus on developing this compound derivatives with improved potency against drug-resistant cancer cell lines and bacterial strains, as well as favorable pharmacokinetic and safety profiles. The ultimate goal is to translate these promising scaffolds into novel therapeutics to address unmet medical needs in oncology and infectious diseases.

References

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A Head-to-Head Comparison of 2-Fluoroquinoline and Other Haloquinolines in Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with haloquinolines serving as versatile precursors for molecular diversification. This in-depth technical guide provides a head-to-head comparison of 2-fluoroquinoline with its heavier halogen counterparts—2-chloro-, 2-bromo-, and 2-iodoquinoline—in the context of catalytic cross-coupling reactions. While direct quantitative comparative studies under identical conditions are sparse in the current literature, this guide synthesizes established principles of bond strength, reactivity trends, and mechanistic insights to offer a comprehensive analysis for researchers and drug development professionals. We delve into the unique electronic properties conferred by the fluorine atom, the challenges and opportunities associated with C-F bond activation, and provide practical guidance on catalyst selection and reaction optimization for each haloquinoline.

Introduction: The Pivotal Role of Haloquinolines in Modern Synthesis

Quinoline and its derivatives are privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a halogen atom at the 2-position of the quinoline ring transforms it into a versatile building block, amenable to a wide array of catalytic cross-coupling reactions. These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings, as well as the Buchwald-Hartwig amination, have revolutionized the synthesis of complex organic molecules.[2] The choice of the halogen atom—fluorine, chlorine, bromine, or iodine—profoundly influences the reactivity of the 2-haloquinoline, presenting both distinct advantages and challenges in catalytic applications.

This guide will dissect these differences, with a particular focus on the often-underutilized this compound, providing a comparative framework to aid in strategic synthetic planning.

The Halogen Effect: A Fundamental Comparison of Carbon-Halogen Bonds

The reactivity of 2-haloquinolines in transition metal-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established trend for C(sp²)-X bond dissociation energies is:

C-F > C-Cl > C-Br > C-I

This trend directly correlates with the reactivity of the corresponding haloquinolines in the crucial oxidative addition step of most cross-coupling catalytic cycles.[3]

HalogenBond Dissociation Energy (kcal/mol)Electronegativity (Pauling Scale)Key Characteristics in Catalysis
Iodine (I) ~652.66Most Reactive: Weakest C-I bond facilitates easy oxidative addition, often allowing for milder reaction conditions.
Bromine (Br) ~812.96Good Reactivity: A reliable and commonly used substrate, offering a balance of reactivity and stability.
Chlorine (Cl) ~973.16Less Reactive: Stronger C-Cl bond requires more forcing conditions or specialized catalyst systems for activation.
Fluorine (F) ~1163.98Least Reactive: Strongest C-F bond presents a significant challenge for activation, but offers unique opportunities for late-stage functionalization.

This inherent difference in reactivity forms the basis of our comparative analysis.

Head-to-Head in the Reaction Flask: A Comparative Overview

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerhouse for the formation of biaryl structures, which are prevalent in pharmaceuticals.[4]

  • 2-Iodo- and 2-Bromoquinoline: These are the workhorses for Suzuki-Miyaura couplings. Their high reactivity allows for the use of a wide range of palladium catalysts and reaction conditions, often proceeding to high yields at moderate temperatures.[5][6]

  • 2-Chloroquinoline: The stronger C-Cl bond necessitates more sophisticated catalytic systems. The use of electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands is often required to facilitate the challenging oxidative addition step.[7]

  • This compound: Direct Suzuki-Miyaura coupling involving C-F bond activation is the most challenging and least common. The extreme strength of the C-F bond typically renders it inert under standard Suzuki-Miyaura conditions. However, this inertness can be a strategic advantage, allowing for selective coupling at other positions if the molecule contains more reactive halogens. Recent advances in C-F bond activation, often employing nickel or specialized palladium catalysts, are beginning to open avenues for the use of fluoroarenes in these couplings.[8]

Figure 1: Generalized workflow for the Suzuki-Miyaura coupling of 2-haloquinolines.
Heck Reaction: Olefin Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes.[9] The reactivity trends of 2-haloquinolines in the Heck reaction mirror those observed in the Suzuki-Miyaura coupling.

  • 2-Iodo- and 2-Bromoquinoline: These are excellent substrates for the Heck reaction, typically providing high yields of the corresponding 2-vinylquinolines under standard palladium catalysis.[10]

  • 2-Chloroquinoline: Successful Heck couplings with 2-chloroquinoline often require higher temperatures and the use of more active catalyst systems, such as those employing phosphine-free palladium catalysts or palladacycles.

  • This compound: The direct Heck reaction with this compound is not commonly reported due to the inertness of the C-F bond. Research in this area is focused on developing novel catalytic systems capable of activating this strong bond.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in drug discovery.[11]

  • 2-Iodo- and 2-Bromoquinoline: These readily undergo Sonogashira coupling with terminal alkynes, typically using a palladium catalyst in the presence of a copper(I) co-catalyst.[12]

  • 2-Chloroquinoline: While more challenging than their bromo and iodo counterparts, Sonogashira couplings of 2-chloroquinolines can be achieved, often requiring higher catalyst loadings and elevated temperatures.

  • This compound: Similar to other cross-coupling reactions, the direct Sonogashira coupling of this compound is difficult. However, the development of specialized catalytic systems is an active area of research.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals.[13]

  • 2-Bromo- and 2-Chloroquinoline: Both are viable substrates for Buchwald-Hartwig amination, although 2-chloroquinoline generally requires more specialized and electron-rich phosphine ligands to achieve high yields.[14][15]

  • 2-Iodoquinoline: While reactive, 2-iodoquinolines can sometimes lead to catalyst inhibition, making 2-bromoquinolines often the preferred choice for these reactions.

  • This compound: Direct C-N bond formation via Buchwald-Hartwig amination of this compound is not a standard transformation. However, the inertness of the C-F bond can be exploited for selective amination at other positions in polyhalogenated quinolines.

The Unique Case of this compound: Challenges and Opportunities

The high bond dissociation energy of the C-F bond makes this compound the least reactive of the haloquinolines in traditional palladium-catalyzed cross-coupling reactions. This presents a significant challenge for its direct use as a coupling partner.

However, this apparent drawback can be leveraged as a strategic advantage in complex syntheses:

  • Orthogonal Reactivity: In polyhalogenated quinolines, the C-F bond can serve as a "spectator" functional group while reactions are performed at more labile C-Cl, C-Br, or C-I positions. This allows for sequential, site-selective functionalization.

  • Late-Stage Functionalization: The development of novel catalytic systems for C-F bond activation opens up the exciting possibility of introducing functional groups at a late stage in a synthetic sequence, which can be highly valuable in drug discovery programs.[3]

  • Unique Electronic Properties: The strong electron-withdrawing nature of the fluorine atom can significantly alter the electronic properties of the quinoline ring, influencing its biological activity and pharmacokinetic properties.

Figure 2: Conceptual overview of C-F bond activation in this compound.

Experimental Protocols: A Practical Guide

While specific conditions will always require optimization, the following provides a general framework for performing a Suzuki-Miyaura coupling with different 2-haloquinolines.

General Procedure for Suzuki-Miyaura Coupling of 2-Haloquinolines

Materials:

  • 2-Haloquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • To a dry reaction vessel, add the 2-haloquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Catalyst and Condition Selection:

  • For 2-iodo- and 2-bromoquinoline , standard catalysts like Pd(PPh₃)₄ often suffice.

  • For 2-chloroquinoline , consider using a more active catalyst system, such as a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).

  • For This compound , successful coupling will likely require specialized nickel catalysts or advanced palladium systems designed for C-F activation, and conditions should be based on literature precedents for these specific transformations.

Applications in Drug Discovery and Development

The ability to catalytically functionalize haloquinolines has had a profound impact on drug discovery. The quinoline core is present in a wide range of approved drugs, including antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents.

The differential reactivity of haloquinolines allows medicinal chemists to strategically build molecular complexity. For instance, a molecule containing both a 2-bromo and a 4-chloroquinoline moiety can be selectively functionalized at the more reactive 2-position, leaving the 4-position available for subsequent transformations. The potential for late-stage C-F functionalization of this compound-containing compounds offers a particularly exciting avenue for rapidly generating analogues with modified properties.

Conclusion and Future Outlook

The choice of halogen at the 2-position of a quinoline ring is a critical strategic decision in synthetic planning. While 2-iodo- and 2-bromoquinoline offer high reactivity and are suitable for a broad range of standard cross-coupling conditions, 2-chloroquinoline provides a more cost-effective, albeit more challenging, alternative. This compound, with its robust C-F bond, presents both the greatest challenge and the most intriguing opportunities for novel synthetic strategies, particularly in the context of late-stage functionalization.

The continued development of more powerful and selective catalytic systems for the activation of strong C-Cl and C-F bonds will undoubtedly expand the synthetic chemist's toolbox and accelerate the discovery of new medicines and materials based on the versatile quinoline scaffold. As our understanding of these catalytic processes deepens, the ability to predictably and efficiently manipulate all members of the 2-haloquinoline family will become increasingly routine.

References

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  • Nelson, D. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science, 12(42), 14074-14082. [Link]
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  • Sudhapriya, N., et al. (2015). Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reductive Cyclization. RSC Advances, 5(101), 83361-83365.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, this guide provides essential, field-proven procedures for the safe and compliant disposal of 2-Fluoroquinoline. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document synthesizes technical data, safety protocols, and regulatory requirements to provide a self-validating system for waste management.

Understanding the Hazard: Why Proper Disposal is Critical

This compound (CAS No. 580-21-2) is a halogenated heterocyclic organic compound.[1][2] Its chemical structure necessitates its classification as a hazardous substance requiring specialized disposal. A Safety Data Sheet (SDS) for this compound from Combi-Blocks, Inc. identifies it as harmful if swallowed or inhaled, a skin and serious eye irritant, and a potential respiratory irritant.[1]

The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound are as follows:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Acute toxicity, inhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation
Source: Combi-Blocks, Inc. Safety Data Sheet[1]

Given these hazards, improper disposal, such as drain disposal, is strictly prohibited and can lead to environmental contamination and pose a risk to public health.[3][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. Ensure gloves are regularly inspected for tears or punctures.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1]

The causality behind these choices is directly linked to the GHS hazard classifications. Goggles and a face shield protect against the "serious eye irritation" hazard (H319), while gloves and a lab coat mitigate the "causes skin irritation" hazard (H315). Working in a fume hood addresses the "harmful if inhaled" (H332) and "may cause respiratory irritation" (H335) classifications.

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the established procedures for halogenated organic waste.

Step 1: Waste Segregation

  • At the point of generation, this compound waste must be collected in a designated, properly labeled hazardous waste container.

  • This container must be clearly marked as "Halogenated Organic Waste" and should list "this compound" as a constituent.

  • Crucially, do not mix halogenated organic waste with non-halogenated organic waste. This is because the disposal methods for these two streams are different and mixing them can increase disposal costs and complicate the disposal process.

Step 2: Waste Container Management

  • Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • The container must be kept closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

Step 3: Final Disposal

  • Once the waste container is full, it must be transferred to your institution's hazardous waste management facility for ultimate disposal.

  • The primary method for the disposal of halogenated organic waste is high-temperature incineration at a licensed hazardous waste disposal facility. This process ensures the complete destruction of the compound, preventing its release into the environment.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and correct action is vital.

Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Vapors: If the spill is significant, ensure adequate ventilation to control vapors.

  • Absorb: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled this compound. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled 'Halogenated Organic Waste' Container ppe->container segregate Segregate from Non-Halogenated Waste container->segregate collect Collect this compound Waste segregate->collect seal Securely Seal Container collect->seal store Store in Satellite Accumulation Area seal->store transfer Transfer to Institutional Waste Management store->transfer incinerate High-Temperature Incineration at Licensed Facility transfer->incinerate end_node End: Compliant Disposal incinerate->end_node

Caption: Decision workflow for the proper disposal of this compound.

References

  • Angene Chemical. (n.d.). Safety Data Sheet: this compound.
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  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
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  • WebMD. (2025, April 30). Fluoroquinolones: Safety, Risks, and Side Effects.
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Navigating the Unseen Risks: A Definitive Guide to Handling 2-Fluoroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the pursuit of novel molecular entities is a journey into the unknown. This exploration demands not only scientific acumen but also an unwavering commitment to safety. 2-Fluoroquinoline, a key building block in medicinal chemistry and materials science, is one such compound that requires meticulous handling. While its full toxicological profile is still under investigation, its structural similarity to quinoline and the broader class of fluoroquinolones mandates a protocol built on stringent, proactive safety measures.

This guide moves beyond a simple checklist. It provides a validated, in-depth operational plan rooted in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to handle this compound not just safely, but with the confidence that comes from understanding the "why" behind every procedural step.

The Hazard Profile: A Synthesis of Known Risks

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a robust safety plan must be built by extrapolating from well-documented analogous compounds. The quinoline backbone is classified as harmful if swallowed or in contact with skin, a skin and eye irritant, and is suspected of causing genetic defects and cancer[1][2]. Furthermore, the broader class of fluoroquinolone antibiotics, while used therapeutically, are known to have the potential for serious adverse effects, including impacts on the central nervous system[3].

Given this profile, we must treat this compound as a hazardous substance with potential acute and chronic health effects. The primary routes of exposure to mitigate are inhalation, skin/eye contact, and ingestion. All handling procedures must be designed to prevent these exposures.

The Core Protocol: Personal Protective Equipment (PPE)

Personal Protective Equipment is the most critical barrier between the researcher and the chemical. It is not a suggestion, but a mandatory requirement. The selection of PPE must be tailored to the specific task being performed, as the risk of exposure varies.[4]

PPE Selection by Task
TaskMinimum Required PPERationale
Weighing & Transfer (Solid) Double Nitrile Gloves, Lab Coat, Chemical Safety Goggles, Face ShieldHigh risk of generating airborne particulates and localized contamination. The face shield provides a secondary barrier against accidental splashes or dust inhalation.[5][6]
Solution Preparation & Transfer (Liquid) Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Safety Goggles, Face ShieldHigh risk of splashes and aerosol generation. A low-permeability fabric gown or lab coat is essential to prevent skin contact.[5][7]
Reaction Setup & Work-up Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Safety GogglesAll operations must be conducted within a certified chemical fume hood to control vapor inhalation. Constant vigilance for splashes remains crucial.
Waste Disposal Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Safety GogglesHandling concentrated waste streams presents a significant exposure risk. Direct handling of contaminated materials requires robust protection.
Step-by-Step PPE Protocol: Donning and Doffing

Donning (Putting On):

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Select a long-sleeved, tight-cuffed, and appropriately sized lab coat. Fasten it completely.[7]

  • Gloves (First Pair): Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.

  • Gloves (Second Pair): Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. This creates a secure seal.[5]

  • Eye/Face Protection: Put on chemical safety goggles. If a high splash risk exists, add a face shield over the goggles.[4][8]

Doffing (Taking Off) - The "Contaminated-to-Contaminated" Principle:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, inside-out glove to remove the second glove, touching only the inside. Dispose of immediately in the designated hazardous waste container.[5]

  • Gown/Lab Coat: Unfasten the lab coat. Roll it downwards from the shoulders, turning it inside out to contain any surface contamination. Dispose of it in the appropriate waste stream.

  • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

Operational Plan: From Fume Hood to Disposal

Safe handling is a workflow, not just a set of equipment. Every step must be deliberate and planned.

Chemical Fume Hood Operation

All procedures involving this compound must be performed inside a certified chemical fume hood.[6]

  • Verify Certification: Ensure the fume hood has been certified within the last year.

  • Sash Position: Work with the sash at the lowest possible position that still allows for comfortable and safe manipulation.

  • Airflow: Do not block the baffles at the back of the hood with large equipment. Keep all chemicals and apparatus at least 6 inches (15 cm) from the sash opening.

  • Decontamination: Upon completion of work, decontaminate all surfaces within the hood with an appropriate solvent (e.g., ethanol), collecting the rinsate as hazardous waste.

Spill Management Protocol

Immediate and correct response to a spill is critical to preventing exposure.

  • Alert & Evacuate: Alert all personnel in the immediate area. If the spill is large or involves a highly volatile solvent, evacuate the lab and contact your institution's Environmental Health & Safety (EH&S) department.

  • Isolate: Secure the area to prevent others from entering.

  • Assess & Equip: If the spill is small and manageable, ensure you are wearing the appropriate PPE (double gloves, lab coat, goggles, and if necessary, a respirator).

  • Contain: For liquid spills, surround the area with an absorbent material (spill pads or sand) to prevent it from spreading.

  • Clean:

    • Solid Spill: Gently cover the powder with a damp paper towel to avoid raising dust. Carefully scoop the material into a designated hazardous waste container.[9]

    • Liquid Spill: Absorb the spill using chemical absorbent pads or vermiculite. Work from the outside of the spill inward.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all materials as hazardous waste.

  • Dispose: All cleanup materials must be placed in a sealed, properly labeled hazardous waste container.[10]

Spill_Response_Workflow spill Spill Detected assess Assess Severity spill->assess evacuate Evacuate Area Call EH&S assess->evacuate Large Spill ppe Don Appropriate PPE assess->ppe Small, Manageable Spill contain Contain Spill (Absorbent Material) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Workflow for a manageable chemical spill response.

Disposal Plan: Segregation is Key

The fluorine atom in this compound classifies it as a halogenated organic compound. Halogenated waste streams must never be mixed with non-halogenated waste to ensure proper and safe final disposal by your institution's waste management provider.[6]

Step-by-Step Disposal:

  • Segregate Waste: Maintain separate, clearly labeled waste containers for halogenated solids, halogenated liquids, and contaminated sharps.

  • Solid Waste: This includes contaminated gloves, bench paper, and any residual this compound powder. Collect in a designated, lined solid waste container labeled "Halogenated Organic Solid Waste."[11]

  • Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent rinses, in a sealed, compatible container labeled "Halogenated Organic Liquid Waste."[11] Ensure the container is properly vented if necessary.

  • Sharps: Needles and contaminated glassware must be disposed of in a puncture-proof sharps container designated for chemically contaminated items.

  • Labeling and Pickup: Ensure all waste containers are fully labeled with the chemical name and "Hazardous Waste." Arrange for pickup through your institution's EH&S department. Do not pour any amount of this chemical down the drain.[10][11]

By adhering to this comprehensive guide, you build a culture of safety that extends beyond personal protection to encompass the integrity of your research and the well-being of your entire laboratory.

References

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  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
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  • Drug Safety Communication: Updated Adverse Effects from Fluoroquinolones. Medi-Cal Rx. (2019, March 29).
  • Safety Data Sheet - Levofloxacin. Letco Medical. (2015, March 25).
  • QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
  • FDA Drug Safety Communication: FDA updates warnings for oral and injectable fluoroquinolone antibiotics due to disabling side effects. U.S. Food and Drug Administration (FDA). (2016, July 26).
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  • Personal Protective Equipment (PPEs)- Safety Guideline. PharmaState Academy. (2019, March 5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.